molecular formula C10H12O2 B094660 o-Methylbenzyl acetate CAS No. 17373-93-2

o-Methylbenzyl acetate

Cat. No.: B094660
CAS No.: 17373-93-2
M. Wt: 164.2 g/mol
InChI Key: BKKDUUVBVHYZFA-UHFFFAOYSA-N
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Description

2-Methylbenzyl alcohol acetate, also known as benzenemethanol, 2-methyl-, acetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 2-Methylbenzyl alcohol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylbenzyl alcohol acetate is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methylbenzyl alcohol acetate can be found in parsley. This makes 2-methylbenzyl alcohol acetate a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

(2-methylphenyl)methyl acetate
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InChI

InChI=1S/C10H12O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BKKDUUVBVHYZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID90169650
Record name O-Methylbenzyl acetate
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Molecular Weight

164.20 g/mol
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Boiling Point

215.00 to 222.00 °C. @ 760.00 mm Hg
Record name 2-Methylbenzyl alcohol acetate
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CAS No.

17373-93-2
Record name Acetic acid, (2-methylphenyl)methyl ester
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Record name O-Methylbenzyl acetate
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Record name O-Methylbenzyl acetate
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Record name o-methylbenzyl acetate
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Record name O-METHYLBENZYL ACETATE
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Record name 2-Methylbenzyl alcohol acetate
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Foundational & Exploratory

o-Methylbenzyl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a detailed exploration of o-methylbenzyl acetate, a significant aromatic ester. Moving beyond a simple data sheet, this document offers a holistic understanding of its chemical properties, structure, synthesis, and applications, grounded in established scientific principles and experimental evidence. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction: Unveiling this compound

This compound, also known by its IUPAC name (2-methylphenyl)methyl acetate, is a carboxylic ester with the molecular formula C₁₀H₁₂O₂.[1][2][3] It is structurally characterized by a benzyl alcohol backbone with a methyl substituent at the ortho position of the benzene ring and an acetate group esterified to the benzylic carbon. This seemingly subtle structural feature imparts distinct properties and applications, primarily as a fragrance and flavoring agent.[1][2] In the fragrance industry, it is valued for its pleasant fruity, white-floral, and jasminic aroma with a slightly green nuance, often used to enhance and prolong various floral and fruity accords in fine fragrances, shampoos, and other personal care products.[1]

Molecular Structure and Chemical Identity

A thorough understanding of a molecule's structure is fundamental to comprehending its reactivity and function.

Structural Representation

The structure of this compound is depicted below:

Synthesis_Workflow 2-Methylbenzyl Alcohol 2-Methylbenzyl Alcohol Reaction Reaction 2-Methylbenzyl Alcohol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established esterification procedures and is designed for laboratory-scale synthesis.

Materials:

  • 2-Methylbenzyl alcohol

  • Acetic anhydride

  • Pyridine (or another suitable base catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of 2-methylbenzyl alcohol with 1.2 to 1.5 equivalents of acetic anhydride.

  • Catalyst Addition: Slowly add a catalytic amount of pyridine (approximately 0.1 equivalents) to the reaction mixture. The addition of a base is crucial to neutralize the acetic acid byproduct and drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (the temperature will depend on the boiling point of the reactants and solvent, if used) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add water to the flask to quench any unreacted acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and finally with brine. The bicarbonate wash should be performed carefully due to potential CO₂ evolution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Self-Validating System: The success of the synthesis can be validated at each stage. The disappearance of the starting alcohol on TLC confirms reaction completion. The neutral pH of the aqueous layer after the bicarbonate wash indicates the successful removal of acidic impurities. Finally, the spectroscopic data (NMR, IR, MS) of the purified product should match the expected values for this compound.

Applications of this compound

The primary applications of this compound stem from its distinct olfactory properties.

Applications cluster_fragrance Fragrance Applications This compound This compound Fragrance Industry Fragrance Industry This compound->Fragrance Industry Primary Use Flavoring Industry Flavoring Industry This compound->Flavoring Industry Secondary Use Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Potential Intermediate Fine Fragrances Fine Fragrances Fragrance Industry->Fine Fragrances Personal Care Products (Shampoos, Soaps) Personal Care Products (Shampoos, Soaps) Fragrance Industry->Personal Care Products (Shampoos, Soaps) Household Products Household Products Fragrance Industry->Household Products

Caption: Key application areas of this compound.

  • Fragrance Industry: As previously mentioned, this is the dominant application. Its fruity and floral notes make it a versatile ingredient in a wide array of perfumery compositions. [1]* Flavoring Industry: this compound is also used as a flavoring agent in certain food products, where its fruity characteristics can contribute to the overall flavor profile. [2]* Chemical Synthesis: While less common, this compound can serve as a starting material or intermediate in the synthesis of other organic compounds, leveraging the reactivity of the ester and the substituted aromatic ring.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • General Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation upon direct contact. Inhalation of high concentrations of vapor may cause respiratory tract irritation.

  • Flammability: It is a combustible liquid. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable aromatic ester with well-defined chemical properties and a significant role in the fragrance and flavor industries. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, intended to equip researchers and professionals with the necessary knowledge for its effective and safe utilization. The detailed experimental protocol for its synthesis offers a practical starting point for laboratory-scale preparation, while the compiled physicochemical and spectroscopic data serve as a crucial reference for its characterization.

References

  • This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. (n.d.).
  • This compound | C10H12O2. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • This compound | C10H12O2 | CID 87085. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Plz help in identifying the compound? (2023, May 31). ResearchGate. Retrieved from [Link]

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A-to-Z Guide to the Synthesis of o-Methylbenzyl Acetate from 2-Methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Research and Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of o-methylbenzyl acetate, a valuable fragrance and flavoring agent, from 2-methylbenzyl alcohol. The primary focus is on the acid-catalyzed Fischer-Speier esterification, detailing the reaction mechanism, optimization of process parameters, and a step-by-step experimental protocol. This guide emphasizes scientific integrity and practical application, offering insights into catalyst selection, reaction control using a Dean-Stark apparatus, and robust methods for product purification and characterization. It is designed to serve as an authoritative resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, ensuring a reproducible, high-yield, and safe synthetic process.

Introduction & Strategic Importance

This compound, also known as (2-methylphenyl)methyl acetate, is a carboxylic ester recognized for its pleasant floral and fruity aroma.[1] Its application spans the fragrance, food, and cosmetic industries. The synthesis of this ester from 2-methylbenzyl alcohol is a classic yet crucial transformation in organic chemistry, primarily achieved through Fischer-Speier esterification.

This reaction, while fundamental, presents challenges related to equilibrium limitations. The esterification of a carboxylic acid with an alcohol is a reversible process, which, if unmanaged, results in modest yields.[2][3] This guide addresses this core challenge by detailing a robust protocol that leverages Le Châtelier's principle to drive the reaction toward completion, ensuring high conversion and product purity.

Synthetic Strategy: The Fischer-Speier Esterification

The most direct and atom-economical method for preparing this compound from 2-methylbenzyl alcohol is the Fischer-Speier esterification. This method involves the reaction of the alcohol with an acylating agent, typically acetic acid or acetic anhydride, in the presence of a strong acid catalyst.[4][5][6]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the acylating agent by the acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[3][7] Every step in this mechanism is reversible.[3][5]

Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination cluster_final Step 4: Deprotonation Acetic Acetic Acid (R-COOH) Protonated_Acetic Protonated Acetic Acid Acetic->Protonated_Acetic Protonation H_plus H+ Alcohol 2-Methylbenzyl Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acetic->Tetrahedral_Intermediate Attack by Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & -H₂O Tetrahedral_Intermediate->Protonated_Ester Water Water (H₂O) Ester o-Methylbenzyl Acetate (R-COOR') Protonated_Ester->Ester Deprotonation Protonated_Ester->Ester H_plus_out H+ (catalyst regenerated)

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Catalyst Selection

While various acid catalysts can be employed, including zeolites and other solid acids, traditional strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TsOH) are highly effective and widely used.[7][8][9]

  • Sulfuric Acid (H₂SO₄): Highly efficient and cost-effective. Its dehydrating properties also help to shift the equilibrium.

  • p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is easier to handle than sulfuric acid and is often used in syntheses where the reactants are sensitive to strong oxidizing conditions.[10]

For this guide, p-TsOH is selected for its high catalytic activity and relative ease of handling.

Process Control and Optimization

To achieve a high yield (typically >90%), controlling the reaction equilibrium is paramount. According to Le Châtelier's principle, the equilibrium can be shifted to favor the product by either using an excess of one of the reactants or by removing a product as it is formed.[4][5]

Water Removal: The Dean-Stark Apparatus

The most effective strategy for driving the esterification to completion is the continuous removal of water.[7][11][12] This is elegantly achieved using a Dean-Stark apparatus, which allows for the azeotropic removal of water with an appropriate solvent, such as toluene or benzene.[13][14]

The reaction mixture is heated to reflux with a solvent that forms a minimum-boiling azeotrope with water.[12] The vapor from this azeotrope condenses and collects in the graduated side-arm of the Dean-Stark trap. Since water is denser than toluene, it separates and collects at the bottom of the trap, while the lighter toluene overflows and returns to the reaction flask.[2][13] This continuous removal of water effectively pulls the reaction equilibrium to the product side.[2][12]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound with a target yield of over 90%.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/BP (°C)Density (g/mL)Hazards
2-Methylbenzyl alcoholC₈H₁₀O122.16BP: 2141.029Skin/Eye Irritant[15][16]
Acetic AnhydrideC₄H₆O₃102.09BP: 139.81.082Corrosive, Flammable[17][18]
p-Toluenesulfonic acidC₇H₈O₃S·H₂O190.22MP: 103-106-Corrosive
TolueneC₇H₈92.14BP: 110.60.867Flammable, Toxic
Sodium BicarbonateNaHCO₃84.01--Mild Irritant
Anhydrous Sodium SulfateNa₂SO₄142.04--Hygroscopic

Note: While acetic acid can be used, acetic anhydride is often preferred in laboratory settings for a more vigorous and often faster reaction. Safety precautions must be strictly followed.

Equipment Setup
  • Round-bottom flask (250 mL)

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

Diagram: Experimental Workflow

Workflow A 1. Reagent Charging - 2-Methylbenzyl alcohol - Acetic Anhydride - p-TsOH - Toluene B 2. Azeotropic Reflux - Heat to reflux - Collect water in Dean-Stark trap A->B Setup Apparatus C 3. Reaction Monitoring - Monitor water collection - TLC analysis B->C Reflux for 2-4h D 4. Work-up - Cool reaction - Quench with NaHCO₃(aq) C->D Reaction Complete E 5. Extraction - Extract with Ethyl Acetate - Wash with brine D->E F 6. Drying & Concentration - Dry over Na₂SO₄ - Concentrate in vacuo E->F G 7. Purification - Vacuum Distillation or - Column Chromatography F->G H 8. Characterization - GC-MS - ¹H NMR, ¹³C NMR - FT-IR G->H I Final Product This compound H->I

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzyl alcohol (12.2 g, 0.1 mol), toluene (80 mL), and acetic anhydride (12.25 g, 0.12 mol, 1.2 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mol%).

  • Apparatus Assembly: Assemble the Dean-Stark apparatus and reflux condenser. Ensure all joints are properly sealed. Begin circulating cool water through the condenser.

  • Azeotropic Reflux: Heat the mixture to a steady reflux using the heating mantle. Toluene and the water byproduct will begin to co-distill and collect in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (1.8 mL for this scale) has been collected, which usually takes 2-4 hours.

  • Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a separatory funnel.

  • Quenching and Washing: Wash the organic layer sequentially with:

    • 1 M sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted acetic anhydride. Caution: CO₂ evolution may cause pressure buildup.

    • Saturated sodium chloride (brine) solution (1 x 50 mL) to aid in layer separation and remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.[10]

  • Vacuum Distillation: This is the preferred method for larger scales. The product, this compound, has a boiling point of 119-121 °C at 15 mm Hg.[19]

  • Column Chromatography: For smaller scales or to achieve very high purity, silica gel chromatography using a hexane/ethyl acetate gradient is effective.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.37 – 7.16 (m, 4H, Ar-H), 5.13 (s, 2H, -CH₂-), 2.36 (s, 3H, Ar-CH₃), 2.11 (s, 3H, COCH₃).[20]
¹³C NMR (CDCl₃, 100 MHz)δ 171.1, 137.1, 133.9, 130.5, 129.3, 128.6, 126.1, 64.8, 21.0, 19.0.[20]
FT-IR (neat, cm⁻¹)~1740 (C=O, ester), ~1225 (C-O, stretch).[21][22]
GC-MS (EI)m/z (%): 164 (M+), 104 (100), 91, 43.[21][23]

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[11][16]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors from toluene and acetic anhydride.[11][18]

  • Reagent Handling: Acetic anhydride and p-toluenesulfonic acid are corrosive and should be handled with care.[17] Toluene is flammable and toxic.[24]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Fischer-Speier esterification of 2-methylbenzyl alcohol, when coupled with azeotropic water removal via a Dean-Stark apparatus, is a highly efficient and reliable method for the synthesis of this compound. By carefully controlling reaction parameters and adhering to the detailed protocol and safety guidelines presented in this guide, researchers can consistently achieve high yields of a pure product. The analytical data provided serves as a benchmark for successful characterization, ensuring the integrity of the final compound for its intended applications.

References

  • Organic Syntheses. o-METHYLBENZYL ALCOHOL Procedure. Available from: [Link]

  • Wikipedia. Dean–Stark apparatus. Available from: [Link]

  • University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap. Available from: [Link]

  • Scoilnet. Dean Stark Apparatus. Available from: [Link]

  • JoVE (Journal of Visualized Experiments). Dean-Stark Trap: Principle, Use in Chemical Reactions. Available from: [Link]

  • ResearchGate. Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Available from: [Link]

  • PubMed. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Available from: [Link]

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  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... Available from: [Link]

  • Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

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  • NIH. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

  • The Royal Society of Chemistry. Polystyrene trimethyl ammonium chloride impregnated Rh(0) (Rh@PMe3NCl) as a catalyst and methylating agent for esterification of alcohols through selective oxidation of methanol. Available from: [Link]

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  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • Supporting Information. Visible-Light-Promoted Conversion of Alkyl Benzyl Ether to Alkyl Ester or Alcohol via O-α-sp3 C–H Cleavage. Available from: [Link]

  • Chegg. Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

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A Comprehensive Spectroscopic Guide to o-Methylbenzyl Acetate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for o-methylbenzyl acetate (CAS No. 17373-93-2), a key aromatic ester utilized in various research and development applications, including fragrance chemistry and as a building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying scientific principles and practical insights that govern data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₀H₁₂O₂, presents a distinct spectroscopic fingerprint that allows for its unambiguous identification and characterization. The ortho-substitution on the benzene ring introduces specific patterns in the aromatic region of the NMR spectrum, while the ester functionality gives rise to characteristic signals in both IR and NMR spectroscopy. Mass spectrometry further confirms the molecular weight and provides valuable information about its fragmentation pathways.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons of the benzyl group, and the methyl protons of the acetate group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.37 - 7.16m4HAr-H
5.13s2HAr-CH ₂-O
2.36s3HAr-CH
2.11s3HO-C(=O)-CH

Data sourced from a Royal Society of Chemistry publication.[1]

The multiplet in the aromatic region (δ 7.37 - 7.16 ppm) is a key indicator of the ortho-substitution pattern. The overlapping signals arise from the four non-equivalent protons on the benzene ring. The sharp singlet at δ 5.13 ppm corresponds to the two benzylic protons, which are chemically equivalent. The upfield singlets at δ 2.36 ppm and δ 2.11 ppm are assigned to the methyl protons of the tolyl group and the acetate moiety, respectively. Their distinct chemical shifts are a direct consequence of their different electronic environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
171.10C =O
137.12Ar-C (quaternary)
133.96Ar-C (quaternary)
130.51Ar-C H
129.37Ar-C H
128.68Ar-C H
126.16Ar-C H
64.85Ar-C H₂-O
21.08O-C(=O)-C H₃
19.00Ar-C H₃

Data sourced from a Royal Society of Chemistry publication.[1]

The carbonyl carbon of the ester is readily identified by its characteristic downfield shift at δ 171.10 ppm. The aromatic region displays six distinct signals, two of which are quaternary, confirming the presence of a substituted benzene ring. The aliphatic region shows the benzylic carbon at δ 64.85 ppm and the two methyl carbons at δ 21.08 ppm and δ 19.00 ppm.

Experimental Protocol for NMR Spectroscopy

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR spectra.

  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within a 5 mm NMR tube. The use of a deuterated solvent is essential to avoid overwhelming the spectrum with solvent protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds due to its excellent solvating properties and relatively simple residual solvent peak.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8-16 for a concentrated sample), and the relaxation delay (D1) of 1-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0 to 220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a shorter relaxation delay are often necessary to achieve a good signal-to-noise ratio.

Caption: General Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester group and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (ester)
~1230StrongC-O stretch (ester)
~3020-3100MediumC-H stretch (aromatic)
~2850-3000MediumC-H stretch (aliphatic)
~1600, ~1480Medium-WeakC=C stretch (aromatic ring)
~750StrongC-H bend (ortho-disubstituted aromatic)

Note: The exact peak positions can vary slightly depending on the sampling method.

The most prominent feature in the IR spectrum is the strong absorption band around 1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. Another strong band, typically found around 1230 cm⁻¹, corresponds to the C-O stretching vibration of the ester linkage. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1480 cm⁻¹ region. The strong absorption around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument's software automatically subtracts the background to produce the final spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Caption: Basic Principle of an FT-IR Experiment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
164~30[M]⁺ (Molecular Ion)
105100[M - OCCH₃]⁺
104~95[M - HOAc]⁺
91~20[C₇H₇]⁺ (Tropylium ion)
77~15[C₆H₅]⁺
43~40[CH₃CO]⁺ (Acylium ion)

Data sourced from PubChem.[2]

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 164, which corresponds to its molecular weight. The base peak is observed at m/z 105, resulting from the loss of an acetoxy radical. A significant peak at m/z 104 is due to the loss of a neutral acetic acid molecule. The peak at m/z 91 is characteristic of a benzyl-type structure and is attributed to the tropylium ion. The presence of a peak at m/z 43 confirms the presence of the acetyl group.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, as it separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common and robust ionization technique that generates a characteristic and reproducible fragmentation pattern. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: A mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or a similar detector records the abundance of each ion.

Caption: Key Fragmentation Pathways of this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers unique and complementary information, and a thorough analysis of all three is essential for confirming the identity and purity of this compound in a research or industrial setting. This guide has provided not only the reference spectroscopic data but also the underlying principles and practical considerations for data acquisition and interpretation, empowering researchers to confidently utilize these powerful analytical tools.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Supporting Information for a Royal Society of Chemistry publication (Specific details of the publication were not fully available in the provided search results, but the data is cited as originating from such a source).

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The Enigmatic Presence of o-Methylbenzyl Acetate in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of o-Methylbenzyl acetate, a volatile organic compound found in plants. Tailored for researchers, scientists, and professionals in drug development and phytochemistry, this document delves into the known natural occurrences, biosynthetic pathways, analytical methodologies, and ecological significance of this aromatic ester. We will navigate the current scientific landscape, highlighting both established knowledge and areas ripe for future investigation.

Introduction: The Aromatic Signature of this compound

This compound (also known as (2-methylphenyl)methyl acetate) is a carboxylic ester characterized by its distinct chemical structure and aroma profile.[1] As an isomer of the more commonly studied benzyl acetate, it contributes to the complex bouquet of scents that define a plant's interaction with its environment. While benzyl acetate is a well-documented constituent of many floral fragrances, such as jasmine and ylang-ylang, the natural occurrence and biological role of its ortho-methylated counterpart are less understood, presenting a compelling frontier for phytochemical research.[2] This guide aims to synthesize the available technical information and provide a framework for the systematic study of this compound.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 17373-93-2
Boiling Point 215-222 °C at 760 mm Hg[1]
Appearance Colorless to pale yellow liquid
Odor Profile Floral, fruity, herbal undertones

Natural Occurrence and Distribution in Planta

The documented presence of this compound in the plant kingdom is currently limited, suggesting it may be a specialized metabolite rather than a ubiquitous volatile. To date, its identification has been reported in a few select species, highlighting the need for broader phytochemical surveys.

Known Plant Sources of this compound

Plant SpeciesFamilyPlant Part
Cyclamen persicum (Persian Cyclamen)PrimulaceaeFlowers
Cyclamen purpurascensPrimulaceaeFlowers
Petroselinum crispum (Parsley)ApiaceaeLeaf

This table is based on available data and is likely not exhaustive. The lack of extensive reports may be due to the compound's low abundance or its co-elution with more dominant isomers during chromatographic analysis.

Biosynthesis: A Hypothesized Pathway

While the specific enzymatic steps leading to this compound have not been fully elucidated, a plausible biosynthetic pathway can be proposed based on well-characterized routes for related benzenoid esters.[3][4] The synthesis likely originates from the shikimate pathway, which produces aromatic amino acids, including phenylalanine.

The proposed pathway can be divided into two key stages:

  • Formation of the Precursor Alcohol (o-Methylbenzyl Alcohol): This is the most speculative part of the pathway. It is currently unknown whether the methyl group is introduced at an early stage (e.g., to a precursor like benzoic acid) or at the final step.

  • Esterification to Form the Acetate Ester: This step is likely catalyzed by an acyltransferase.

A key enzymatic player in the final step is hypothesized to be an alcohol acyltransferase (AAT) , belonging to the diverse BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent enzymes.[4] These enzymes are responsible for the formation of a wide variety of volatile esters in plants by catalyzing the transfer of an acyl group (in this case, acetyl-CoA) to an alcohol substrate (o-methylbenzyl alcohol).[4][5]

The diagram below illustrates a hypothesized biosynthetic pathway leading to this compound.

o-Methylbenzyl_Acetate_Biosynthesis Shikimate Shikimate Pathway Phe Phenylalanine Shikimate->Phe CinnamicAcid Cinnamic Acid Phe->CinnamicAcid PAL BenzoylCoA Benzoyl-CoA CinnamicAcid->BenzoylCoA Multiple Steps BenzoicAcid Benzoic Acid BenzoylCoA->BenzoicAcid Methylation Methylation (?) BenzoicAcid->Methylation oMBA o-Methylbenzoic Acid Methylation->oMBA oMBOH_precursor Reduction Steps oMBA->oMBOH_precursor oMBOH o-Methylbenzyl Alcohol oMBOH_precursor->oMBOH AAT Alcohol Acyltransferase (AAT) oMBOH->AAT AcetylCoA Acetyl-CoA AcetylCoA->AAT oMBAcetate o-Methylbenzyl Acetate AAT->oMBAcetate

Caption: Hypothesized biosynthetic pathway of this compound.

Analytical Methodologies: Extraction, Identification, and Quantification

The analysis of this compound from plant matrices requires sensitive and specific analytical techniques due to its volatile nature and potentially low concentrations. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for such an analysis.[6][7][8][9]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a step-by-step methodology for the analysis of this compound in plant tissues.

I. Sample Preparation:

  • Harvest fresh plant material (e.g., flowers, leaves).

  • Accurately weigh approximately 0.5 g of the plant material into a 20 mL headspace vial. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

II. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C) to facilitate the release of volatile compounds into the headspace.

  • Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of the volatile compounds. The choice of fiber coating is critical and should be optimized based on the polarity of the target analyte.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for a set time (e.g., 5 minutes) to desorb the analytes onto the GC column.

  • Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). The oven temperature program should be optimized for the separation of the target analyte from other matrix components. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Hold: Maintain 240°C for 5 minutes.

  • Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Acquire data in full scan mode (e.g., m/z 40-400) for identification. For quantification, selective ion monitoring (SIM) mode can be used for increased sensitivity and specificity.

IV. Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound is characterized by key fragment ions.[1]

  • Quantification: For quantitative analysis, construct a calibration curve using known concentrations of the this compound standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

The following diagram outlines the experimental workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Harvest Harvest Plant Material Weigh Weigh Sample & Add Internal Standard Harvest->Weigh Seal Seal in Headspace Vial Weigh->Seal Incubate Incubate at 60°C Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (Mass Spectrum & RT) Detect->Identify Quantify Quantification (Calibration Curve) Detect->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Potential Ecological Roles

The ecological functions of this compound are likely tied to its volatility and aroma, mediating interactions between the plant and its environment. While direct evidence is lacking for this specific isomer, its functions can be inferred from the known roles of benzyl acetate and other floral volatiles.

  • Pollinator Attraction: Floral scents are crucial for attracting pollinators. It is plausible that this compound, as part of a complex scent bouquet, plays a role in attracting specific pollinators.

  • Defense against Herbivores: Some plant volatiles have been shown to deter herbivores or attract the natural enemies of herbivores.

  • Pheromonal Activities: In some insect species, plant-derived compounds are sequestered and used as pheromones. Benzyl acetate is known to be attractive to male orchid bees, who use it as a pheromone.[2] A similar role for this compound in specific plant-insect interactions is a possibility worth investigating.

Future Directions and Conclusion

The study of this compound in plants is an emerging field with significant potential for discovery. This guide has synthesized the current state of knowledge and provided a framework for future research. Key areas for further investigation include:

  • Broad-Scale Phytochemical Screening: Comprehensive surveys of diverse plant species are needed to understand the distribution of this compound in the plant kingdom.

  • Elucidation of the Biosynthetic Pathway: The identification and characterization of the enzymes responsible for the synthesis of this compound, particularly the putative methyltransferase and acyltransferase, are critical next steps.

  • Functional Genomics and Metabolomics: Integrated 'omics' approaches can help to correlate gene expression with metabolite production and uncover the genetic basis of this compound synthesis.

  • Ecological Studies: In-depth studies are required to determine the specific ecological roles of this compound in plant-pollinator and plant-herbivore interactions.

By addressing these research questions, the scientific community can gain a deeper understanding of the chemical diversity and ecological complexity of the plant kingdom.

References

  • The metabolic pathway leading to synthesis of benzyl acetate and benzyl... - ResearchGate. (URL: [Link])

  • A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia' - Frontiers. (URL: [Link])

  • Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC - NIH. (URL: [Link])

  • Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC - PubMed Central. (URL: [Link])

  • GC-MS headspace analysis of volatile compounds, emitted from detached... - ResearchGate. (URL: [Link])

  • Headspace/GC–MS Analysis and Investigation of Antibacterial, Antioxidant and Cytotoxic Activity of Essential Oils and Hydrolates from Rosmarinus officinalis L. and Lavandula angustifolia Miller - PMC - PubMed Central. (URL: [Link])

  • Headspace GC-MS Analysis of Spring Blossom Fragrance at Chungnam National University Daedeok Campus -Mass Spectrometry Letters - KoreaScience. (URL: [Link])

  • Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - NIH. (URL: [Link])

  • This compound | C10H12O2 | CID 87085 - PubChem - NIH. (URL: [Link])

  • ortho-methyl benzyl acetate, 17373-93-2 - The Good Scents Company. (URL: [Link])

  • Benzyl acetate - Wikipedia. (URL: [Link])

  • methyl benzyl acetate (mixed ortho-,meta-,para-), 29759-11-3. (URL: [Link])

  • What is METHYLBENZYL ACETATE - EWG Skin Deep. (URL: [Link])

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An In-depth Technical Guide to the Physical Properties of Boiling Point and Density for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of two fundamental physical properties, boiling point and density, with a specific focus on their critical roles in pharmaceutical research and drug development. It is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of these properties, from theoretical underpinnings to practical applications and robust measurement methodologies.

Section 1: The Foundational Significance of Boiling Point and Density in Pharmaceutical Sciences

In the pharmaceutical industry, the precise characterization of a substance's physical properties is paramount for ensuring the safety, efficacy, and consistency of drug products.[1] Boiling point and density are two such cornerstone properties that provide critical insights from early-stage drug discovery through to final product formulation and quality control.[2][3]

Boiling point , the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key indicator of a substance's volatility.[4] This property is not only crucial for the identification and purity assessment of compounds but also plays a vital role in process optimization, particularly in separation techniques like distillation.[4][5] Understanding the boiling point of active pharmaceutical ingredients (APIs) and excipients is essential for developing stable formulations and preventing degradation during manufacturing processes.[3]

Density , defined as mass per unit volume, is a fundamental property that influences everything from powder flowability and compaction in solid dosage forms to the stability of liquid formulations.[1][2] Variations in density can signify changes in a material's composition or physical structure, making it a critical parameter for quality control and ensuring batch-to-batch consistency.[2][6] In the development of both solid and liquid dosage forms, density measurements are indispensable for achieving uniform dosages and ensuring proper bioavailability.[1][2]

The interplay between these two properties is also significant. For instance, the forces that govern a substance's boiling point—intermolecular forces—also influence its density. A deeper understanding of these relationships allows for more predictive and efficient drug development.

Section 2: The Molecular Dance: Intermolecular Forces and Their Influence on Boiling Point

The boiling point of a substance is a direct reflection of the strength of the intermolecular forces (IMFs) holding its molecules together in the liquid state.[7][8] Overcoming these forces requires energy, and the stronger the IMFs, the more energy (and thus a higher temperature) is needed to induce boiling.[8][9] The primary types of IMFs, in descending order of strength, are:

  • Ionic Bonds: Strong electrostatic attractions between charged ions, leading to very high boiling points.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F). This is a particularly important IMF in many pharmaceutical compounds.[7]

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

  • Van der Waals Dispersion Forces (London Forces): Temporary attractive forces that result from the fluctuating electron distribution within molecules. These forces are present in all molecules and increase with molecular size and surface area.[7]

The following diagram illustrates the relationship between intermolecular forces and boiling point:

G cluster_imf Strength of Intermolecular Forces cluster_bp Relative Boiling Point Ionic Ionic Bonds High_BP High Ionic->High_BP Strongest Attraction H_Bond Hydrogen Bonding Med_High_BP Medium-High H_Bond->Med_High_BP Strong Attraction Dipole Dipole-Dipole Medium_BP Medium Dipole->Medium_BP Moderate Attraction London London Dispersion Low_BP Low London->Low_BP Weakest Attraction

Caption: Relationship between intermolecular force strength and boiling point.

Understanding the specific IMFs present in a drug molecule allows scientists to predict its boiling point and, consequently, its behavior in various formulation and manufacturing scenarios.

Section 3: Methodologies for Accurate Boiling Point Determination

The choice of method for determining boiling point depends on the amount of sample available, the required accuracy, and the nature of the substance.

Distillation Method

For larger sample volumes (typically >5 mL), simple distillation is a reliable method for determining the boiling point of a pure liquid or the boiling range of a mixture.[10][11]

Experimental Protocol: Simple Distillation for Boiling Point Determination

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer or temperature probe.[12]

  • Sample Preparation: Place the liquid sample (at least 5 mL) and a few boiling chips or a magnetic stir bar into the distillation flask.[10]

  • Heating: Begin heating the distillation flask at a controlled rate to ensure a steady distillation.[12]

  • Data Collection: Record the temperature at which the first drop of condensate falls from the condenser as the initial boiling point. Continue to monitor the temperature as the distillation proceeds. The temperature should remain constant for a pure substance.[5]

  • Final Boiling Point: The final boiling point is the temperature observed when the last of the liquid evaporates from the flask.[12]

  • Pressure Correction: Record the barometric pressure to correct the observed boiling point to standard pressure if necessary.[11]

Micro-Boiling Point Methods

When sample quantities are limited, micro-methods are employed.

Experimental Protocol: Thiele Tube Method

  • Sample Preparation: Fill a small test tube (fusion tube) to about half-full with the liquid sample and insert a capillary tube with the closed end up.[10]

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a small rubber band.[10]

  • Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil, ensuring the sample is near the middle of the oil. Heat the side arm of the Thiele tube gently and continuously.[10]

  • Observation: Heat until a vigorous stream of bubbles emerges from the capillary tube.[10]

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

Experimental Protocol: Capillary Method

  • Apparatus Setup: An inverted empty glass capillary tube is placed in a container with the pure liquid sample.[13]

  • Heating: As the liquid is heated, its vapor pressure increases, and vapor enters the capillary tube, forcing out the trapped air and causing bubbles to emerge from the bottom.[13]

  • Cooling and Measurement: The liquid is then allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary tube equals the atmospheric pressure, and liquid begins to enter the tube.[13]

The following diagram illustrates the workflow for boiling point determination:

G Start Start Sample_Prep Sample Preparation Start->Sample_Prep Heating Controlled Heating Sample_Prep->Heating Observation Observe Phase Change (Liquid to Gas) Heating->Observation Temp_Measurement Record Temperature Observation->Temp_Measurement Pressure_Correction Correct for Atmospheric Pressure Temp_Measurement->Pressure_Correction End Boiling Point Determined Pressure_Correction->End

Caption: Workflow for Boiling Point Determination.

Advanced Techniques: Gas Chromatography

For complex mixtures and hydrocarbon solvents, gas chromatography (GC) can be used to determine the boiling point distribution.[14][15] This technique separates components based on their boiling points, providing a detailed profile of the sample's volatility. Standard methods like ASTM D5399 and ASTM D7169 provide detailed procedures for this analysis.[14][15][16][17]

Section 4: The Importance of Density in Drug Formulation and Quality Control

Density is a critical physical property in pharmaceutical development, impacting formulation, processing, and final product quality.[1]

Types of Density Measurements
  • Bulk Density: The mass of a powder in a given volume, including the inter-particle void volume. It is crucial for determining the appropriate size of storage containers, and packaging.

  • Tapped Density: The density of a powder after it has been mechanically tapped to settle the particles. This measurement provides insight into the powder's compressibility and is important for tablet and capsule filling processes.[1]

  • True Density: The density of the material itself, excluding any voids or spaces between particles.[1]

The relationship between these density types is crucial for understanding powder behavior.

Methodologies for Density Determination

Various methods are available for density measurement, with the choice depending on the sample's physical form (solid, liquid, powder) and the specific type of density being measured.

Experimental Protocol: Pycnometer Method for Liquids and Solids

  • Apparatus: A pycnometer (a flask with a precise volume) and a precision balance are required.[18]

  • Calibration: The pycnometer is first weighed empty, then filled with a reference liquid of known density (e.g., water) and weighed again to determine its exact volume.

  • Sample Measurement: For liquids, the pycnometer is filled with the sample liquid and weighed. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[18] For solids, a known mass of the solid is placed in the pycnometer, which is then filled with a liquid in which the solid is insoluble. The volume of the solid is determined by the volume of liquid displaced.

Experimental Protocol: Apparent (Bulk) Density of Powders (ISO 60)

  • Apparatus: A standardized funnel and a graduated cylinder are used.[19][20]

  • Procedure: A known mass of the powder is allowed to flow freely from the funnel into the graduated cylinder.

  • Measurement: The volume of the settled powder is recorded without tapping or compression.[19]

  • Calculation: The bulk density is calculated by dividing the mass of the sample by the settled volume.[19]

The following diagram illustrates the workflow for density determination:

G Start Start Sample_Prep Sample Preparation (Weighing) Start->Sample_Prep Volume_Measurement Volume Determination (e.g., Pycnometer, Graduated Cylinder) Sample_Prep->Volume_Measurement Calculation Density = Mass / Volume Volume_Measurement->Calculation End Density Determined Calculation->End

Sources

o-Methylbenzyl acetate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to o-Methylbenzyl Acetate for Scientific Professionals

Core Identification and Chemical Identity

This compound, a mono-substituted aromatic ester, is a significant compound in both industrial and research settings. Its primary identifier is the Chemical Abstracts Service (CAS) number 17373-93-2 .[1][2][3][4] This unique numerical identifier is crucial for unambiguous database searches and regulatory compliance. The compound is structurally defined by an acetate group attached to the methylene bridge of an ortho-methylated benzyl group. It is functionally classified as a carboxylic ester.[2][5]

Below is the canonical chemical structure of this compound represented in a 2D diagram.

Caption: 2D structure of this compound.

Synonyms and Alternative Identifiers

For comprehensive literature and database searches, a variety of synonyms and identifiers are used for this compound. The following table provides a consolidated list.

Identifier Type Value Source
IUPAC Name (2-methylphenyl)methyl acetate[5]
CAS Number 17373-93-2[1][2][3][5]
EC Number 241-412-2[2][4][5]
UNII MOW7I1L9D3[3][5]
ChEBI ID CHEBI:180406[5]
Common Synonym 2-Methylbenzyl acetate[2][4][5]
Common Synonym Acetic acid, (2-methylphenyl)methyl ester[2][5]
Common Synonym Benzenemethanol, 2-methyl-, acetate[2][3][5]
Common Synonym o-Methylbenzyl alcohol acetate[2][4]
Common Synonym o-Acetoxymethyltoluene[5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in experimental and industrial settings, influencing choices regarding solvents, reaction conditions, and analytical methods.

Property Value Source
Molecular Formula C₁₀H₁₂O₂[1][2][4][5]
Molecular Weight 164.20 g/mol [1][2][4][5]
Appearance Colorless to pale yellow clear liquid[6]
Boiling Point 226.8 °C at 760 mmHg 119-121 °C at 15 mmHg[4] [2][7]
Density 1.035 g/cm³ (predicted/reported)[2][4]
Flash Point 99.7 °C (closed cup)[4][6]
Refractive Index 1.50000 - 1.51000 at 20 °C[6]
LogP (o/w) 2.35 - 2.39[2][3]
Solubility Soluble in alcohol; sparingly soluble in water (372.8 mg/L at 25°C, est.)[6]
Vapor Pressure 0.0391 hPa at 20°C (est.)[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the esterification of o-methylbenzyl alcohol. A well-documented and reliable laboratory-scale procedure is detailed in Organic Syntheses, which provides a robust method starting from a quaternary ammonium salt intermediate.[7] This approach is favored for its high yield and purity.

The causality behind this multi-step approach lies in the controlled conversion of a more readily available precursor (2-methylbenzyldimethylamine) into the desired acetate ester. The formation of the quaternary ammonium salt creates an excellent leaving group, facilitating nucleophilic substitution by the acetate anion.

Synthesis Workflow

synthesis_workflow start Start: 2-Methylbenzyldimethylamine + Ethyl Bromide step1 Step 1: Quaternization Heat under reflux in ethanol to form 2-methylbenzylethyldimethylammonium bromide. start->step1 step2 Step 2: Displacement Reaction Reflux quaternary salt with fused sodium acetate in glacial acetic acid. step1->step2 step3 Step 3: Workup & Neutralization Add water, neutralize with NaHCO₃, and perform ether extraction. step2->step3 step4 Step 4: Purification Wash ether layer, dry over Na₂SO₄, and remove solvent. step3->step4 step5 Step 5: Final Distillation Distill residue under reduced pressure to yield pure this compound. step4->step5 end_product End Product: This compound step5->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses, ensuring high reproducibility and yield.[7]

Part A: Preparation of this compound

  • Quaternization: In a 500-mL round-bottomed flask fitted with a reflux condenser, combine 29.8 g (0.20 mole) of 2-methylbenzyldimethylamine, 32.7 g (0.30 mole) of ethyl bromide, and 40 mL of absolute ethanol. Heat the solution under reflux for 1 hour. Add an additional 10.8 g (0.10 mole) of ethyl bromide and continue refluxing for another 3 hours.

  • Isolation of Salt: Remove the solvent and excess ethyl bromide under reduced pressure. To the oily residue, add approximately 300 mL of absolute ether and induce crystallization by scratching the flask. Collect the resulting 2-methylbenzylethyldimethylammonium bromide via suction filtration, wash with anhydrous ether, and dry in a vacuum desiccator. The expected yield is 92–95%.

  • Displacement Reaction: In a 500-mL round-bottomed flask, place 38.7 g (0.15 mole) of the dried quaternary ammonium salt, 24.6 g (0.3 mole) of fused sodium acetate, and 100 mL of glacial acetic acid. Boil the mixture under reflux for 24 hours.

  • Workup: After cooling, transfer the mixture to a beaker and add 250 mL of water. Partially neutralize the acid by carefully adding 84 g of solid sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with three 75-mL portions of ether. Combine the ether extracts and wash them with saturated sodium bicarbonate solution until all acetic acid is removed. Follow with a wash using 50 mL of saturated sodium chloride solution.

  • Purification: Dry the ether layer over anhydrous sodium sulfate. Remove the ether by distillation.

  • Final Product Isolation: Distill the residue under reduced pressure. Collect the fraction boiling at 119–121°C/15 mm. The expected yield of pure this compound is 88–91%.

Applications in Research and Drug Development

While this compound is predominantly known as a fragrance and flavoring agent, its utility extends to scientific research.[1][6]

  • Synthetic Chemistry: As a functionalized aromatic compound, it serves as a valuable building block or intermediate in multi-step organic syntheses.[6] The ester moiety can be hydrolyzed to reveal the corresponding alcohol for further functionalization, or the aromatic ring can be subjected to electrophilic substitution, making it a versatile starting material for creating more complex molecules.

  • Analytical Reference Standard: In the development of analytical methods, pure this compound is used as a reference standard for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][8]

  • Pharmacokinetics: The analysis of structurally related esters is relevant in pharmacokinetic studies, where understanding the metabolic fate of ester-containing drugs is critical.[3] Analytical methods developed for this compound can be adapted for such applications.

Analytical Methodologies

Accurate quantification and qualification of this compound are essential for quality control and research purposes. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for this analysis.[3]

Analytical Workflow

analytical_workflow prep Sample Preparation Dissolve sample in mobile phase or a compatible solvent. setup HPLC System Setup Equilibrate Newcrom R1 column with mobile phase. prep->setup inject Injection Inject a defined volume (e.g., 5-20 µL) of the sample. setup->inject separate Chromatographic Separation Isocratic or gradient elution separates This compound from impurities. inject->separate detect Detection & Data Acquisition Monitor eluent with a UV detector (e.g., 254 nm) and record the chromatogram. separate->detect analyze Data Analysis Integrate peak area and compare with a calibration curve for quantification. detect->analyze

Caption: General workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is based on a method for analyzing this compound using a mixed-mode column, which is suitable for separating polar and non-polar compounds.[3]

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. A typical starting ratio could be 50:50 MeCN:Water with 0.1% H₃PO₄.

    • Note for Mass Spectrometry (MS) Compatibility: For LC-MS applications, replace phosphoric acid with a volatile acid like formic acid (0.1%).[3]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or an appropriate wavelength based on the UV spectrum of the analyte).

    • Column Temperature: 25 °C.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the unknown sample(s).

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of this compound.

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]

    • Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[10]

    • Keep away from heat, sparks, open flames, and other sources of ignition, as the substance is a combustible liquid.

  • Storage:

    • Store in a tightly closed container to prevent contamination and evaporation.[9][11]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[11]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Vertex AI Search. This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance.
  • ChemicalBook. This compound | 17373-93-2.
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  • ChemicalBook. This compound synthesis.
  • PubChem. This compound | C10H12O2 | CID 87085.
  • The Good Scents Company. ortho-methyl benzyl acetate, 17373-93-2.
  • Organic Syntheses. o-METHYLBENZYL ALCOHOL.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • directpcw. Safety Data Sheet - BENZYL ACETATE NATUREL.
  • Sigma-Aldrich. α-Methylbenzyl acetate - analytical standard.

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Biological activity of o-Methylbenzyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of o-Methylbenzyl Acetate

Foreword for the Modern Researcher

The exploration of novel bioactive compounds is the cornerstone of therapeutic innovation. While many molecules are initially characterized by their overt physicochemical properties—such as scent and flavor—their deeper biological activities often remain uncharted territory. This compound, a compound well-established in the fragrance and flavor industries, is one such molecule. This guide moves beyond its aromatic profile to provide a comprehensive technical overview of its potential biological activities, offering a roadmap for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds and outlining rigorous, self-validating experimental protocols, we aim to equip you with the foundational knowledge and practical methodologies to investigate the latent therapeutic potential of this intriguing aromatic ester.

Physicochemical and Structural Characteristics

This compound, also known as 2-methylbenzyl acetate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂.[1][2][3] Its identity and core properties are summarized below.

PropertyValueSource
CAS Number 17373-93-2[2]
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 215-222 °C at 760 mmHg[1]
Solubility Soluble in alcohol; sparingly soluble in water[4]
Vapor Pressure 0.08 mmHg at 25 °C (estimated)[4]
LogP (o/w) ~2.46 (estimated)[4]

Predicted Metabolic Fate of this compound

Based on this, this compound is anticipated to undergo a similar metabolic transformation.

G cluster_products Primary Metabolites cluster_oxidation Oxidation cluster_conjugation Conjugation & Excretion MBA This compound MBAH Esterases MBA->MBAH MBA_metabolites o-Methylbenzyl Alcohol + Acetic Acid MBAH->MBA_metabolites OMBA_oxid o-Methylbenzoic Acid MBA_metabolites->OMBA_oxid Alcohol/Aldehyde Dehydrogenase OMBH o-Methylhippuric Acid (excreted in urine) OMBA_oxid->OMBH Glycine Conjugation

Caption: Predicted metabolic pathway of this compound.

Potential Biological Activities & Mechanistic Insights

While direct evidence for the biological activities of this compound is limited, structure-activity relationship (SAR) studies of related benzyl derivatives and other aromatic esters provide compelling avenues for investigation.

Antibacterial Activity: A Focus on Carbonic Anhydrase Inhibition

Recent research into benzyl acetate derivatives has revealed promising antibacterial properties.[7][8] A study on various substituted benzyl acetates demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Shigella spp.) bacteria.[8] Molecular docking studies from this research suggest a potential mechanism of action: the inhibition of bacterial carbonic anhydrase.[7] This enzyme is crucial for bacterial pH regulation and metabolism, making it a viable target for novel antibacterial agents. The ortho-methyl substitution on the benzyl ring of this compound may influence its binding affinity for the active site of this enzyme, a hypothesis that warrants experimental validation.

Insecticidal Properties: Targeting the Insect Nervous System

Essential oils and their constituents, including aromatic esters, are known to possess insecticidal activities.[9] The primary mechanism of action for many of these compounds is the disruption of the insect's nervous system, often through the inhibition of key enzymes like acetylcholinesterase (AChE).[10] AChE is responsible for breaking down the neurotransmitter acetylcholine; its inhibition leads to continuous nerve stimulation, paralysis, and death of the insect. Studies on thymyl esters have shown that structural modifications can enhance their toxicity against insect larvae, with observed increases in both AChE and carboxylesterase activities in treated insects.[10] This suggests that this compound could potentially act as an insecticide through a similar mechanism.

Neuroactive Potential: A Consideration of Neurotoxicity

As a fragrance ingredient, the potential neurotoxicity of this compound requires careful consideration.[11] The broader class of fragrance compounds has come under scrutiny for potential neurotoxic effects.[12] More specifically, studies on the parent compound, benzyl acetate, have indicated that it can cross the blood-brain barrier and may induce neurotoxicity by altering the levels of key neurotransmitters.[5] This highlights the importance of evaluating the neuroactive profile of this compound, particularly its effects on neuronal cell viability and neurotransmitter regulation.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, the following detailed protocols are provided. These methods are designed to be self-validating and serve as a starting point for in-depth investigation.

Protocol for Assessing Antibacterial Activity

Given the volatile nature of this compound, both liquid and vapor phase assays are recommended.[13][14][15]

4.1.1 Broth Microdilution Assay (Liquid Phase)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of test concentrations.

  • Incubation and Analysis:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.1.2 Vapor Phase Diffusion Assay

This method assesses the antimicrobial activity of the compound's vapors.

  • Plate Preparation:

    • Prepare agar plates (e.g., Mueller-Hinton Agar) and inoculate the entire surface with the test bacterium (adjusted to 0.5 McFarland standard).

  • Application of Compound:

    • Place a sterile paper disc on the inside of the Petri dish lid.

    • Apply a known volume of this compound to the disc.

  • Incubation and Measurement:

    • Seal the Petri dish with parafilm and incubate at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition on the agar surface.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare Serial Dilutions of This compound D Add Compound Dilutions B->D C->D E Incubate at 37°C for 24h D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Broth Microdilution Assay.

Protocol for Assessing Insecticidal Activity

4.2.1 Contact Toxicity Assay

This assay evaluates the toxicity of the compound upon direct contact with the insect.

  • Insect Rearing:

    • Use a susceptible strain of a model insect, such as the third-instar larvae of Spodoptera litura.[10]

  • Compound Application:

    • Dissolve this compound in acetone to prepare a range of concentrations.

    • Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva.

    • A control group should be treated with acetone only.

  • Observation and Data Collection:

    • Place the treated larvae in a controlled environment with access to food.

    • Record mortality at 24 and 48 hours post-treatment.

    • Calculate the LD₅₀ (the dose required to kill 50% of the test population).

4.2.2 Fumigant Toxicity Assay

This assay assesses the toxicity of the compound's vapor.

  • Test Arena:

    • Use sealed containers of a known volume (e.g., glass jars).

  • Compound Application:

    • Apply a specific amount of this compound to a filter paper and place it inside the container, ensuring no direct contact with the insects.

  • Exposure and Observation:

    • Introduce a known number of insects (e.g., adult Sitophilus zeamais) into the container and seal it.

    • Record mortality at set time intervals.

    • Calculate the LC₅₀ (the concentration required to kill 50% of the test population).

Protocol for In Vitro Neurotoxicity Assessment

This assay provides a preliminary assessment of the compound's potential to harm neuronal cells.

  • Cell Culture:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Exposure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Expose the cells to various concentrations of this compound for 24 hours.

  • Viability Assay (MTT Assay):

    • After exposure, add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is proportional to the absorbance. Calculate the IC₅₀ (the concentration that reduces cell viability by 50%).

G A Culture SH-SY5Y cells B Plate cells in 96-well plate A->B C Expose cells to this compound (various concentrations) for 24h B->C D Add MTT reagent C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G H Calculate Cell Viability (IC50) G->H

Caption: Workflow for In Vitro Neurotoxicity Assay.

Toxicological Summary and Regulatory Context

The toxicological profile of this compound is not extensively defined. However, data on the un-substituted benzyl acetate provides some context. Benzyl acetate is generally recognized as safe (GRAS) for use as a flavoring agent and is widely used in fragrances.[16] Carcinogenicity studies of benzyl acetate administered by gavage have shown some evidence of increased adenomas in the pancreas of male rats and in the liver and forestomach of mice, though studies with dietary administration did not show a carcinogenic effect.[5][6] It is important to note that these findings are for the parent compound, and the toxicological profile of the ortho-methylated isomer may differ. Regulatory bodies like the European Food Safety Authority (EFSA) have evaluated benzyl derivatives, and this information may provide further context.[4]

Conclusion and Future Perspectives

This compound, while primarily known for its sensory properties, presents a compelling case for further biological investigation. Inferences from structurally similar compounds suggest its potential as an antibacterial, insecticidal, and neuroactive agent. The ortho-methyl group is a critical structural feature that could modulate these activities, making direct experimental validation essential.

The protocols outlined in this guide provide a robust framework for elucidating the biological activity profile of this compound. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets, such as bacterial carbonic anhydrase or insect acetylcholinesterase.

  • In Vivo Efficacy: Progressing from in vitro assays to in vivo models to assess therapeutic or pesticidal potential in a more complex biological system.

  • Comprehensive Toxicological Profiling: Conducting specific toxicological studies on this compound to establish a clear safety profile.

By systematically exploring these avenues, the scientific community can unlock the full potential of this readily available compound, potentially leading to the development of novel therapeutic agents or safer, more effective pesticides.

References

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  • Goñi, P., et al. (2009). A Method for Screening of Volatile Antimicrobial Compounds. Journal of Microbiological Methods, 78(1), 110-112.
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  • PubMed. (2007). Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea.
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  • PubMed. (2020). Synthesis of thymyl esters and their insecticidal activity against Spodoptera litura (Lepidoptera: Noctuidae).
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Function of o-Methylbenzyl acetate as a carboxylic ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Function of o-Methylbenzyl Acetate as a Carboxylic Ester

Abstract

This compound (CAS No. 17373-93-2) is an aromatic carboxylic ester valued primarily for its distinct organoleptic properties.[1] This guide provides a comprehensive technical overview of its function, grounded in its chemical structure as an ester. We will explore its physicochemical properties, synthesis via Fischer-Speier esterification, primary applications in the flavor and fragrance industries, and standard analytical methodologies for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound, from reaction mechanics to quality control. Detailed experimental protocols for its synthesis and analysis are provided to bridge theoretical knowledge with practical application.

Introduction: The Role of the Ester Functional Group

Carboxylic esters are a class of organic compounds characterized by the functional group -COO-. They are formally derived from a carboxylic acid and an alcohol. The defining function of many volatile, low molecular weight esters, such as this compound, is their characteristic aroma. The structure, size, and stereochemistry of the alcohol and carboxylic acid precursors dictate the resulting ester's scent profile.

This compound, with the IUPAC name (2-methylphenyl)methyl acetate, is the ester formed from o-methylbenzyl alcohol and acetic acid.[2][3] Its core function is almost entirely derived from this ester linkage, which makes it a valuable ingredient in creating complex scents in consumer and industrial products.[1][4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical to its application, particularly its volatility, boiling point, and solubility, which influence its performance as a fragrance ingredient.

PropertyValueSource(s)
CAS Number 17373-93-2[1][5]
Molecular Formula C₁₀H₁₂O₂[1][2][5]
Molecular Weight 164.20 g/mol [1][2][5]
Appearance Colorless to pale yellow liquid[6]
Density ~1.035 g/cm³[5]
Boiling Point 215-222 °C at 760 mmHg[1][5][6]
Flash Point ~98-99 °C[1][5][6]
Odor Profile Fruity, sweet, floral, with cherry and jasminic nuances[1]
Solubility Soluble in ethanol; poorly soluble in water (372.8 mg/L @ 25°C est.)[1][6]
Partition Coefficient (logP) 2.0 - 2.456 (est.)[1][6]
Refractive Index 1.500 - 1.510 @ 20.00 °C[6]

Synthesis and Mechanistic Insights

The most common and industrially relevant method for producing this compound is through the Fischer-Speier esterification of o-methylbenzyl alcohol with acetic acid, typically in the presence of an acid catalyst.[4][7]

Mechanism of Fischer-Speier Esterification: The reaction is an equilibrium process whose mechanism involves several key steps. The acid catalyst (commonly H₂SO₄) is crucial as it protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Protonation: The carbonyl oxygen of acetic acid is protonated by the acid catalyst.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of o-methylbenzyl alcohol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound.

To drive the equilibrium towards the product side, it is common to use an excess of one reactant (typically the less expensive one) or to remove water as it is formed.

Synthesis_Workflow reactants Reactants: - o-Methylbenzyl Alcohol - Acetic Acid - Acid Catalyst (H₂SO₄) reaction Reaction Step (Reflux) reactants->reaction 1. Combine & Heat workup Aqueous Workup 1. Quench Reaction 2. Extraction with Ether 3. NaHCO₃ Wash 4. Brine Wash reaction->workup 2. Cool & Process drying Drying (Anhydrous MgSO₄) workup->drying 3. Remove Water purification Purification (Vacuum Distillation) drying->purification 4. Isolate Product product Final Product: This compound purification->product qc Quality Control (GC-MS, NMR, FTIR) product->qc 5. Verify Identity & Purity

Caption: Workflow for the synthesis and purification of this compound.

Core Functionality and Applications

Primary Application: Flavor and Fragrance Agent

The predominant function of this compound is as a fragrance and flavor ingredient.[1][6][8] Its molecular structure results in a pleasant, complex aroma described as a white-floral, jasminic, and slightly green-fruity nuance.[1] This makes it highly effective for:

  • Perfumery: It is used to round, soften, and prolong accords in fine fragrances, particularly in jasmine, gardenia, and orange blossom compositions.[1] Its role is analogous to the more common benzyl acetate, serving as a key building block for floral scents.[9][10]

  • Cosmetics and Personal Care: It is incorporated into products like body mists, shampoos, soaps, and lotions to impart a pleasant scent and enhance the sensory experience.[1][4]

  • Masking Agent: In addition to adding a desirable fragrance, it can effectively mask undesirable base odors of other chemical ingredients in a formulation.[4]

Potential Application: Protecting Group in Organic Synthesis

While not its primary use, the o-methylbenzyl group, like the parent benzyl group, has potential utility in complex organic synthesis, a cornerstone of drug development. In this context, a benzyl group can be used as a protecting group for carboxylic acids. The acid is converted to its benzyl ester, which is stable to a wide range of reagents (e.g., mild bases, nucleophiles, and some reducing agents). The protecting group can be later removed under specific conditions, typically hydrogenolysis, to regenerate the carboxylic acid. The ortho-methyl substituent on the benzyl ring can subtly modify the electronic properties and steric hindrance, potentially offering different stability or deprotection kinetics compared to an unsubstituted benzyl group.

Experimental Protocol 1: Synthesis and Purification

This protocol describes the laboratory-scale synthesis of this compound via Fischer esterification.

Objective: To synthesize and purify this compound from o-methylbenzyl alcohol and glacial acetic acid.

Materials:

  • o-Methylbenzyl alcohol (1.0 eq)

  • Glacial acetic acid (2.0 eq)

  • Concentrated sulfuric acid (catalytic, ~0.05 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add o-methylbenzyl alcohol and glacial acetic acid. Stir the mixture to ensure homogeneity.

  • Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid. Causality: The acid catalyst is essential to protonate the acetic acid, increasing its electrophilicity and accelerating the rate of esterification.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction, while refluxing prevents the loss of volatile reactants and products.

  • Workup - Quenching and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether.

  • Neutralization: Wash the organic layer sequentially with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution. Repeat the bicarbonate wash until effervescence ceases. Causality: The NaHCO₃ wash neutralizes the sulfuric acid catalyst and removes excess acetic acid.

  • Final Wash: Wash the organic layer with 50 mL of brine. Causality: The brine wash removes residual water and helps to break any emulsions.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. Purify the resulting crude oil by vacuum distillation to obtain pure this compound. Causality: Vacuum distillation is used because the compound's atmospheric boiling point is high; lowering the pressure reduces the required temperature, preventing thermal decomposition.

Experimental Protocol 2: Analytical Characterization via GC-MS

This protocol outlines the quality control analysis of the synthesized this compound.

Objective: To confirm the identity and assess the purity of the synthesized product using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Synthesized this compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS instrument with a suitable non-polar or medium-polarity column (e.g., DB-5ms)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the chosen solvent.

  • Instrument Setup:

    • Injector: Set to 250°C, split mode (e.g., 50:1).

    • Column: Example: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes. Causality: This temperature program ensures separation of any residual starting materials or byproducts from the main product based on their boiling points and column interactions.

    • MS Transfer Line: Set to 280°C.

    • Ion Source: Set to 230°C, using Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Scan range of m/z 40-300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum from a database (e.g., NIST). Key fragments for this compound should be present.[2]

    • Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the product divided by the total area of all peaks, expressed as a percentage.

GCMS_Workflow sample Sample Preparation (Dilute in Solvent) injection GC Injection Port (Vaporization) sample->injection separation GC Column (Separation by Polarity & Boiling Point) injection->separation ionization MS Ion Source (EI Ionization) separation->ionization Analytes Elute analysis Mass Analyzer (Filtering by m/z) ionization->analysis detection Detector (Signal Generation) analysis->detection output Data System Output: - Chromatogram (Purity) - Mass Spectrum (Identity) detection->output

Caption: General workflow for analyte analysis using a GC-MS system.

Safety and Handling

This compound is a combustible liquid and requires proper handling in a laboratory or industrial setting.[11]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[12][13] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[11][12][13]

  • Hazards: May cause skin and eye irritation.[12] It is also classified as harmful to aquatic life.[11] All waste and spills should be handled according to local environmental regulations.

Conclusion

The function of this compound is intrinsically linked to its identity as a carboxylic ester. This chemical structure imparts the volatility and distinct floral-fruity aroma that makes it a valuable component in the flavor and fragrance industries. Its synthesis is a classic application of Fischer-Speier esterification, a fundamental reaction in organic chemistry. Proper characterization using modern analytical techniques such as GC-MS and NMR is essential for ensuring its quality and purity for its intended applications. A thorough understanding of its properties, synthesis, and handling is critical for its effective and safe use by researchers and industry professionals.

References

  • This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. ScentARC.
  • o-Methylbenzyl acet
  • This compound | C10H12O2 | CID 87085.
  • ortho-methyl benzyl acetate, 17373-93-2. The Good Scents Company.
  • O-METHYLBENZYL ACET
  • O-METHYLBENZYL ACET
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Methylbenzyl Acetate: An In-Depth Look
  • methyl benzyl acetate (mixed ortho-,meta-,para-), 29759-11-3. The Good Scents Company.
  • This compound - Separ
  • Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery. Scentspiracy.
  • Benzyl Acetate | Premium Aromatic Ester for Fragrance.

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The Solubility Profile of o-Methylbenzyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of o-methylbenzyl acetate in a variety of common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents quantitative experimental data, and offers a detailed, field-proven protocol for solubility determination. The content herein is structured to provide not just data, but a foundational understanding of the principles and practices essential for accurate and reproducible solubility studies.

Introduction: Understanding the Physicochemical Landscape

This compound (CAS 17373-93-2) is an aromatic ester with applications in the fragrance and flavor industries.[1] Its molecular structure, characterized by a benzene ring, a methyl group, and an acetate functional group, dictates its interactions with various solvents and thus its solubility.[2][3] The principle of "like dissolves like" is the cornerstone of predicting solubility.[4] This adage is a simplified representation of the complex interplay of intermolecular forces, including dispersion forces, dipole-dipole interactions, and hydrogen bonding, between the solute (this compound) and the solvent.[4][5]

This compound possesses both nonpolar (the benzene ring and methyl group) and polar (the ester group) characteristics. The ester group's carbonyl oxygen can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.[6][7] However, the absence of a hydrogen bond donor limits its ability to self-associate through hydrogen bonding, resulting in a lower boiling point compared to alcohols of similar molecular weight.[6][8] The overall solubility of this compound is therefore a balance between its ability to engage in favorable interactions with the solvent molecules and the energy required to overcome the cohesive forces within the bulk solvent and the solute itself.[9]

Quantitative Solubility Data of this compound

The following table summarizes the solubility of this compound in a range of solvents at 25°C. The data is presented in grams per liter (g/L) to provide a clear and comparable measure of solubility across different solvent classes.

SolventSolvent TypeSolubility at 25°C (g/L)
WaterPolar Protic0.3728[1][10][11]
MethanolPolar ProticMiscible (in all proportions)
EthanolPolar ProticMiscible (in all proportions)[1]
AcetonePolar AproticMiscible (in all proportions)
AcetonitrilePolar AproticMiscible (in all proportions)
Dimethyl Sulfoxide (DMSO)Polar AproticMiscible (in all proportions)
DichloromethanePolar AproticMiscible (in all proportions)
Ethyl AcetatePolar AproticMiscible (in all proportions)
TolueneNonpolarMiscible (in all proportions)
HexaneNonpolarSparingly Soluble
Diethyl EtherNonpolarMiscible (in all proportions)

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. Data for some solvents were not available in the searched literature and are indicated as such.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[12][13] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Causality Behind Experimental Choices
  • Excess Solute: The addition of an excess amount of the solid solute is crucial to ensure that a saturated solution is in equilibrium with the undissolved solid. This is the definition of thermodynamic solubility.[12]

  • Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature using a calibrated incubator or water bath is essential for reproducibility and for defining the conditions under which the solubility was measured.[9]

  • Agitation: Continuous agitation ensures that the system reaches equilibrium more rapidly by maximizing the surface area of the solute in contact with the solvent.[14]

  • Equilibration Time: Allowing sufficient time for the system to reach equilibrium is critical. For some compounds, this can take 24 hours or longer. Preliminary studies are often conducted to determine the optimal equilibration time.[14]

  • Phase Separation: Proper separation of the saturated solution from the excess solid is paramount to prevent contamination of the sample and artificially inflated solubility values. Centrifugation is a common and effective method for this purpose.[9]

  • Quantitative Analysis: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is required to accurately determine the concentration of the solute in the saturated solution.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of clean, dry glass vials with screw caps. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial.

    • Prepare at least three replicate samples for each solvent to assess the precision of the measurement.

  • Equilibration:

    • Place the sealed vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation, centrifuge the vials at a controlled temperature for a specified time (e.g., 15 minutes at 3000 rpm).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet at the bottom.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC with UV detection) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

    • Report the average solubility and the standard deviation for the replicate samples.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Collection & Preparation cluster_analysis 5. Quantitative Analysis cluster_data 6. Data Analysis A Weigh excess This compound B Add precise volume of solvent A->B C Prepare triplicates B->C D Incubate at constant temperature C->D E Agitate for 24-48 hours D->E F Allow solid to settle E->F G Centrifuge vials F->G H Withdraw supernatant G->H I Dilute sample H->I J Analyze via HPLC/GC I->J K Quantify using calibration curve J->K L Calculate solubility K->L M Report mean & SD L->M

Caption: Workflow for determining solubility via the shake-flask method.

The Interplay of Intermolecular Forces and Solubility

The observed solubility data can be rationalized by considering the nature of the intermolecular forces between this compound and the various solvents.

G cluster_solute This compound cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute This compound (Polar & Nonpolar Regions) polar_protic Polar Protic (e.g., Water, Ethanol) H-bond donor/acceptor solute->polar_protic Moderate Interaction (H-bond acceptance) polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) Dipole-Dipole solute->polar_aprotic Strong Interaction (Dipole-Dipole) nonpolar Nonpolar (e.g., Toluene, Hexane) Dispersion Forces solute->nonpolar Strong Interaction (Dispersion) high_sol High Solubility (Miscible) polar_protic->high_sol Alcohols low_sol Low Solubility (Sparingly Soluble) polar_protic->low_sol Water polar_aprotic->high_sol nonpolar->high_sol Toluene nonpolar->low_sol Hexane

Caption: Relationship between solvent properties and solubility of this compound.

  • Polar Protic Solvents: In water, the solubility is low because the strong hydrogen bonding network of water is only partially disrupted by the solute for a less energetically favorable interaction. In contrast, its miscibility in alcohols like methanol and ethanol is due to the favorable dipole-dipole interactions and the ability of the ester to accept hydrogen bonds from the alcohol's hydroxyl group.[6]

  • Polar Aprotic Solvents: this compound exhibits high solubility in polar aprotic solvents like acetone and DMSO. This is because these solvents have strong dipoles that can effectively interact with the polar ester group of the solute, without the high energetic cost of disrupting a strong hydrogen-bonding network.[4]

  • Nonpolar Solvents: The high solubility in toluene is attributed to the favorable dispersion forces between the aromatic rings of both the solute and the solvent. In hexane, the solubility is lower because the dispersion forces between the aliphatic hexane molecules are less favorable for interacting with the more polar and aromatic solute.

Conclusion

The solubility of this compound is a multifaceted property governed by the intricate balance of intermolecular forces. This guide has provided a robust framework for understanding and determining its solubility, from theoretical principles to practical experimental execution. The presented quantitative data and the detailed shake-flask protocol offer researchers the necessary tools to confidently incorporate solubility studies into their workflows, ensuring the generation of accurate and reliable data for applications in drug discovery and development.

References

  • The Good Scents Company. (n.d.). ortho-methyl benzyl acetate. Retrieved from [Link][1]

  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link][12]

  • EPI Suite. (n.d.). EPI System Information for ortho-methyl benzyl acetate 17373-93-2. Retrieved from [Link]

  • Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylbenzyl alcohol acetate (HMDB0041472). Retrieved from [Link][10]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link][14]

  • Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters. Retrieved from [Link][8]

  • USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link][9]

  • TGSC Information System. (n.d.). This compound. Retrieved from [Link][2]

  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link][6]

  • De Wit, J., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Box, K. J., et al. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Nguyen, B. N., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. Retrieved from [Link]

  • Nguyen, B. N. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature Research Communities. Retrieved from [Link]

  • Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link][7]

  • Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link][5]

  • Cheméo. (n.d.). Chemical Properties of p-Methylbenzyl acetate (CAS 2216-45-7). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][3]

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Methodological & Application

Application Notes and Protocols for the Use of o-Methylbenzyl Acetate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, food scientists, and product development professionals on the application of o-Methylbenzyl acetate as a flavoring agent. It covers the fundamental chemical properties, regulatory status, and safety considerations of this compound. Detailed, field-proven protocols for quality control analysis, safe handling, and application in food systems are provided to ensure efficacy and compliance. The causality behind experimental choices is elucidated to empower users with a deep, functional understanding of the methodologies.

Introduction and Flavor Profile

This compound (CAS: 17373-93-2), also known as 2-methylbenzyl acetate, is an aromatic ester valued in the food and fragrance industries for its distinct sensory characteristics.[1][2] While it can be used as a single isomer, it is frequently supplied and regulated as a mixture of its ortho-, meta-, and para-isomers (CAS: 29759-11-3).[3][4] This mixture is designated as FEMA Number 3702 and JECFA Number 863.[4][5]

The organoleptic profile of this compound is predominantly characterized by a sweet, white-floral, and jasminic aroma with subtle green and fruity nuances.[1][3] This makes it an effective agent for enhancing or imparting notes reminiscent of gardenia, jasmine, and other white flowers in a variety of food products. Its flavor is described as fruity, floral, and slightly spicy, lending complexity to flavor formulations.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methylbenzyl acetate (mixed isomers) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," underscoring its established role in the industry.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a flavoring agent is critical for its effective handling, storage, and application in diverse food matrices. The properties of this compound and its common mixed-isomer form are summarized below.

PropertyValue (this compound)Value (Mixed o,m,p-isomers)Reference(s)
CAS Number 17373-93-229759-11-3[7],[3]
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂[1],[4]
Molecular Weight 164.20 g/mol 164.20 g/mol [7],[4]
Appearance Colorless clear liquidColorless clear liquid[8],[3]
Odor/Flavor Profile White-floral, jasminic, green-fruitySweet, floral, fruity, herbaceous[1],[4]
Boiling Point ~226.8 °C at 760 mmHg215 - 222 °C at 760 mmHg[7],[4]
Density/Specific Gravity ~1.035 g/cm³1.024 - 1.040 @ 25°C[7],[4]
Refractive Index 1.500 - 1.510 @ 20°C1.500 - 1.510 @ 20°C[8],[4]
Flash Point ~99.7 °C~91.1 °C[7],[3]
Solubility Soluble in alcohol; sparingly soluble in waterSoluble in organic solvents and oils; insoluble in water[8],[4]

Regulatory Status and Safety Protocols

This compound, particularly as part of the mixed isomer product, is well-regulated for use in food. Its safety has been affirmed by international bodies, allowing for its global use within specified guidelines.

Regulatory BodyIdentifier/StatusRegulation/CommentReference(s)
FEMA No. 3702 (mixed isomers)Generally Recognized as Safe (GRAS)[3],[9]
JECFA No. 863 (mixed isomers)ADI: "Acceptable"; No safety concern at current intake levels.[5],[4]
US FDA 21 CFR 172.515Permitted as a synthetic flavoring substance.[3],[10]
EU FLAVIS 09.022Listed as a flavouring substance.[8]
Protocol 1: Safe Handling and Storage of this compound

This protocol outlines the essential steps for the safe handling and storage of this compound in a laboratory or manufacturing environment. The causality for these steps is rooted in standard chemical safety practices designed to minimize exposure and maintain substance integrity.

Rationale: Although generally recognized as safe for ingestion at low levels, concentrated this compound is a chemical that requires appropriate handling to prevent irritation and ensure stability. This protocol is based on safety data for structurally similar esters.

Materials:

  • This compound

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical fume hood

  • Tightly sealed, amber glass or chemically resistant container

  • Spill containment kit

Procedure:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves before handling the substance. This is a fundamental precaution to prevent accidental skin or eye contact.

  • Ventilation: Conduct all transfers and dilutions in a well-ventilated area, preferably within a chemical fume hood. This minimizes the inhalation of vapors.

  • Transfer: Use clean glass pipettes or stainless-steel utensils for transferring the liquid. Avoid plastic utensils that may react with or leach into the ester.

  • Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Avoid release into the environment.

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from heat, open flames, and strong oxidizing agents.[11] An amber glass bottle is preferred to protect it from light, which can catalyze degradation over time.

  • Disposal: Dispose of unused material and contaminated items in accordance with local, state, and federal regulations for chemical waste.

Application in Food Systems

The successful incorporation of this compound into a food product depends on its compatibility with the food matrix, desired flavor profile, and regulatory limits.

Dosage and Application:

  • Subtle Enhancement: At low parts-per-million (ppm) levels, it can round out and soften existing floral and fruity notes in beverages, yogurts, and desserts.

  • Characteristic Flavor: At higher, yet permissible, concentrations, it can be a key component in creating distinct gardenia or rhubarb-type flavors, especially in confectionery and baked goods.[12]

  • Solvent System: Due to its limited water solubility, it is typically pre-dissolved in a suitable solvent like food-grade ethanol or propylene glycol before being added to an aqueous food system to ensure uniform dispersion.

Logical Workflow for Flavor Incorporation

The following diagram illustrates a logical workflow for the evaluation and incorporation of a new flavoring agent like this compound into a food product formulation.

flavor_workflow cluster_0 Phase 1: Feasibility & Safety cluster_1 Phase 2: Benchtop Development cluster_2 Phase 3: Scale-Up & QC A Define Flavor Profile (e.g., Floral, Fruity) B Identify Candidate Agent: This compound A->B Match C Regulatory & Safety Review (JECFA, FDA, FEMA GRAS) B->C Verify D Prepare Stock Solution (e.g., in Propylene Glycol) C->D Proceed if Safe E Determine Dosage Range (Sensory Panel Testing) D->E Evaluate F Test in Food Matrix (Beverage, Confectionery) E->F Incorporate G Assess Stability (Shelf-life, Processing) F->G Analyze H Finalize Formulation G->H Proceed if Stable I Develop QC Protocol (GC, Acid Value) H->I Standardize J Pilot Plant Trial H->J Test K Final Product Approval J->K Validate

Caption: Workflow for Flavoring Agent Integration.

Analytical Protocols for Quality Control

Ensuring the purity and identity of this compound is paramount for consistent product quality and safety. The following are standard protocols for its analysis.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Rationale: Gas chromatography is the industry-standard technique for analyzing volatile and semi-volatile compounds like esters. It separates the components of a sample, allowing for the quantification of the main compound and the detection of impurities. A non-polar column (like a DB-5) is chosen because it separates compounds primarily based on their boiling points, which is effective for isomers and related process impurities.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • High-purity helium or hydrogen as carrier gas

  • This compound sample

  • Ethyl acetate or hexane (GC grade) for dilution

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in ethyl acetate. This dilution prevents column overloading and ensures sharp peaks.

  • Instrument Setup (Typical Conditions):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (A high split ratio is used for a concentrated sample to avoid detector saturation).

    • Carrier Gas Flow: 1.0 mL/min (constant flow mode)

    • Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: Increase to 240°C at a rate of 10°C/minute.

      • Final Hold: Hold at 240°C for 5 minutes.

    • Detector (FID) Temperature: 280°C

  • Analysis: Inject the prepared sample into the GC system.

  • Data Interpretation: The purity is calculated based on the relative peak area. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (Area Percent method). The assay should be ≥98% for the sum of isomers as per JECFA specifications.[4]

Analytical Workflow using GC-MS

The following diagram outlines the workflow for definitive identification and purity analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dilute Sample (1% in Hexane) B Inject into GC A->B C Separation on Capillary Column B->C D Elute to MS C->D E Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Generate Chromatogram (TIC) F->G H Extract Mass Spectrum for each peak G->H J Calculate Purity (Area % Report) G->J I Compare to NIST Library Database H->I

Caption: Standard Workflow for GC-MS Analysis.

Protocol 3: Determination of Acid Value

Rationale: The acid value is a measure of the free fatty acids present, which can indicate hydrolysis or degradation of the ester. A low acid value is crucial for flavor stability and quality. JECFA specifies a maximum acid value of 1.0 for the mixed isomers.[4] This protocol uses a standard acid-base titration.

Materials:

  • This compound sample (accurately weighed, ~5 g)

  • Neutralized ethanol (95% ethanol titrated to a faint pink endpoint with 0.1 M KOH using phenolphthalein)

  • 0.1 M Potassium Hydroxide (KOH) solution, standardized

  • Phenolphthalein indicator solution

  • 250 mL Erlenmeyer flask

  • 50 mL burette

Procedure:

  • Sample Preparation: Accurately weigh about 5.0 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of neutralized ethanol to the flask and swirl to dissolve the sample completely.

  • Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the solution with standardized 0.1 M KOH from the burette, swirling constantly, until a faint but permanent pink color persists for at least 30 seconds.

  • Blank Determination: Perform a blank titration using 50 mL of neutralized ethanol without the sample.

  • Calculation:

    • Acid Value = ( (V_s - V_b) * M * 56.1 ) / W

    • Where:

      • V_s = Volume of KOH used for the sample (mL)

      • V_b = Volume of KOH used for the blank (mL)

      • M = Molarity of the KOH solution (mol/L)

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the sample (g)

  • Acceptance Criteria: The calculated Acid Value should be ≤ 1.0.[4]

Conclusion

This compound is a well-characterized, regulated, and safe synthetic flavoring agent that offers a unique sweet, floral, and fruity profile. Its effective use hinges on a clear understanding of its properties, adherence to safe handling protocols, and the implementation of robust analytical quality control measures. The protocols and guidelines presented in this document provide a solid foundation for researchers and developers to confidently incorporate this versatile ingredient into a wide range of food and beverage applications, ensuring both sensory appeal and product integrity.

References

  • The Good Scents Company. (n.d.). methyl benzyl acetate (mixed ortho-,meta-,para-). Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound | C10H12O2. Retrieved from [Link]

  • INCHEM. (2003). JECFA Evaluations-METHYLBENZYL ACETATE (MIXED o,m,p)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 87085. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-methyl benzyl acetate. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Methylbenzyl acetate (mixed o,m,p). In Online Edition: "Specifications for Flavourings". Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Deascal. (n.d.). Methylbenzyl Acetate: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Methylbenzyl acetate (mixed o,m,p) - Chinese. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

  • World Health Organization. (2001). alpha-METHYLBENZYL ACETATE. Retrieved from [Link]

  • Perfumer & Flavorist. (2014). Flavor Bites: alpha-Methylbenzyl acetate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CFR - Code of Federal Regulations Title 21, Section 172.515. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). ALPHA-METHYLBENZYL ACETATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-methyl benzyl acetate. Retrieved from [Link]

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Application of o-Methylbenzyl Acetate in Fragrance Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and formulation experts on the application of o-methylbenzyl acetate (CAS No. 17373-93-2) in fragrance formulations. It explores the molecule's physicochemical properties, olfactory characteristics, and functional role within a fragrance composition. Furthermore, this guide details protocols for its synthesis, stability testing, and performance evaluation to ensure scientific integrity and support innovative product development.

Introduction to this compound

This compound, also known as 2-methylbenzyl acetate, is an aromatic ester valued in perfumery for its unique scent profile.[1] It is a synthetic fragrance ingredient that imparts a complex character to formulations, described as having white-floral, jasminic, and slightly green-fruity nuances.[1][2] Its primary function is to round, soften, and prolong floral and fruity accords, making it a versatile modifier in a wide range of fragrance applications, from fine fragrances to personal care and household products.[1][2]

Understanding the technical aspects of this compound is crucial for its effective and safe use. This guide will delve into the causality behind its application, providing a framework for its evaluation and incorporation into sophisticated fragrance systems.

Physicochemical and Olfactory Properties

A thorough understanding of a fragrance molecule's properties is fundamental to predicting its behavior in a complex mixture.

Chemical Identity and Structure

The chemical identity of this compound is summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound; (2-methylphenyl)methyl acetate[3]
CAS Number 17373-93-2[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [3]
Synonyms 2-Methylbenzyl acetate, Acetic acid (2-methylphenyl)methyl ester[3]

The structure of this compound, featuring a methyl-substituted benzyl group attached to an acetate moiety, is visualized below.

Caption: Chemical structure of this compound.

Olfactory Profile

The scent of this compound is multifaceted, with the primary descriptors being fruity, sweet, and floral.[1] Its profile is further characterized by notes of cherry, anise, jasmine, and a powdery green freshness.[1] This complexity allows it to act as a bridge between different fragrance families within a composition.

Physical Properties

The physical properties of a fragrance ingredient dictate its volatility, solubility, and stability, which are critical for formulation.

PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid[4]
Boiling Point 215.00 to 222.00 °C @ 760.00 mm Hg[3][4]
Flash Point 97.81 °C (estimated)[1]
Vapor Pressure 0.0391 hPa @ 20°C; 0.0617 hPa @ 25°C (estimated)[1]
Solubility Soluble in ethanol; poorly soluble in water (7.22 g/L @ 25°C)[1]
logP (o/w) 2.0 - 2.456 (estimated)[1][4]

The moderately slow evaporation rate and medium volatility suggest that this compound functions primarily as a middle note in a fragrance, providing body and character to the heart of the scent.[1]

Application in Fragrance Formulations

The utility of this compound stems from its ability to modify and enhance other fragrance notes.

Mechanistic Insights into Fragrance Modification

Esters like this compound are pivotal in perfumery, offering a vast palette of scents.[5] The terms "rounding, softening, and prolonging" can be understood through physicochemical principles governing fragrance mixtures:

  • Rounding and Softening: Acetates are considered versatile workhorses in perfumery, known for providing sweet, fruity-floral effects that can blend seamlessly into compositions.[6] This ability to smooth the transitions between different notes can be attributed to its moderate volatility and its own complex scent profile, which can fill olfactory gaps between more aggressive top notes and heavier base notes.

  • Prolonging Accords (Fixative Effect): While not a true fixative in the traditional sense (i.e., a very low volatility base note), this compound's moderate molecular weight and vapor pressure can influence the evaporation of more volatile components in a mixture.[7] By creating a more complex matrix, it can help to retain highly volatile top notes for a longer period, a phenomenon governed by the principles of vapor-liquid equilibrium in non-ideal mixtures.[8]

Recommended Applications

This compound is effective in a variety of fragrance types:

  • Floral Accords: It is particularly effective in jasmine, gardenia, muguet (lily-of-the-valley), and orange blossom accords, where its inherent floral and fruity notes provide a natural-smelling lift and complexity.[1][2]

  • Fruity Accords: Its sweet, cherry-like facets enhance and add realism to fruity compositions.

  • Fine Fragrances: Used in trace to low-ppm levels, it adds sophistication and body to the heart of perfumes and colognes.[1][2]

  • Personal Care Products: Its stability and pleasant scent make it suitable for use in shampoos, body mists, and shower gels.[1][2][9]

Synthesis Protocol

The synthesis of this compound can be achieved through the esterification of o-methylbenzyl alcohol with acetic acid or its anhydride. A common laboratory-scale synthesis is adapted from established procedures for benzyl acetates.[10][11]

Materials and Reagents
  • o-Methylbenzyl alcohol

  • Acetic anhydride

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Ether (or other suitable organic solvent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask, combine o-methylbenzyl alcohol and a molar excess of acetic anhydride.

  • Catalysis: Slowly add a few drops of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the mixture under reflux for approximately 2 hours to drive the reaction to completion.[11]

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to quench any remaining acetic anhydride.

  • Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic components. Repeat until effervescence ceases.

  • Extraction: Extract the organic layer with ether. Wash the combined organic layers with water and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity this compound.[11]

Caption: Workflow for the synthesis of this compound.

Stability and Performance Evaluation

Evaluating the stability and performance of this compound in a final product is critical for ensuring quality and longevity.

Stability Considerations: Hydrolysis

As an ester, this compound is susceptible to hydrolysis, a reaction with water that can break it down into its parent alcohol (o-methylbenzyl alcohol) and carboxylic acid (acetic acid).[5] This reaction can be catalyzed by acidic or basic conditions and is accelerated by heat.[12] The resulting change in chemical composition can lead to an altered, and potentially unpleasant, scent profile.[5] Therefore, stability testing in various product bases is essential.

Protocol for Accelerated Stability Testing

This protocol outlines a method for assessing the stability of a fragrance concentrate containing this compound in a representative cosmetic base (e.g., a lotion or ethanol-based spray).

5.2.1 Sample Preparation

  • Prepare a fragrance concentrate containing a known percentage of this compound.

  • Incorporate the fragrance concentrate into the desired cosmetic base at a typical use level (e.g., 1% for a lotion, 10% for an eau de toilette).

  • Package the final product in its intended consumer packaging, as well as in clear and amber glass vials for light exposure testing.

  • Prepare a control sample stored at room temperature in the dark.

5.2.2 Aging Conditions

Expose the samples to a range of stress conditions to simulate aging over a shorter period.[13]

ConditionTemperatureDurationPurpose
Accelerated Aging 40-45°C1-3 monthsTo predict long-term chemical stability
Light Exposure Controlled UV/Visible Light1-3 monthsTo assess photostability and potential for color change
Freeze-Thaw Cycles -10°C to 25°C3-5 cycles (24h each)To evaluate physical stability (e.g., emulsion separation)

5.2.3 Analytical Evaluation: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for quantifying changes in fragrance composition.[8][14][15]

  • At specified time points (e.g., 0, 1, 2, and 3 months), take an aliquot of each sample.

  • Prepare the sample for injection (e.g., by dilution or headspace analysis).[13]

  • Analyze the sample using a validated GC-MS method to determine the concentration of this compound and identify any degradation products.

  • Compare the results to the control sample to calculate the percentage of degradation.

Caption: Workflow for stability testing of this compound.

Sensory Evaluation Protocol

Analytical data should always be correlated with sensory evaluation to understand the impact of any chemical changes on the consumer's perception of the scent.[16][17]

  • Panelist Selection: Use a panel of trained sensory experts or naive consumers, depending on the objective of the test.[18][19]

  • Sample Presentation: Present the aged samples and the control sample in a blinded and randomized order.

  • Evaluation: Have panelists evaluate the samples based on key olfactory attributes, such as:

    • Odor intensity

    • Character (e.g., floral, fruity, off-notes)

    • Overall pleasantness

  • Data Analysis: Analyze the sensory data statistically to determine if there are significant differences between the aged samples and the control.

Safety and Regulatory Information

The safety of fragrance ingredients is overseen by organizations such as the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA).

  • RIFM: As of the latest review, a specific safety assessment for this compound (CAS 17373-93-2) by RIFM was not found in the public domain. However, safety assessments for the related compounds α-methylbenzyl acetate and 4-methylbenzyl acetate are available.[11] These assessments, which consider endpoints like genotoxicity, repeated dose toxicity, and skin sensitization, can be used in a "read-across" approach to infer the safety profile of the ortho isomer.

  • IFRA: There is currently no specific IFRA standard restricting the use of this compound. However, it is the responsibility of the formulator to ensure that the final product complies with all relevant IFRA standards and regional regulations.[20][21] It is recommended to consult the latest IFRA Standards Library for any updates.

Given the lack of specific data for the ortho isomer, it is advisable to adhere to good manufacturing practices and conduct a thorough safety assessment of the final formulation.

Conclusion

This compound is a valuable and versatile ingredient in the perfumer's palette. Its complex floral-fruity character allows it to enhance and modify a wide array of fragrance accords. By understanding its physicochemical properties and applying rigorous testing protocols for stability and performance, researchers and formulators can confidently and effectively utilize this molecule to create innovative and high-quality scented products. The protocols and data presented in this guide provide a comprehensive framework for the scientific application of this compound in fragrance development.

References

  • Teixeira, M. A., Rodríguez, O., & Rodrigues, A. E. (2009). The diffusion of perfume mixtures and odor performance. ResearchGate. [Link]

  • Xavier, A. R., et al. (2022). Study of the Thermodynamic Equilibrium of Fragrance Mixtures, Limonene, Linalool and Geraniol, using the Unifac and Cosmo-Sac Models. Journal of Chemical Engineering & Process Technology. [Link]

  • What Really Happens When Perfume Ingredients Mix? A Chemist Explains. (n.d.). LinkedIn. [Link]

  • Scognamiglio, J., et al. (2023). Exploring the impact of fragrance molecular and skin properties on the evaporation profile of fragrances. National Center for Biotechnology Information. [Link]

  • This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC Information System. [Link]

  • Abbott, S. (n.d.). Fragrance Evaporation. Practical Coating Science. [Link]

  • Fragrance and Sensory Appeal Testing. (n.d.). Umbrex. [Link]

  • Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. (n.d.). Perfumer's World. [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Sitaram Dixit. [Link]

  • Evaporation triggered self-assembly in aqueous fragrance–ethanol mixtures and its impact on fragrance performance. (2018). ResearchGate. [Link]

  • 5 Essential Tips for Effective Sensory Fragrance Testing. (2024). Sense:lab. [Link]

  • Fragrances and sensory evaluation techniques. (2015). ResearchGate. [Link]

  • How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. (n.d.). Shimadzu. [Link]

  • The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. (n.d.). Scent Journer. [Link]

  • Methylbenzyl Acetate: An In-Depth Look at Its Role in Cosmetics. (n.d.). Deascal. [Link]

  • Fragrance Stability Testing in Botanical Perfume Products. (2026). Testing Laboratory. [Link]

  • Esters and Perfumes. (n.d.). Twig World. [Link]

  • The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. (2015). LCGC Europe. [Link]

  • ortho-methyl benzyl acetate, 17373-93-2. (n.d.). The Good Scents Company. [Link]

  • Mixing esters for a parfume. (2024). Reddit. [Link]

  • RIFM fragrance ingredient safety assessment, 2-(1-(3′,3′-dimethyl-1′-cyclohexyl)ethoxy)-2-methyl propyl propanoate. (2023). ScienceDirect. [Link]

  • The chemistry of perfume: an in-depth exploration. (n.d.). Dutch Essentials. [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. [Link]

  • methyl benzyl acetate (mixed ortho-,meta-,para-), 29759-11-3. (n.d.). The Good Scents Company. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1994). Zenodo. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • o-METHYLBENZYL ALCOHOL. (n.d.). Organic Syntheses. [Link]

  • IFRA Chemicals List. (n.d.). Scribd. [Link]

  • Amendment 49 STAND Benzyl benzoate. (2021). PerfumersWorld. [Link]

Sources

Application Note: Quantitative Analysis of o-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

o-Methylbenzyl acetate (CAS No. 17373-93-2), also known as (2-methylphenyl)methyl acetate, is an aromatic ester utilized in the fragrance and flavor industries and as an intermediate in chemical synthesis.[1][2][3] Accurate and precise quantification of this compound is critical for quality control in manufacturing, ensuring consistency in consumer products, and for pharmacokinetic studies in drug development. This document provides detailed analytical methods for the robust quantification of this compound, tailored for researchers, scientists, and quality control professionals. We present two primary, validated methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind procedural steps to ensure technical accuracy and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to analytical method development, influencing choices regarding solvents, temperature programs, and detection methods.

PropertyValueSource(s)
CAS Number 17373-93-2[2][4][5]
Molecular Formula C₁₀H₁₂O₂[2][5][6]
Molecular Weight 164.20 g/mol [2][3][5]
Appearance Colorless to pale yellow clear liquid[1]
Boiling Point 215 - 222 °C at 760 mmHg[1][3]
Flash Point 99.4 - 99.7 °C[1][4]
Density ~1.035 g/cm³[4]
Solubility Soluble in alcohol; sparingly soluble in water (372.8 mg/L @ 25 °C est.)[1]
logP (o/w) 2.35 - 2.456[1][2]

Primary Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. The compound's boiling point and thermal stability make it an ideal candidate for GC analysis.

Principle of GC-FID Analysis

In this method, a liquid sample containing this compound is injected into the chromatograph, where it is vaporized. An inert carrier gas (e.g., Helium or Nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. As each component elutes from the column, it is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). This combustion produces ions, generating an electrical current proportional to the amount of analyte present.

GC-FID Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing S1 Prepare Stock Solution (this compound in Methanol) S2 Create Calibration Standards (Serial Dilution) S1->S2 S3 Prepare Sample for Analysis (Dilute in Methanol) S2->S3 GC1 Vaporization in Heated Injector Port (e.g., 250°C) S3->GC1 Autosampler Injection GC2 Separation on Capillary Column (e.g., HP-5MS or HP-INNOWAX) GC1->GC2 GC3 Detection by FID (e.g., 280°C) GC2->GC3 D1 Integrate Peak Area GC3->D1 Signal Output D2 Construct Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: High-level workflow for the quantification of this compound using GC-FID.

Detailed Protocol: GC-FID
  • Reagent and Standard Preparation:

    • Solvent/Diluent: HPLC-grade Methanol or Ethyl Acetate.

    • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

    • Calibration Standards: Prepare a series of working standards (e.g., 5, 20, 50, 100, 250 µg/mL) by serial dilution of the stock standard in the same solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix expected to contain this compound.

    • Dissolve the sample in a volumetric flask with the chosen solvent.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates. If necessary, dilute the filtrate to fall within the calibration range.

  • GC Instrument Parameters:

    • The following parameters provide a robust starting point and can be optimized as needed.

ParameterCondition A (Non-Polar)Condition B (Polar)
GC System Agilent 7890B or equivalentAgilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)HP-INNOWAX (30 m x 0.25 mm, 0.25 µm)[7]
Injector Split/Splitless, 250 °CSplit/Splitless, 250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:1 (Adjust as needed)50:1 (Adjust as needed)
Carrier Gas Helium, Constant Flow @ 1.0 mL/minNitrogen, Constant Flow @ 1.2 mL/min[7]
Oven Program 50 °C (hold 2 min), ramp 15 °C/min to 280 °C, hold 5 min45 °C (hold 2 min), ramp 15 °C/min to 280 °C, hold 5 min[7]
Detector FID, 280 °CFID, 280 °C
Makeup Gas NitrogenNitrogen
Expected RT ~10-12 minutes~13-15 minutes
  • Data Analysis:

    • Integrate the peak area corresponding to the retention time of this compound.

    • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Calculate the concentration of this compound in the prepared sample using the calibration curve equation.

Expertise & Causality: GC-FID Method
  • Choice of Detector (FID): The Flame Ionization Detector is selected for its high sensitivity to organic compounds containing carbon-hydrogen bonds, its wide linear range, and its robustness. Since this compound is a hydrocarbon-rich ester, FID provides an excellent response.

  • Column Selection: Two column options are presented. The HP-5MS, a non-polar column, separates compounds primarily by boiling point.[7] The HP-INNOWAX, a polar polyethylene glycol (PEG) column, provides an alternative selectivity, separating based on both boiling point and polarity.[7] Using a polar column can be advantageous if the sample matrix contains non-polar impurities that might co-elute on an HP-5MS column.

  • Temperature Program: The initial low temperature ensures efficient trapping of the analyte at the head of the column, leading to sharp peaks. The temperature ramp facilitates the timely elution of this compound and any higher-boiling components.

Secondary Analytical Methodology: Reverse-Phase HPLC

While GC is often preferred, RP-HPLC is a powerful alternative, especially for less volatile compounds or when analyzing complex matrices that are incompatible with high GC inlet temperatures.

Principle of RP-HPLC-UV Analysis

A liquid mobile phase pumps the sample through a column packed with a non-polar stationary phase (e.g., C18). This compound, being moderately non-polar (logP ~2.35), partitions between the mobile phase and the stationary phase.[2] A higher proportion of organic solvent in the mobile phase weakens this interaction, causing the analyte to elute faster. A UV detector measures the absorbance of the analyte's aromatic ring at a specific wavelength (e.g., 253 nm), which is proportional to its concentration.[8]

RP-HPLC Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing S1 Prepare Mobile Phase (e.g., ACN:Water:Acid) S2 Prepare Standards & Samples (in Mobile Phase) S1->S2 S3 Filter all solutions (0.45 µm) S2->S3 H1 Isocratic Pumping of Mobile Phase S3->H1 Autosampler Injection H2 Separation on C18 Column H1->H2 H3 Detection by UV Detector (e.g., 253 nm) H2->H3 D1 Integrate Peak Area H3->D1 Signal Output D2 Construct Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: High-level workflow for the quantification of this compound using RP-HPLC-UV.

Detailed Protocol: RP-HPLC
  • Reagent and Standard Preparation:

    • Mobile Phase: Acetonitrile (ACN) and Water. A typical starting ratio is 60:40 (ACN:Water) with an acid modifier. Add 0.1% Phosphoric Acid or, for MS compatibility, 0.1% Formic Acid.[2][9] Filter the mobile phase through a 0.45 µm membrane filter and degas.

    • Stock and Calibration Standards: Prepare as described in the GC protocol (Section 3.3), but use the mobile phase as the diluent.

  • Sample Preparation:

    • Prepare and filter samples as described in the GC protocol, using the mobile phase as the final diluent to ensure compatibility with the system.

  • HPLC Instrument Parameters:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Newcrom R1 or equivalent C18 (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase Acetonitrile:Water (60:40) + 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[8]
Column Temp. 25 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection λ 253 nm[8]
Run Time 10 minutes
  • Data Analysis:

    • Follow the same data analysis procedure as outlined for the GC-FID method (Section 3.4).

Expertise & Causality: HPLC Method
  • Mobile Phase Composition: The ratio of acetonitrile to water is chosen to provide adequate retention and a reasonable run time. The acid modifier (phosphoric or formic acid) helps to protonate any free silanol groups on the column packing, preventing peak tailing and improving peak shape.

  • Column Choice: A C18 column is the standard for reverse-phase chromatography and is well-suited for retaining a moderately non-polar compound like this compound. The Newcrom R1 column is specifically noted for low silanol activity, which further enhances peak symmetry.[2][9]

  • Wavelength Selection: The detection wavelength of 253 nm is selected based on the UV absorbance of the phenyl group in the molecule, providing good sensitivity for quantification.[8]

Analytical Method Validation

To ensure trustworthiness, any quantitative method must be validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters are assessed according to guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[8]

Method Validation Workflow

center_node Validated Analytical Method P1 Specificity/ Selectivity P1->center_node P2 Linearity & Range P2->center_node P3 Accuracy (% Recovery) P3->center_node P4 Precision (Repeatability & Intermediate) P4->center_node P5 Limit of Detection (LOD) P5->center_node P6 Limit of Quantitation (LOQ) P6->center_node P7 Robustness P7->center_node

Caption: Core parameters for the validation of an analytical quantification method.

Validation Parameter Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak purity analysis; no interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity Proportionality of the analytical response to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness of test results to the true value, often assessed by spike recovery.98.0% - 102.0% recovery for drug product.[10]
Precision Closeness of agreement among a series of measurements (expressed as %RSD).Repeatability (intra-day): RSD ≤ 2%. Intermediate Precision (inter-day): RSD ≤ 2%.
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision at LOQ should meet acceptance criteria.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate ±10%, column temp ±5°C) are varied.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ortho-methyl benzyl acetate, 17373-93-2. The Good Scents Company. [Link]

  • This compound. SIELC Technologies. [Link]

  • This compound | C10H12O2. BuyersGuideChem. [Link]

  • This compound | C10H12O2 | CID 87085. PubChem, National Institutes of Health. [Link]

  • This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. TGSC. [Link]

  • validation of acetate analytical methods. Laxmi Enterprise. [Link]

  • METHYL ACETATE 1458. NIOSH - CDC. [Link]

  • o-METHYLBENZYL ALCOHOL. Organic Syntheses Procedure. [Link]

  • Benzyl Acetate. OSHA. [Link]

  • This compound. precisionFDA. [Link]

  • p-Methylbenzyl acetate. NIST WebBook. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Development, Validation, and Greenness Assessment of Eco-Friendly Analytical Methods for the Determination of Abiraterone Acetate in Pure Form and Pharmaceutical Formulations. MDPI. [Link]

  • Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. MOST Wiedzy. [Link]

  • Supporting Information. [Link]

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Application Note: High-Confidence Identification and Quantification of o-Methylbenzyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a detailed and robust protocol for the analysis of o-Methylbenzyl acetate, a key aroma compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and quality control professionals in the flavor, fragrance, and pharmaceutical industries. The methodology herein provides a comprehensive workflow, from sample preparation to data analysis, ensuring high-confidence identification and accurate quantification. The causality behind each experimental parameter is explained to provide a deeper understanding of the analytical process.

Introduction: The Analytical Significance of this compound

This compound, also known as (2-methylphenyl)methyl acetate, is an ester that contributes to the characteristic aromas of various natural products and is a common additive in the food, beverage, and cosmetic industries. Its accurate identification and quantification are critical for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for the analysis of volatile and semi-volatile compounds like this compound due to its exceptional separating power and highly specific detection capabilities. This application note provides a comprehensive, field-proven methodology for the GC-MS analysis of this important flavor and fragrance compound.

Experimental Workflow: A Validated Approach

The entire analytical process is designed as a self-validating system, ensuring traceability and confidence in the final results. The workflow encompasses sample preparation, GC-MS analysis, and data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix Dilution Dilution with Volatile Solvent Sample->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Autosampler Injection Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS Detection) Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram Spectrum Mass Spectrum (Fragmentation Pattern) Chromatogram->Spectrum Library NIST Library Match Spectrum->Library Quantification Quantification Library->Quantification

Figure 1: A comprehensive workflow for the GC-MS analysis of this compound.

Sample Preparation Protocol

The goal of sample preparation is to produce a clean, homogenous sample in a volatile solvent suitable for GC-MS injection. The choice of solvent and dilution factor is critical to avoid column overload and matrix interference.

Protocol:

  • Sample Weighing/Measurement: Accurately weigh (for solids) or measure (for liquids) a representative amount of the sample matrix containing this compound.

  • Solvent Selection & Dilution: Dilute the sample in a high-purity, volatile solvent such as ethyl acetate or dichloromethane. A starting dilution of 1:100 (v/v or w/v) is recommended, with further dilution if necessary to bring the analyte concentration within the linear range of the instrument. The use of volatile organic solvents is crucial as non-volatile solvents can contaminate the GC system[1].

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and homogenization of this compound in the solvent.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could block the injector or column[2].

  • Transfer: Transfer the filtered sample into a 2 mL glass autosampler vial with a PTFE-lined cap. Glass vials are preferred to prevent leaching of plasticizers[3].

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of this compound on a standard GC-MS system. The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides excellent resolution for aromatic esters.

Parameter Setting Rationale
Gas Chromatograph
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good selectivity and resolution for aromatic compounds and esters.
Inlet Split/Splitless
Inlet Temperature 250 °CEnsures rapid and complete vaporization of this compound without thermal degradation.
Injection Volume 1 µL
Split Ratio 50:1Prevents column overloading and ensures sharp chromatographic peaks. Can be adjusted based on sample concentration.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer
Ion Source Electron Ionization (EI)
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns and for library matching.
Source Temperature 230 °CMinimizes analyte condensation and contamination within the ion source.
Quadrupole Temp. 150 °CEnsures stable ion transmission.
Scan Range m/z 40-300A wider scan range to capture both low and high mass fragments.
Solvent Delay 3 minutesPrevents the high concentration of the solvent from damaging the filament.

Data Analysis and Interpretation

High-confidence identification of this compound relies on a two-pronged approach: matching the chromatographic retention time and the mass spectral fragmentation pattern with a known standard or a reliable library.

Chromatographic Analysis

Under the specified GC conditions, this compound is expected to elute at a specific retention time. The Kovats retention index (RI) is a more robust measure than retention time alone, as it is less susceptible to variations in analytical conditions. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats Retention Index of 1287 for this compound[4]. For comparison, the closely related p-Methylbenzyl acetate has a reported retention index of 1290 on a 5% phenyl methyl siloxane column, indicating that isomers can be chromatographically resolved under appropriate conditions[5].

Mass Spectral Interpretation

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion (M+) at m/z 164 is often of low abundance or absent in the spectra of esters[6]. The base peak and other significant fragment ions are crucial for positive identification.

m/z Relative Intensity (%) Proposed Fragment Ion Fragment Structure
164Low[C10H12O2]+• (Molecular Ion)This compound
104 100 [C8H8]+•C6H4(CH3)CH2+
105~29[C8H9]+C6H4(CH3)CH2+ + H
43~21[C2H3O]+CH3CO+
77~12[C6H5]+Phenyl cation
78~11[C6H6]+•Benzene radical cation
Data sourced from PubChem CID 87085[4].

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation pathways lead to the observed characteristic ions.

fragmentation M This compound (m/z 164) F104 [C8H8]+• (m/z 104) Base Peak M->F104 Loss of CH3COOH (Acetic Acid) F43 [CH3CO]+ (m/z 43) M->F43 α-cleavage F105 [C8H9]+ (m/z 105) F104->F105 +H rearrangement F77 [C6H5]+ (m/z 77) F104->F77 Loss of C2H3

Figure 2: Proposed fragmentation pathway of this compound in EI-MS.

The most prominent fragmentation pathway for benzyl esters is the loss of the acetate group as acetic acid (60 Da), leading to the formation of a stable substituted benzyl cation. In the case of this compound, this would result in a fragment at m/z 104. Another common fragmentation for esters is the cleavage of the acyl-oxygen bond, which for this compound would yield the acylium ion at m/z 43 ([CH3CO]+)[6][7]. The presence and relative abundance of these key fragments provide a high degree of confidence in the identification of this compound. A library search against the NIST/Wiley database should confirm this identification with a high match factor.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By following the prescribed sample preparation, instrument parameters, and data analysis workflow, researchers and analysts can achieve reliable and reproducible identification and quantification of this important aroma compound. The explanation of the rationale behind the experimental choices and the detailed interpretation of the mass spectral fragmentation pattern enhance the trustworthiness and utility of this method.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87085, this compound. Retrieved from [Link].

  • Agilent Technologies (2018). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation.
  • CD ComputaBio (2023). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link].

  • SCION Instruments (2022). Sample preparation GC-MS. Retrieved from [Link].

  • University of Maryland Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. Retrieved from [Link].

  • Shimadzu (2019). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • CORESTA (2019). Analysis of Organic Acetates in E-vapor Products by GC-MS/MS. Smoke Science/Product Technology Study Group.
  • Perfum.&Flav. 42, Dec/Jan 2017. GCMS as a Tool for Flavor Development.
  • Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Sci Rep. 2017; 7: 6733.
  • NIST (2023). p-Methylbenzyl acetate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

  • Introduction to Mass Spectrometry. Fragmentation Mechanisms. Retrieved from [Link].

  • Reddit (2023). r/massspectrometry - Fragmentation of benzyl acetate. Retrieved from [Link].

  • Journal of AOAC International, Volume 96, Number 5, 1 September 2013, pp. 1134-1140(7). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones.
  • Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from [Link].

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Application Note & Protocol: A Comprehensive Guide to the Synthesis of o-Methylbenzyl Acetate via Acid-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of o-methylbenzyl acetate, a valuable fragrance and flavoring agent. We delve into two robust and widely applicable esterification methods: the classic Fischer-Speier esterification using glacial acetic acid and a more rapid approach utilizing acetic anhydride. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and methods for purification and characterization.

Introduction: The Significance of this compound

This compound is a carboxylic ester recognized for its pleasant floral and fruity aroma, making it a significant component in the fragrance and flavor industries.[1][2] Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. Understanding the nuances of its preparation is crucial for process optimization, yield maximization, and ensuring product purity. This guide will explore two primary synthesis routes from o-methylbenzyl alcohol, providing the theoretical framework and practical steps for successful laboratory-scale production.

Theoretical Underpinnings: The Chemistry of Ester Formation

Esterification is the process of forming an ester, typically from an alcohol and a carboxylic acid or its derivative.[3][4] The core of this transformation lies in the nucleophilic acyl substitution mechanism.

Fischer-Speier Esterification: A Reversible Equilibrium

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The reaction is reversible, and its equilibrium nature necessitates strategies to drive the reaction toward the product.[1][7]

Mechanism: The reaction proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester.[5]

To favor the formation of this compound, Le Châtelier's principle is applied by either using an excess of one reactant (typically the less expensive one) or by removing water as it is formed.[1][8]

Esterification with Acetic Anhydride: A Kinetically Favored Alternative

Using acetic anhydride instead of acetic acid offers a significant advantage: the reaction is essentially irreversible and much faster.[9] Acetic anhydride is more reactive than acetic acid, and the byproduct, acetic acid, is a weaker nucleophile than the water produced in Fischer esterification, preventing a significant reverse reaction. This method is also typically catalyzed by a strong acid.[9]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Mandatory Safety Precautions

General Handling: All manipulations should be performed in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[11][12]

Reagent-Specific Hazards:

  • o-Methylbenzyl Alcohol: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing vapors and contact with skin and eyes.[12]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[13][14] Handle with extreme care, avoiding any contact or inhalation.[10][11]

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

Protocol 1: Fischer-Speier Esterification of o-Methylbenzyl Alcohol

This protocol details the synthesis using glacial acetic acid and a sulfuric acid catalyst.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
o-Methylbenzyl alcohol122.1612.2 g (11.7 mL)0.10
Glacial Acetic Acid60.0517.2 g (16.4 mL)0.28
Conc. Sulfuric Acid98.081.0 mL-
Diethyl Ether-150 mL-
5% Sodium Bicarbonate (aq)-100 mL-
Saturated Sodium Chloride (aq)-50 mL-
Anhydrous Sodium Sulfate-~5 g-

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Workflow Diagram:

fischer_esterification_workflow reagents 1. Combine Reactants (o-Methylbenzyl alcohol, Acetic Acid, H₂SO₄) reflux 2. Heat under Reflux (e.g., 2 hours) reagents->reflux cool 3. Cool Reaction Mixture reflux->cool extract 4. Work-up (Add water, extract with diethyl ether) cool->extract wash_bicarar wash_bicarar extract->wash_bicarar wash_bicarb 5. Wash Organic Layer (5% NaHCO₃ solution) wash_brine 6. Wash with Brine dry 7. Dry Organic Layer (Anhydrous Na₂SO₄) wash_brine->dry filter_evap 8. Filter and Evaporate Solvent dry->filter_evap distill 9. Purify by Vacuum Distillation filter_evap->distill product Pure this compound distill->product wash_bicarar->wash_brine

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 12.2 g (0.10 mol) of o-methylbenzyl alcohol and 17.2 g (0.28 mol) of glacial acetic acid.

  • Catalyst Addition: While swirling the flask, carefully add 1.0 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to a gentle reflux for 2 hours. The use of excess acetic acid helps to shift the equilibrium towards the product side.[3]

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel containing 100 mL of cold water. Rinse the flask with a small amount of diethyl ether and add it to the separatory funnel. Extract the product with two 75 mL portions of diethyl ether.[15]

  • Neutralization: Combine the organic layers and wash them carefully with two 50 mL portions of 5% aqueous sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst.[15][16] Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[15]

  • Washing: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to facilitate the removal of water.[15]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 119-121 °C at 15 mmHg.[15] The expected yield is in the range of 88-91%.[15]

Protocol 2: Esterification using Acetic Anhydride

This protocol offers a faster, irreversible route to the desired ester.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
o-Methylbenzyl alcohol122.1612.2 g (11.7 mL)0.10
Acetic Anhydride102.0912.2 g (11.3 mL)0.12
Conc. Sulfuric Acid98.083 drops-
Diethyl Ether-100 mL-
Saturated Sodium Bicarbonate (aq)-100 mL-
Anhydrous Calcium Chloride-~5 g-

Workflow Diagram:

anhydride_esterification_workflow reagents 1. Combine Reactants (o-Methylbenzyl alcohol, Acetic Anhydride, H₂SO₄) stir 2. Stir at Room Temperature (e.g., 30 minutes) reagents->stir quench 3. Quench with Water stir->quench extract 4. Extract with Diethyl Ether quench->extract wash 5. Wash Organic Layer (Saturated NaHCO₃ solution) extract->wash dry 6. Dry Organic Layer (Anhydrous CaCl₂) wash->dry evaporate 7. Evaporate Solvent dry->evaporate product Crude this compound evaporate->product

Caption: Workflow for Esterification with Acetic Anhydride.

Step-by-Step Procedure:

  • Reaction Setup: In a large test tube or a small flask, combine 2.0 mL of o-methylbenzyl alcohol with 2-3 mL of acetic anhydride.[9]

  • Catalyst Addition: Carefully add 3 drops of concentrated sulfuric acid and gently swirl the mixture.[9] The reaction is exothermic.

  • Reaction Time: Allow the mixture to stand at room temperature for approximately 15-30 minutes.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction and Washing: Add 50 mL of diethyl ether and extract the product. Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases. This removes the acetic acid byproduct and the catalyst.[9]

  • Drying: Dry the ethereal solution with anhydrous calcium chloride.[9]

  • Isolation: Decant the dried solution and evaporate the diethyl ether in a fume hood or using a rotary evaporator to obtain the crude ester. Further purification can be achieved by vacuum distillation as described in Protocol 1.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

  • Boiling Point: The boiling point under reduced pressure should be consistent with literature values (e.g., 119–121°C/15 mm Hg).[15]

  • Refractive Index: The refractive index at 25°C should be approximately 1.5041–1.5045.[15]

  • Spectroscopy:

    • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic strong C=O stretch of the ester at ~1740 cm⁻¹ and the C-O stretch at ~1240 cm⁻¹. The absence of a broad O-H stretch from the starting alcohol (~3300 cm⁻¹) indicates a complete reaction.

    • ¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The spectrum should show a singlet for the acetate methyl protons (~2.1 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), a singlet for the aromatic methyl group (~2.4 ppm), and multiplets for the aromatic protons in the region of ~7.2 ppm.

Conclusion

This application note provides two effective and reliable protocols for the synthesis of this compound. The Fischer-Speier method is a classic, equilibrium-driven process, while the acetic anhydride method offers a rapid and irreversible alternative. The choice of method will depend on the specific requirements of the laboratory, including time constraints, reagent availability, and desired scale. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently synthesize and purify high-quality this compound for various applications.

References

  • Brasen, W. R., & Hauser, C. R. (n.d.). o-METHYLBENZYL ALCOHOL. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Teknoscienze. (2012). Acid catalysed transesterification of benzyl acetate in glycerol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Retrieved from [Link]

  • PubMed. (2025, February 25). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US5883290A - Process for producing benzyl acetate and benzyl alcohol.
  • BYJU'S. (n.d.). Esterification. Retrieved from [Link]

  • RSC Publishing. (2017, January 13). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Retrieved from [Link]

  • Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]

  • Acetic Anhydride - Safety Data Sheet. (2015, March 19). Retrieved from [Link]

  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

  • University of Canterbury. (n.d.). Reactions of alcohols in acetic anhydride-mineral acid mixtures. Retrieved from [Link]

  • IsoLab. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • Studylib. (n.d.). Ester Synthesis Lab: Acetic Anhydride Experiment. Retrieved from [Link]

  • Eurasian Journal of Physics, Chemistry and Mathematics. (n.d.). Benzyl Acetate: A Review on Synthetic Methods. Retrieved from [Link]

  • IntechOpen. (2025, August 6). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402719A - Preparation method of benzyl acetate.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The esterification of acetic anhydride with different alcohol.... Retrieved from [Link]

  • TSI Journals. (n.d.). kinetics-models-to-describe-the-synthesis-of-benzyl-acetate.pdf. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound | C10H12O2 | CID 87085. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Sciencemadness.org. (2017, August 14). Reactions of Benzyl chloride and Benzyl alcohol with anhydre acetic. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-methyl benzyl acetate, 17373-93-2. Retrieved from [Link]

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The Use of o-Methylbenzyl Acetate in Cosmetic and Personal Care Products: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Methylbenzyl acetate, a fragrance ingredient with the CAS number 17373-93-2, is a colorless to pale yellow liquid valued in the cosmetic and personal care industry for its pleasant floral and fruity aroma.[1] This aromatic ester is primarily utilized to impart or enhance the scent of a wide array of products, including perfumes, lotions, and shampoos.[1] Beyond its primary function as a fragrance, it also serves to mask the inherent odors of other ingredients in a formulation. This guide provides a comprehensive overview of the application of this compound, with a focus on the technical details relevant to researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, formulation guidelines, analytical methodologies for its quantification, and a thorough review of its safety and toxicological profile.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental for its effective and safe use in cosmetic formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (2-methylphenyl)methyl acetate[2]
Synonyms 2-Methylbenzyl acetate, o-tolyl acetate[2]
CAS Number 17373-93-2[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Profile Floral, fruity[1]
Boiling Point 227 °C
Flash Point 97 °C
Solubility Soluble in alcohol and most organic solvents; sparingly soluble in water.
logP (octanol/water) 2.4

Application in Cosmetic Formulations

The primary application of this compound in cosmetics is as a fragrance ingredient. Its floral and fruity notes make it a versatile component in various product types.

Formulation Guidelines

The successful incorporation of this compound into a cosmetic formulation depends on several factors, including the desired scent intensity, the product matrix, and regulatory guidelines.

  • Dilution: As a concentrated fragrance material, this compound should be diluted before being added to a cosmetic base. Common diluents include ethanol, propylene glycol, and other cosmetic-grade solvents.

  • Usage Levels: The concentration of this compound in a final product is governed by the recommendations of the International Fragrance Association (IFRA). These guidelines are based on a comprehensive safety assessment and vary depending on the product category and application area. It is imperative for formulators to consult the latest IFRA standards to ensure compliance and consumer safety.

  • Incorporation into Different Bases:

    • Emulsions (Creams, Lotions): this compound should be added to the oil phase of an emulsion. It is generally incorporated during the cooling stage, after the emulsion has formed, to minimize potential degradation due to heat.

    • Surfactant-based products (Shampoos, Body Washes): It can be pre-solubilized in a suitable solvent or added directly to the surfactant base with adequate mixing to ensure homogeneity.

    • Alcohol-based products (Perfumes, Body Mists): this compound is readily soluble in ethanol, the primary solvent in these formulations.

Logical Workflow for Formulation Development

formulation_workflow cluster_prep Preparation cluster_formulation Formulation cluster_testing Testing & Finalization Define_Target_Product Define Target Product (e.g., Lotion, Shampoo) Determine_Scent_Profile Determine Desired Scent Profile Define_Target_Product->Determine_Scent_Profile Review_IFRA_Standards Review IFRA Standards for Usage Levels Determine_Scent_Profile->Review_IFRA_Standards Select_Base_Formulation Select Base Formulation Review_IFRA_Standards->Select_Base_Formulation Prepare_Fragrance_Concentrate Prepare Fragrance Concentrate (Dilute o-MBA) Select_Base_Formulation->Prepare_Fragrance_Concentrate Incorporate_Fragrance Incorporate into Base (Cool-down Phase) Prepare_Fragrance_Concentrate->Incorporate_Fragrance Perform_Stability_Testing Perform Stability Testing Incorporate_Fragrance->Perform_Stability_Testing Conduct_Safety_Assessment Conduct Safety Assessment (e.g., Patch Testing) Perform_Stability_Testing->Conduct_Safety_Assessment Finalize_Formulation Finalize Formulation Conduct_Safety_Assessment->Finalize_Formulation

Caption: Workflow for incorporating this compound into cosmetics.

Analytical Protocols

Accurate and reliable analytical methods are crucial for quality control and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of this compound in complex cosmetic matrices.

Protocol: Quantification of this compound in a Cosmetic Cream using GC-MS

This protocol provides a general framework for the analysis of this compound in a cream-based cosmetic product. Method validation and optimization are essential for each specific matrix.

1. Sample Preparation:

  • Objective: To extract this compound from the cream matrix and prepare it for GC-MS analysis.

  • Materials:

    • Cosmetic cream sample

    • Methanol (HPLC grade)

    • Internal Standard (IS) solution (e.g., 100 µg/mL of Benzyl Benzoate in methanol)

    • Vortex mixer

    • Centrifuge

    • 0.45 µm syringe filters

    • GC vials

  • Procedure:

    • Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.

    • Add 100 µL of the internal standard solution.

    • Add 9.9 mL of methanol to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the solid components of the cream.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean GC vial.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis:

  • Objective: To separate and quantify this compound using GC-MS.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Typical GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Typical MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Target Ions for this compound: m/z 104 (quantifier), 164, 91.

      • Target Ions for Benzyl Benzoate (IS): m/z 105 (quantifier), 212, 77.

  • Calibration: Prepare a series of calibration standards of this compound in methanol with a fixed concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve.

3. Data Analysis:

  • Calculate the concentration of this compound in the original cream sample using the calibration curve and the following formula: Concentration (µg/g) = (Calculated concentration from curve (µg/mL) * Volume of solvent (mL)) / Weight of sample (g)

analytical_workflow Sample_Weighing Weigh 0.5g of Cream Add_IS Add Internal Standard Sample_Weighing->Add_IS Add_Solvent Add Methanol Add_IS->Add_Solvent Extraction Vortex & Centrifuge Add_Solvent->Extraction Filtration Filter Supernatant Extraction->Filtration GCMS_Analysis GC-MS Analysis (SIM Mode) Filtration->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Analytical workflow for this compound in cream.

Safety and Toxicology

The safety of fragrance ingredients is of paramount importance. While "Methylbenzyl Acetate" is generally considered safe for use in cosmetics, it is crucial to review the toxicological data for the specific ortho-isomer.[1]

Skin Sensitization:

  • Adverse reactions to methylbenzyl acetate are reported to be relatively uncommon.[1]

  • It is recommended to perform a patch test before widespread use of any new product containing this ingredient to ensure no adverse reaction occurs.[1]

  • Methylbenzyl acetate has a low comedogenic rating of 1, indicating it is very unlikely to clog pores.[1]

Phototoxicity:

  • Phototoxicity is the potential for a substance to cause a skin reaction when exposed to UV light. There is no readily available public data to suggest that this compound is phototoxic.

Dermal Metabolism:

  • Upon topical application, ester-containing compounds like this compound are likely to undergo hydrolysis by esterases present in the skin to form the corresponding alcohol (o-methylbenzyl alcohol) and acetic acid. These metabolites would then be further metabolized and eliminated from the body. Studies on the related compound, benzyl acetate, have shown that it can be absorbed through the skin.

Regulatory Status:

  • European Union: The use of fragrance ingredients in cosmetics is regulated by the EU Cosmetics Regulation (EC) No. 1223/2009. Formulators must ensure compliance with the latest amendments and the IFRA Standards. The CosIng database of the European Commission provides information on cosmetic ingredients.

  • United States: The Food and Drug Administration (FDA) regulates cosmetics under the Federal Food, Drug, and Cosmetic Act. Fragrance ingredients are generally considered safe for their intended use.

Stability Testing

Ensuring the stability of a cosmetic formulation containing this compound is critical for product quality and shelf-life.

Protocol: Accelerated Stability Testing of a Cosmetic Cream

This protocol outlines a general procedure for assessing the stability of a cream containing this compound under accelerated conditions.

  • Objective: To evaluate the physical and chemical stability of the formulation over time at elevated temperatures.

  • Procedure:

    • Prepare several samples of the final formulation in its intended packaging.

    • Store the samples at various temperature and humidity conditions, for example:

      • Room temperature (20-25°C)

      • Elevated temperature (40°C)

      • Elevated temperature and humidity (40°C / 75% RH)

      • Freeze-thaw cycles (-10°C to 25°C)

    • At specified time points (e.g., 1, 2, 3, and 6 months), evaluate the samples for the following parameters:

      • Physical characteristics: Appearance, color, odor, viscosity, pH, and phase separation.

      • Chemical stability: The concentration of this compound should be determined using a validated analytical method (such as the GC-MS protocol described above) to assess for any degradation.

  • Acceptance Criteria: The product is considered stable if there are no significant changes in its physical and chemical properties over the course of the study.

Conclusion

This compound is a valuable fragrance ingredient in the cosmetic and personal care industry. Its effective and safe use relies on a thorough understanding of its properties, adherence to regulatory guidelines, and the implementation of robust analytical and stability testing protocols. This guide provides a foundational framework for researchers and formulators working with this ingredient, emphasizing the importance of scientific rigor in the development of high-quality and safe cosmetic products. Further research into the specific toxicological profile of the ortho-isomer would be beneficial for a more complete understanding of its safety.

References

  • Deascal. (n.d.). Methylbenzyl Acetate: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-methyl benzyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • European Commission. (n.d.). CosIng - Cosmetics Ingredients. Retrieved from [Link]

  • International Fragrance Association. (n.d.). IFRA Standards. Retrieved from [Link]

  • Politano, V. T., & Api, A. M. (2008). Human repeated insult patch test of fragrance materials. Cutaneous and ocular toxicology, 27(3), 199–205.
  • Basketter, D. A., Gerberick, G. F., & Kimber, I. (2005). The local lymph node assay and the assessment of relative skin sensitization potency.
  • Hotchkiss, S. A., Choy, C. S., & Caldwell, J. (1995). Percutaneous absorption of benzyl acetate through rat skin in vitro. 1. Validation of an in vitro model against in vivo data. Food and chemical toxicology, 33(6), 443-449.
  • Oxford Biosciences. (n.d.). Stability Testing. Retrieved from [Link]

  • Annel. (n.d.). 4-Week Stability Test for Cosmetics. Retrieved from [Link]

  • RIFM. (2016). RIFM fragrance ingredient safety assessment, α-Methylbenzyl acetate, CAS Registry Number 93-92-5. Food and Chemical Toxicology, 97, S138-S147.

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Application Notes and Protocols: o-Methylbenzyl Acetate as a Versatile Synthetic Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of o-methylbenzyl acetate in modern organic synthesis. Beyond its application as a fragrance component, this guide illuminates its role as a versatile building block and a precursor to reactive intermediates. Detailed protocols for key transformations, including protecting group strategies, palladium-catalyzed cross-coupling reactions, and directed ortho-lithiation, are presented. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: Properties and Synthetic Potential

This compound, also known as (2-methylphenyl)methyl acetate, is a readily available aromatic ester.[1][2][3] While widely recognized for its pleasant fruity, floral aroma in the fragrance and cosmetics industries, its utility as a synthetic building block in organic chemistry is multifaceted and warrants deeper exploration.[4][5] The presence of the benzylic acetate functionality, coupled with the ortho-methyl group, offers unique opportunities for strategic chemical modifications.

The ester linkage provides a handle for introducing the o-methylbenzyl group as a protecting moiety for alcohols, which can be subsequently cleaved under specific conditions. Furthermore, the benzylic C-O bond is susceptible to cleavage and functionalization through transition metal catalysis, opening avenues for carbon-carbon and carbon-heteroatom bond formation. The aromatic ring itself can be selectively functionalized, with the potential for the existing substituents to direct incoming electrophiles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17373-93-2[1]
Molecular Formula C₁₀H₁₂O₂[1][3]
Molecular Weight 164.20 g/mol [1]
Boiling Point 215-222 °C at 760 mmHg[2]
Appearance Colorless liquid
Solubility Soluble in organic solvents such as ethanol, methanol, and ether.[4]

The o-Methylbenzyl Group as a Protecting Group for Alcohols

The o-methylbenzyl group, introduced via this compound or more commonly o-methylbenzyl bromide (prepared from the corresponding alcohol), can serve as a robust protecting group for alcohols. Benzyl-type protecting groups are valued for their stability to a wide range of reaction conditions, including acidic and basic media, and their selective removal.

Protection of Alcohols (Illustrative Protocol)

While this compound itself is not the typical reagent for protection due to the relative stability of the ester, its parent alcohol (o-methylbenzyl alcohol) is readily converted to the corresponding halide for use in protection reactions. The stability and cleavage of the resulting ether are directly relevant to the broader utility of the o-methylbenzyl scaffold.

Deprotection of o-Methylbenzyl Ethers

The removal of the o-methylbenzyl group is a key step in multi-step synthesis. The most common and mild method is catalytic hydrogenolysis.

This method involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst.

Step-by-Step Methodology:

  • Dissolution: Dissolve the o-methylbenzyl-protected substrate (1.0 mmol) in a suitable solvent such as ethanol, methanol, or ethyl acetate (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogen Atmosphere: Secure a balloon filled with hydrogen gas to the flask or conduct the reaction in a Parr hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification can be achieved by column chromatography if necessary.

Causality and Insights:

  • Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis due to its ability to activate both the hydrogen and the benzylic C-O bond.

  • Solvent: Protic solvents like ethanol and methanol are excellent choices as they can solvate the substrate and are compatible with the reaction conditions.

  • Safety: Hydrogen gas is flammable. Ensure all operations are performed in a well-ventilated fume hood and away from ignition sources.

G Substrate o-Methylbenzyl Protected Alcohol (R-O-BnMe) Product Deprotected Alcohol (R-OH) Substrate->Product Catalytic Hydrogenolysis Catalyst H₂, Pd/C

Caption: Workflow for the deprotection of o-methylbenzyl ethers.

Palladium-Catalyzed Cross-Coupling Reactions

Benzylic acetates can participate in palladium-catalyzed cross-coupling reactions, where the acetate acts as a leaving group. This allows for the direct formation of new carbon-carbon bonds at the benzylic position.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids (Generalized Protocol)

This protocol describes a potential pathway for the synthesis of diarylmethane derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent, for example, a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for efficient C-O bond activation. Phosphine ligands like triphenylphosphine (PPh₃) are commonly employed.

  • Base: The base is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

G node1 Oxidative Addition Pd(0) inserts into the benzylic C-O bond node2 Transmetalation The aryl group from the boronic acid is transferred to the palladium center node1->node2 Forms Ar-Pd(II)-BnMe intermediate node3 Reductive Elimination The desired diarylmethane product is formed, regenerating the Pd(0) catalyst node2->node3 Forms Ar-Pd(II)-Ar' intermediate node3->node1 Pd(0) re-enters the cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Directed ortho-Lithiation Strategies

The concept of directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[6][7] While the acetate group in this compound is not a classical directing group, the parent alcohol or derived ethers can be. The strategic placement of a directing metalating group (DMG) ortho to the methyl group can enable selective deprotonation at the adjacent aromatic position.

Conceptual Application: Functionalization of the Aromatic Ring

A hypothetical synthetic route could involve the conversion of this compound to a derivative bearing a potent directing group, such as a pivalamide or a carbamate. This would then allow for ortho-lithiation and subsequent reaction with an electrophile to introduce a new substituent.

This protocol is based on established procedures for related substrates.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize a suitable precursor from o-methylbenzyl alcohol (derived from the acetate), for example, an N,N-diethylcarbamate.

  • Reaction Setup: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried, three-necked flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add a strong lithium base, such as s-butyllithium (1.1 mmol), dropwise. Stir the mixture at -78 °C for the specified time (e.g., 1-2 hours) to ensure complete lithiation.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 mmol) in anhydrous THF dropwise.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature and then quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Causality and Insights:

  • Directing Group: The choice of the directing group is paramount for efficient and regioselective lithiation. Carbamates and amides are excellent choices.

  • Base: Strong, non-nucleophilic bases like s-butyllithium or t-butyllithium are typically required for deprotonation of an aromatic C-H bond.

  • Temperature: Low temperatures (-78 °C) are crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

G Start This compound Step1 Hydrolysis Start->Step1 Alcohol o-Methylbenzyl Alcohol Step1->Alcohol Step2 Introduction of Directing Group (DMG) Alcohol->Step2 Substrate Aromatic Substrate with DMG Step2->Substrate Step3 ortho-Lithiation (s-BuLi, -78 °C) Substrate->Step3 Intermediate Ortho-lithiated Intermediate Step3->Intermediate Step4 Quench with Electrophile (E+) Intermediate->Step4 Product Functionalized Product Step4->Product

Caption: Synthetic pathway for ortho-functionalization.

Conclusion

This compound is more than a simple fragrance ingredient; it is a valuable and versatile building block in organic synthesis. Its utility spans from being a precursor for a robust alcohol protecting group to a substrate for advanced transition metal-catalyzed cross-coupling reactions. The principles of directed ortho-lithiation can also be applied to its derivatives, enabling precise functionalization of the aromatic core. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this readily available and cost-effective chemical.

References

  • This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. (n.d.).
  • A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - PubMed. (2021). Retrieved from [Link]

  • A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Retrieved from [Link]

  • Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. (n.d.). Retrieved from [Link]

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  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Use of Acetate as a Leaving Group in Palladium-Catalyzed Nucleophilic Substitution of Benzylic Esters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC - NIH. (n.d.). Retrieved from [Link]

  • methyl benzyl acetate (mixed ortho-,meta-,para-), 29759-11-3. (n.d.). Retrieved from [Link]

  • This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. (n.d.).
  • This compound | C10H12O2 | CID 87085 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • This compound - precisionFDA. (n.d.). Retrieved from [Link]

  • (2-Methylphenyl)(phenyl)methanol - ResearchGate. (2016). Retrieved from [Link]

  • Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation - MDPI. (n.d.). Retrieved from [Link]

  • α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound | C10H12O2 - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • Rhodium(III)-Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing Group. (2012). Retrieved from [Link]

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Application Notes & Protocols for the Study of Aromatic Acetates in Orchid Bee Chemical Ecology: A Focus on Benzyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Perfumes of the Forest

In the intricate tapestry of Neotropical forests, male orchid bees (Hymenoptera: Apidae: Euglossini) are nature's master perfumers. In a behavior almost unique in the animal kingdom, they spend their lives meticulously collecting volatile chemical compounds from a diverse array of environmental sources, including orchids, fungi, and decaying wood.[1][2] These compounds are not consumed but are stored in specialized pouches on their hind legs.[3] Over time, the bees accumulate a complex and species-specific chemical blend, a "perfume," which they release during courtship displays.[3][4] This chemical bouquet is believed to act as a pheromone analogue, a critical signal of male genetic quality to females, thereby playing a central role in mate selection and the reproductive isolation of species.[1][3]

The study of these chemical signals is a cornerstone of chemical ecology. While the user's query focused on o-methylbenzyl acetate, a comprehensive review of the scientific literature did not reveal its specific or significant role in orchid bee attraction. However, the structurally similar aromatic ester, benzyl acetate , is well-documented as a powerful attractant for numerous orchid bee species and a natural component of many orchid floral fragrances.[5][6][7]

Therefore, this guide will utilize benzyl acetate as a primary model compound to provide detailed application notes and protocols for the study of aromatic acetates in orchid bee chemical communication. The methodologies described herein are robust and can be adapted to investigate any volatile compound suspected of playing a role in this fascinating symbiotic relationship.

Section 1: The Significance of Aromatic Esters in Orchid Bee Attraction

Aromatic esters, such as benzyl acetate, are a class of organic compounds known for their often pleasant, fruity, or floral scents.[5] Their volatility allows them to travel through the air, making them ideal chemical messengers. In the context of the "euglossine pollination syndrome," these compounds serve as both the attractant and the reward for the male bees.[7] The bees' innate preference for specific chemicals drives them to visit particular orchid species, ensuring pollination.

The specificity of attraction is remarkable. While some compounds like eucalyptol (cineole) attract a wide range of species, others, like benzyl acetate, attract a more distinct, complementary set.[6] This specificity is crucial for maintaining reproductive barriers between orchid species. Field studies have quantified these relationships, providing valuable data for ecologists.

Table 1: Orchid Bee Species Known to be Attracted to Benzyl Acetate

Genus Species Study Finding
Eulaema Eulaema marcii Significantly associated with benzyl acetate baits.[6][8]

| Eulaema | Eulaema meriana | The great majority of captures were with benzyl acetate and methyl salicylate.[6] |

This table provides a summary of findings from field baiting studies. The list is not exhaustive but illustrates the documented attraction of specific species to this compound.

Section 2: Analytical Protocols for Fragrance Identification

To understand which compounds are significant, researchers must first identify the chemicals present in both the natural sources (e.g., orchids) and the bees' tibial pouches. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose.[9][10]

Protocol 2.1: Headspace Volatile Collection from Floral Sources

This protocol is designed to capture the volatile compounds released by live flowers without damaging them.

  • Causality & Rationale: Headspace analysis isolates the actual scent bouquet released by the plant to attract pollinators, providing a biologically relevant chemical profile. Solid-Phase Microextraction (SPME) is a solvent-free method ideal for concentrating volatile and semi-volatile compounds from the air.[11]

  • Step-by-Step Methodology:

    • Enclosure: Carefully place a clean, odor-free glass chamber or a polyacetate bag over the inflorescence of the target orchid.

    • SPME Fiber Exposure: Introduce an SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) into the enclosure through a small opening or septum.

    • Adsorption: Expose the fiber to the headspace for a predetermined period (e.g., 30-60 minutes) to allow volatile compounds to adsorb onto the fiber coating.

    • Sample Preservation: Retract the fiber into its protective needle. The sample is now ready for immediate GC-MS analysis or can be stored for a short period in a sealed container at 4°C.

    • Control Sample: Perform a parallel collection from an empty enclosure or a non-floral part of the plant to identify and subtract background environmental contaminants.

Protocol 2.2: Solvent Extraction from Bee Tibial Glands

This protocol details the extraction of stored fragrances directly from a captured male orchid bee.

  • Causality & Rationale: Extracting the contents of the hind-tibial pouches reveals the specific "perfume" an individual bee has accumulated. This allows for direct comparison with potential environmental sources and analysis of the blend's complexity and species-specificity.[4] Hexane is an excellent non-polar solvent for dissolving the lipids and aromatic compounds stored by the bee.[12]

  • Step-by-Step Methodology:

    • Sample Preparation: Euthanize the captured bee by freezing.

    • Dissection: Under a dissecting microscope, carefully excise the two hind tibiae (the enlarged segments of the hind legs).

    • Extraction: Place the tibiae into a 1.5 mL glass vial. Add 100-200 µL of high-purity hexane.

    • Agitation: Gently agitate the vial for 5-10 minutes to ensure complete extraction of the contents.

    • Concentration (Optional): If the concentration is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample.

    • Transfer: Transfer the hexane extract to a 200 µL GC vial insert for analysis.

Protocol 2.3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical parameters for analyzing extracts from either headspace or solvent extraction.

  • Causality & Rationale: GC-MS separates the complex chemical mixture into individual components based on their volatility and polarity (the GC part) and then fragments and identifies them based on their unique mass-to-charge ratio (the MS part). This provides unambiguous identification and allows for quantification.[9][13]

  • Step-by-Step Methodology:

    • Injection:

      • For SPME: Insert the SPME fiber directly into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

      • For Solvent Extract: Inject 1 µL of the hexane extract using an autosampler.

    • Separation (Gas Chromatography):

      • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (Note: This program must be optimized).

    • Detection (Mass Spectrometry):

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

    • Identification:

      • Compare the resulting mass spectrum of a peak with a known spectral library (e.g., NIST).

      • Confirm the identity of key compounds, like benzyl acetate, by comparing the retention time and mass spectrum with that of an injected synthetic standard.

Workflow for the analytical identification of fragrance compounds.

Section 3: Bioassay Protocols for Behavioral & Sensory Analysis

Identifying a compound is only the first step. To establish its role as a pheromone or attractant, its biological activity must be demonstrated through bioassays.

Protocol 3.1: Field Baiting Bioassays

This protocol tests the attractiveness of a synthetic compound to wild orchid bees in their natural habitat.

  • Causality & Rationale: This is the most direct method to confirm the behavioral relevance of a chemical. By presenting a pure synthetic compound, researchers can establish a causal link between that specific chemical and the attraction of certain bee species, eliminating other visual or chemical cues.[6][14]

  • Step-by-Step Methodology:

    • Bait Preparation: Saturate a sterile filter paper pad (approx. 2x2 cm) with 1-2 mL of the synthetic test compound (e.g., benzyl acetate).

    • Control Preparation: Prepare an identical pad saturated only with the solvent used to dilute the compound (if any), or leave it empty if the compound is used neat.

    • Trap Setup: Pin the bait and control pads to tree trunks or hang them from branches at a height of 1-2 meters in a suitable forest habitat. Separate traps by at least 50 meters to avoid interference.

    • Data Collection: Monitor the traps for a set period (e.g., 1-2 hours). Collect all visiting male euglossine bees using an insect net.

    • Analysis: Identify the species and count the number of individuals captured at each bait and control trap. Statistically compare the attraction rates to determine if the compound is a significant attractant for any species.

Protocol 3.2: Electroantennography (EAG)

This protocol measures the electrical response of a bee's antenna to an odor, confirming the bee can smell it.

  • Causality & Rationale: A behavioral response to a chemical is only possible if the insect's olfactory system can detect it. EAG provides direct physiological evidence of this detection. It measures the summed potential of many olfactory receptor neurons firing in response to a stimulus, providing a rapid and sensitive screening tool.[15][16][17]

  • Step-by-Step Methodology:

    • Antenna Preparation: Immobilize a live bee (e.g., by chilling). Under a microscope, carefully excise one antenna at its base.

    • Mounting: Mount the antenna between two glass microcapillary electrodes filled with a conductive saline solution. The recording electrode makes contact with the cut distal tip of the antenna, and the reference electrode is placed over the base.

    • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A short puff of air (e.g., 0.5 seconds) containing a known dilution of the test compound (e.g., benzyl acetate in mineral oil) is injected into this continuous stream.

    • Signal Recording: The electrodes measure the voltage change (depolarization) across the antenna. This signal is amplified and recorded by specialized software.

    • Controls: Puffs of clean air and solvent-only are used as negative controls to measure the baseline response.

    • Analysis: The amplitude of the negative voltage deflection (in millivolts) is the EAG response. Responses to different compounds and concentrations can be compared to determine the antenna's sensitivity.

Logical workflow for validating a candidate attractant compound.

Conclusion

The study of orchid bee pheromones is a compelling field that integrates chemistry, ecology, and evolutionary biology. While specific compounds like this compound may not currently be prominent in the literature, the foundational methodologies for investigating chemical attractants are well-established and powerful. By using model compounds like benzyl acetate, researchers can employ a systematic approach—from chemical identification with GC-MS to behavioral and physiological validation with field baiting and EAG—to unravel the complex chemical conversations that shape Neotropical ecosystems. These protocols provide a robust framework for scientists to explore this fragrant frontier, contributing to our understanding of biodiversity, co-evolution, and the chemical basis of behavior.

References

  • McCravy, K. W., et al. (2017). Comparison of Orchid Bee (Hymenoptera: Apidae) Species Composition Collected with Four Chemical Attractants. Florida Entomologist, 100(3), 634-638. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzyl acetate. Retrieved from [Link]

  • Scentree. (n.d.). This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Gerlach, G. (2020). Composition of Orchid Scents Attracting Euglossine Bees. ResearchGate. Retrieved from [Link]

  • Das, A., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl benzyl acetate (mixed ortho-,meta-,para-). Retrieved from [Link]

  • Pemberton, R. W., & Wheeler, G. S. (2024). Orchid bee collects herbicide that mimics the fragrance of its orchid mutualists. BioRisk, 21, 1-12. Retrieved from [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-methyl benzyl acetate. Retrieved from [Link]

  • Deisig, N., et al. (2018). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. Retrieved from [Link]

  • Deascal. (n.d.). Methylbenzyl Acetate: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]

  • McCravy, K. W., et al. (2017). Comparison of orchid bee (Hymenoptera: Apidae) species composition collected with four chemical attractants. Florida Entomologist, 100(3), 634-638. Retrieved from [Link]

  • Perflavory. (n.d.). methyl benzyl acetate (mixed ortho-,meta-,para-). Retrieved from [Link]

  • Ke, X., et al. (2024). Electroantennography (EAG) amplitudes of odor-evoked responses in newly emerged honeybees exposed to thiacloprid during the larval stage. ResearchGate. Retrieved from [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]

  • Whitten, W. M., et al. (1993). Nonfloral sources of chemicals that attract male euglossine bees (Apidae: Euglossini). Journal of Chemical Ecology, 19(12), 3017-3027. Retrieved from [Link]

  • Pripdeevech, P., et al. (2010). Determination of volatile constituents of thai fragrant orchids by gas chromatography-mass spectrometry with solid-phase microextraction. Kasetsart Journal (Natural Science), 44(6), 1136-1144. Retrieved from [Link]

  • Eltz, T., et al. (1999). Fragrance collection, storage, and accumulation by individual male orchid bees. Journal of Chemical Ecology, 25(1), 157-176. Retrieved from [Link]

  • Chen, Y., et al. (2019). Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths. ResearchGate. Retrieved from [Link]

  • Henske, J., et al. (2023). Why orchid bees concoct their own fragrance. Current Biology, 33(8), R300-R301. Retrieved from [Link]

  • Wikipedia. (n.d.). Euglossini. Retrieved from [Link]

  • Kaiser, R. (2015). Identification of some orchid fragrance components. ResearchGate. Retrieved from [Link]

  • McCravy, K. W., et al. (2017). Comparison of Orchid Bee (Hymenoptera: Apidae) Species Composition Collected with Four Chemical Attractants. ResearchGate. Retrieved from [Link]

  • Williams, N. H. (1983). Orchid Floral Fragrances and Male Euglossine Bees: Methods and Advances in the Last Sesquidecade. ResearchGate. Retrieved from [Link]

  • Scilit. (n.d.). Nonfloral sources of chemicals that attract male euglossine bees (Apidae: Euglossini). Retrieved from [Link]

  • McCravy, K. W., et al. (2017). Comparison of Orchid Bee (Hymenoptera: Apidae) Species Composition Collected with Four Chemical Attractants. The Research Repository @ WVU. Retrieved from [Link]

  • McAfee, A., et al. (2024). Differences in honeybee queen pheromones revealed by LC-MS/MS: Reassessing the honest signal hypothesis. iScience, 27(10), 110294. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of o-Methylbenzyl Acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of o-Methylbenzyl acetate. This guide, designed by senior application scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and purity. We move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of o-methylbenzyl alcohol with acetic acid. It is a reversible reaction, and strategies to drive it to completion are crucial for achieving high yields.

  • Acetylation with Acetic Anhydride: A more reactive acylating agent, acetic anhydride, can be used to react with o-methylbenzyl alcohol. This reaction is generally faster and not reversible, but the reagent is more expensive.

  • Enzymatic Transesterification: This "green chemistry" approach utilizes lipases to catalyze the reaction between o-methylbenzyl alcohol and an acyl donor, often vinyl acetate. This method offers high selectivity and mild reaction conditions.[1]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen method. For Fischer esterification, the primary culprit is the reversible nature of the reaction.[2] The water produced during the reaction can hydrolyze the ester back to the starting materials. In enzymatic reactions, suboptimal conditions such as temperature, pH, or the choice of acyl donor can lead to poor enzyme activity and consequently low yields. Inefficient purification that fails to remove all starting materials can also artificially lower your isolated yield.[2]

Q3: What are the key parameters to control for optimizing the yield?

A3: To optimize the yield of this compound, focus on the following parameters:

  • Reactant Ratio: In Fischer esterification, using an excess of one reactant (typically the less expensive one, like acetic acid) can shift the equilibrium towards the product.[3]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. For Fischer esterification, strong acids like sulfuric acid are common, while enzymatic methods rely on the selection of an appropriate lipase.

  • Temperature: Reaction temperature affects the rate of reaction. However, excessively high temperatures can lead to side reactions, such as the self-etherification of o-methylbenzyl alcohol.[2]

  • Water Removal: In Fischer esterification, continuous removal of water using a Dean-Stark apparatus or a drying agent is essential to drive the reaction to completion.[4]

Q4: What are the most common impurities I should look for?

A4: The most common impurities in this compound synthesis include unreacted o-methylbenzyl alcohol and acetic acid. Other potential byproducts can include di(o-methylbenzyl) ether, which can form under acidic conditions at high temperatures, and trace amounts of o-toluic acid if the starting o-methylbenzyl alcohol is contaminated with its oxidation product.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue: Low Yield in Fischer Esterification

Q: I'm performing a Fischer esterification of o-methylbenzyl alcohol and acetic acid, but my yield is below 50%. I've tried increasing the reaction time, but it doesn't seem to help. What's going on?

A: A plateau in yield despite extended reaction times is a classic sign that the reaction has reached equilibrium. The water produced during the esterification is likely hydrolyzing your product back to the starting materials.

Solutions:

  • Water Removal: The most effective way to drive the equilibrium forward is to remove the water as it forms.

    • Dean-Stark Apparatus: If your reaction is conducted in a solvent that forms an azeotrope with water (like toluene), using a Dean-Stark trap is the standard and most efficient method.[4]

    • Drying Agents: If a Dean-Stark apparatus is not feasible, you can add a drying agent like molecular sieves to the reaction mixture.

  • Excess Reactant: Employing a large excess of one of the reactants will shift the equilibrium according to Le Châtelier's principle. Using a 5 to 10-fold excess of acetic acid is a common strategy.[3]

Issue: Formation of a High-Boiling Point Impurity

Q: After distillation, I see a significant high-boiling point fraction in my product. What could this be and how can I avoid it?

A: This is likely di(o-methylbenzyl) ether, formed by the acid-catalyzed self-condensation of o-methylbenzyl alcohol. This side reaction is favored at higher temperatures.

Solutions:

  • Temperature Control: Carefully control the reaction temperature. While reflux is necessary, avoid excessive heating.

  • Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher acid concentrations can promote the etherification side reaction.[2]

Issue: Product is Contaminated with Starting Material After Workup

Q: My final product shows significant amounts of unreacted o-methylbenzyl alcohol and acetic acid even after a basic wash. How can I improve my purification?

A: A simple basic wash might not be sufficient to remove all unreacted starting materials, especially the alcohol.

Solutions:

  • Thorough Washing:

    • Neutralize Acid: Wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases. This will remove the acetic acid and neutralize the acid catalyst.[6]

    • Remove Alcohol: Follow with several washes with brine (saturated NaCl solution) to reduce the solubility of o-methylbenzyl alcohol in the organic layer and draw it into the aqueous phase.

  • Fractional Distillation: Careful fractional distillation under reduced pressure is crucial for separating the this compound (boiling point ~215-222 °C at atmospheric pressure) from the lower-boiling o-methylbenzyl alcohol (boiling point ~205 °C).

Issue: Low Conversion in Enzymatic Synthesis

Q: I'm trying a lipase-catalyzed transesterification with vinyl acetate, but the conversion is very low. What factors should I investigate?

A: Low conversion in enzymatic reactions can be due to several factors related to the enzyme's activity and the reaction conditions.

Solutions:

  • Enzyme Choice and Immobilization: Not all lipases are equally effective. Candida antarctica lipase B (often immobilized, such as Novozym 435) is a commonly used and effective catalyst for this type of transformation.[7] The immobilization support can also influence activity.

  • Acyl Donor: Vinyl acetate is an excellent acyl donor because the byproduct, acetaldehyde, is volatile and does not participate in a reverse reaction.[8] Using other esters like ethyl acetate may result in lower equilibrium conversions.

  • Temperature and pH: Lipases have optimal temperature and pH ranges. For many common lipases, a temperature of 30-60°C is ideal.[9] Extreme temperatures or pH can denature the enzyme.

  • Water Content: While a small amount of water is necessary for lipase activity, excess water will promote hydrolysis of the ester. Ensure your reactants and solvent are sufficiently dry.

Comparative Data on Synthesis Methods

The choice of synthetic method can significantly impact the yield and reaction conditions. The following table provides a comparative overview based on literature data for the synthesis of benzyl acetate and analogous aromatic esters.

MethodCatalystTypical Reaction TimeTypical Temperature (°C)Reported Yield (%)Key Advantages & Disadvantages
Fischer Esterification H₂SO₄1-10 hours60-11065-90[3]Advantages: Inexpensive reagents. Disadvantages: Reversible reaction, requires water removal, harsh conditions can lead to side reactions.
Acetylation None (or DMAP)1-4 hoursRoom Temp to Reflux>90Advantages: Fast, high-yielding, irreversible. Disadvantages: Acetic anhydride is more expensive and corrosive.
Enzymatic Transesterification Immobilized Lipase (e.g., Novozym 435)1-24 hours30-60>95[7][8]Advantages: Mild conditions, high selectivity, minimal byproducts, "green" process. Disadvantages: Enzymes can be expensive, may require optimization of conditions.
Solid Acid Catalyst e.g., Phosphotungstic acid2 hours~100~90[10]Advantages: Catalyst is easily recoverable and reusable. Disadvantages: May have lower activity than homogeneous catalysts.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of o-Methylbenzyl Alcohol

This protocol is a standard procedure for the acid-catalyzed esterification of o-methylbenzyl alcohol with acetic acid.

Materials:

  • o-Methylbenzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Toluene (optional, for Dean-Stark)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using), add o-methylbenzyl alcohol (1.0 eq), glacial acetic acid (5.0 eq), and toluene (if using).

  • Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Heat the reaction mixture to a gentle reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not, reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with brine (2-3 times).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Lipase-Catalyzed Transesterification of o-Methylbenzyl Alcohol

This protocol outlines a greener, enzymatic approach to the synthesis of this compound.

Materials:

  • o-Methylbenzyl alcohol

  • Vinyl acetate

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Hexane or other suitable organic solvent

Procedure:

  • In a flask, dissolve o-methylbenzyl alcohol (1.0 eq) in hexane.

  • Add vinyl acetate (3.0-5.0 eq) to the solution.

  • Add the immobilized lipase (typically 5-10% by weight of the limiting reactant).

  • Stir the mixture at a constant temperature (e.g., 40-50°C).

  • Monitor the reaction progress by GC or TLC. The reaction is often complete within a few hours.

  • Upon completion, filter to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent and excess vinyl acetate from the filtrate under reduced pressure to yield the crude product.

  • The product is often of high purity, but can be further purified by vacuum distillation if necessary.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Fischer Esterification Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst is crucial for activating the carbonyl group of the carboxylic acid.

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl H⁺ Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Carbonyl->Tetrahedral_Intermediate Alcohol->Tetrahedral_Intermediate Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(O⁺H)OR' Protonated_Intermediate->Protonated_Ester -H₂O Ester R-COOR' Protonated_Ester->Ester -H⁺

Caption: The mechanism of Fischer-Speier esterification.

Lipase-Catalyzed Transesterification (Ping-Pong Bi-Bi Mechanism)

Lipases catalyze transesterification via a two-step "ping-pong" mechanism, involving the formation of a stable acyl-enzyme intermediate.

Lipase_Mechanism Enzyme Lipase-OH Acyl_Enzyme Lipase-O-Acyl Enzyme->Acyl_Enzyme + Vinyl Acetate Acyl_Donor Vinyl Acetate Byproduct Acetaldehyde Acyl_Donor->Byproduct releases Acyl_Enzyme->Enzyme + o-Methylbenzyl Alcohol - this compound Alcohol o-Methylbenzyl Alcohol Ester o-Methylbenzyl Acetate

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Workflow Start Start Reaction Reaction: - Fischer Esterification or - Enzymatic Synthesis Start->Reaction Workup Aqueous Workup: - Neutralization (NaHCO₃) - Washing (Brine) Reaction->Workup Drying Drying of Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification: - Vacuum Distillation Concentration->Purification Analysis Product Analysis: - GC-MS, NMR Purification->Analysis End Pure this compound Analysis->End

Caption: A general workflow for the synthesis and purification of this compound.

References

  • Majumder, A. B., & Ghoshal, A. K. (2006). Lipase catalyzed synthesis of benzyl acetate in solvent-free medium using vinyl acetate as acyl donor. Bioorganic & Medicinal Chemistry Letters, 16(15), 4041-4044.
  • BenchChem. (2025).
  • Majumder, A., & Gupta, M. N. (2005).
  • OperaChem. (2024).
  • Silva, J. G., & de Souza, R. O. (2017).
  • Experiment 22: The Fischer Esterific
  • Fischer Esterific
  • Sadeq, Z. E., Al-Obaidi, N. S., Hammoodi, O. G., & Abd, A. N. (2022). Benzyl Acetate: A Review on Synthetic Methods.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Gricelda, G., & et al. (2017).
  • Experiment 10. Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). Process for manufacturing high-purity o-toluic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Fischer–Speier esterific
  • Google Patents. (n.d.).
  • Gricelda, G., & et al. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads.
  • Google Patents. (n.d.).
  • Fischer Esterific
  • Google Patents. (n.d.). Process for the preparation of high purity isomers of toluic acid.
  • Dudu, A. I., Paizs, C., & Toșa, M. I. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing.
  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (n.d.). MDPI.
  • BenchChem. (2025). A Comparative Guide to Formate Ester Synthesis: Chemical vs.
  • A review on enzymatic synthesis of aromatic esters used as flavor ingredients for food, cosmetics and pharmaceuticals industries. (n.d.). Request PDF.
  • Gricelda, G., & et al. (2017).
  • Preparation Method of Benzyl Acetate manufacture - hangzhou better chemtech ltd. (2020).
  • Gricelda, G., & et al. (2017).
  • Gricelda, G., & et al. (2017). (PDF) Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads.
  • Synthesis of benzyl acetate - Knowledge - Henan Haofei Chemical Co.,Ltd. (2017).
  • An overview on synthetic methods of benzyl acet
  • Synthesis of benzyl acetate from benzyl alcohol and acetyl acetonate ligand. (n.d.).
  • o-TOLUIC ACID - Organic Syntheses Procedure. (n.d.).
  • Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride. (n.d.).
  • o-TOLUIC ACID - Organic Syntheses Procedure. (n.d.).

Sources

Technical Support Center: o-Methylbenzyl Acetate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for o-Methylbenzyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven purification methodologies to help you achieve high-purity this compound for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound after a typical Fischer esterification?

A1: When synthesizing this compound via the Fischer esterification of o-methylbenzyl alcohol and acetic acid with an acid catalyst (like sulfuric acid), your crude product is an equilibrium mixture.[1] The most common impurities you will encounter are:

  • Unreacted Starting Materials:

    • o-Methylbenzyl alcohol

    • Acetic acid

  • Reaction Catalyst:

    • Sulfuric acid (or other acid catalyst used)[2][3]

  • Reaction Byproduct:

    • Water

The presence and proportion of these impurities depend on the reaction conditions, such as the molar ratio of reactants, reaction time, and temperature. Driving the reaction to completion, for instance by removing water as it forms, can minimize the amount of unreacted starting materials.[1][2]

Q2: My crude product has a strong vinegar smell. How can I effectively remove residual acetic acid and the acid catalyst?

A2: The characteristic smell of vinegar indicates the presence of residual acetic acid. Both acetic acid and the strong acid catalyst (e.g., H₂SO₄) can be efficiently removed by a liquid-liquid extraction procedure using a mild basic solution. A saturated sodium bicarbonate (NaHCO₃) solution is the reagent of choice.

Causality: The core principle is converting the acidic impurities into their corresponding sodium salts. Acetic acid is converted to sodium acetate, and sulfuric acid is converted to sodium sulfate. These ionic salts are highly soluble in water and will partition into the aqueous phase, while the neutral, non-polar this compound product remains in the organic solvent layer.[1][4][5] Using a weak base like sodium bicarbonate is crucial because a strong base (e.g., NaOH) could saponify (hydrolyze) your ester product back into o-methylbenzyl alcohol and acetate.[4]

  • Dissolution: Transfer your crude reaction mixture to a separatory funnel and dissolve it in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • First Wash: Add a volume of saturated sodium bicarbonate solution equal to about half the organic layer volume.

  • Venting (Critical Step): Stopper the funnel and invert it gently. Immediately open the stopcock to vent the carbon dioxide (CO₂) gas produced from the neutralization reaction. Failure to vent can lead to a dangerous pressure buildup.

  • Extraction: Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely.

  • Separation: Drain and discard the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 2-5) until no more gas evolution is observed upon addition of the bicarbonate solution. This indicates that all acid has been neutralized.

  • Final Washes: Perform one final wash with deionized water to remove any residual bicarbonate solution, followed by a wash with saturated sodium chloride (brine) solution to facilitate the removal of dissolved water from the organic layer (salting-out effect).[4][6]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified this compound.

cluster_0 Liquid-Liquid Extraction crude Crude Product (Ester, Alcohol, Acetic Acid, H₂SO₄) in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel shake_vent Shake & Vent CO₂ sep_funnel->shake_vent add_bicarb Add Saturated NaHCO₃ Solution add_bicarb->sep_funnel separate Separate Layers shake_vent->separate aqueous Aqueous Layer (Sodium Acetate, Na₂SO₄, H₂O) separate->aqueous Discard organic Organic Layer (Ester, Alcohol) separate->organic wash_brine Wash with Brine organic->wash_brine dry Dry over Na₂SO₄ wash_brine->dry final_product Purified Product (Solvent Evaporation) dry->final_product

Caption: Workflow for removing acidic impurities.

Q3: After the basic wash, my analysis still shows contamination with o-methylbenzyl alcohol. What is the best method to remove it?

A3: o-Methylbenzyl alcohol has a polarity similar to the acetate ester, making it difficult to separate completely by simple extraction. The two most effective methods for its removal are fractional distillation and column chromatography. The choice depends on the scale of your reaction and the available equipment.

This method is ideal for larger quantities and relies on the difference in boiling points between the components.

  • This compound: Boiling Point ~215-222 °C at 760 mmHg.[7]

  • o-Methylbenzyl alcohol: Boiling Point ~203 °C at 760 mmHg.

Causality: Since o-methylbenzyl alcohol has a lower boiling point, it will vaporize first. A fractional distillation column with a high number of theoretical plates allows for the separation of these components. The alcohol will distill over as the first fraction, and once the temperature at the distillation head rises and stabilizes at the boiling point of the acetate, the pure product can be collected. Vacuum distillation is often preferred as it allows the distillation to occur at a lower temperature, preventing potential decomposition of the product.[6][8]

This is the preferred method for smaller scales and for achieving very high purity. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.

Causality: Silica gel is a highly polar stationary phase. The o-methylbenzyl alcohol, being more polar than this compound due to its hydroxyl (-OH) group, will adhere more strongly to the silica. The less polar ester will travel through the column more quickly and elute first when a relatively non-polar mobile phase (eluent) is used.

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect the eluting solvent in small fractions. The less polar this compound will elute from the column first.

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Increase Polarity (if needed): After the ester has eluted, the polarity of the eluent can be increased (e.g., to 80:20 Hexane:Ethyl Acetate) to wash the more strongly adsorbed o-methylbenzyl alcohol off the column.

  • Combine & Isolate: Combine the pure fractions containing the ester and remove the solvent under reduced pressure.

G cluster_workflow Chromatography Workflow cluster_separation Separation Principle start Crude Product (Ester + Alcohol) load Load onto Silica Column start->load elute Elute with Hexane/Ethyl Acetate (95:5) load->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc elution_order Elutes First: this compound (Less Polar) Elutes Later: o-Methylbenzyl Alcohol (More Polar) tlc->elution_order Identifies

Caption: Workflow for purification via column chromatography.

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of your final product. Each technique provides different but complementary information.

Analytical TechniqueInformation ProvidedAdvantages & Considerations
Gas Chromatography (GC) Provides quantitative purity data (e.g., 99.5% pure). Separates volatile impurities.Excellent for assessing purity and detecting volatile contaminants like residual alcohol. An analytical standard is recommended for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Can be used to separate and quantify the product and non-volatile impurities.A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the desired product. Can detect and help identify structural impurities.¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation. The presence of impurity peaks can indicate contamination.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups.Look for the characteristic ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and the absence of a broad alcohol (-OH) stretch around 3300 cm⁻¹.

References

  • SIELC Technologies. (2018). This compound. [Link]

  • ResearchGate. (2018). How to remove acetic acid from an ester?. [Link]

  • ResearchGate. (2022). How to remove the excess of alcohol?. [Link]

  • Brasen, W. R., & Hauser, C. R. (n.d.). o-METHYLBENZYL ALCOHOL. Organic Syntheses Procedure. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

  • Eurasian Journal of Physics, Chemistry and Mathematics. (2022). Benzyl Acetate: A Review on Synthetic Methods. [Link]

  • Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. [Link]

  • Google Patents. (1999).
  • precisionFDA. (n.d.). This compound. [Link]

  • Google Patents. (2005).
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Good Scents Company. (n.d.). This compound (CAS 17373-93-2). [Link]

  • Centers for Disease Control and Prevention. (1994). methyl acetate 1458 | niosh. [Link]

  • Trade Science Inc. (2013). Kinetics models to describe the synthesis of benzyl acetate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Google Patents. (2002).
  • The Good Scents Company. (n.d.). ortho-methyl benzyl acetate, 17373-93-2. [Link]

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Technical Support Center: Stability and Degradation Pathways of o-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for o-Methylbenzyl acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Here, we address common questions, provide troubleshooting for experimental challenges, and offer detailed protocols to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and stability of this compound.

Q1: What is this compound and what are its key chemical properties?

A1: this compound, also known as (2-methylphenyl)methyl acetate, is a carboxylic ester with the molecular formula C₁₀H₁₂O₂.[1] It is functionally related to o-methylbenzyl alcohol and acetic acid.[1][2] It is a colorless to pale yellow liquid, soluble in alcohol but only sparingly soluble in water.[3] Its properties are critical for designing appropriate handling, storage, and analytical procedures.

Table 1: Key Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 17373-93-2
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [4][1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 215-222 °C @ 760 mmHg[1][3]
Flash Point ~99 °C[4][3]
Solubility in Water 372.8 mg/L @ 25 °C (estimated)[3]
logP (o/w) 2.0 - 2.62[5][6]

Q2: What are the primary degradation pathways for this compound?

A2: As an ester, this compound is susceptible to several degradation pathways, which are crucial to understand for developing stability-indicating methods.[7][8] The primary routes of degradation include:

  • Hydrolysis: Cleavage of the ester bond by water, accelerated by acidic or basic conditions.

  • Oxidation: Degradation in the presence of an oxidizing agent, potentially affecting the benzylic position or the aromatic ring.

  • Thermal Degradation: Decomposition induced by exposure to high temperatures.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.

Understanding these pathways is fundamental for preventing unwanted degradation during synthesis, formulation, and storage.[8][9]

Q3: What are the expected products from the hydrolytic degradation of this compound?

A3: Hydrolysis is the most common degradation pathway for esters. The ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions, yielding o-methylbenzyl alcohol and acetic acid .[10][11] This reaction is reversible, but under forced degradation conditions, it is typically driven to completion.[11]

The reaction is as follows: C₆H₄(CH₃)CH₂OCOCH₃ + H₂O ⇌ C₆H₄(CH₃)CH₂OH + CH₃COOH

Q4: What are the likely products of oxidative degradation?

A4: Oxidative stress can lead to the formation of several degradation products. The primary site of oxidation is often the benzylic alcohol (a primary hydrolytic degradant), which can be oxidized to o-methylbenzaldehyde and subsequently to o-methylbenzoic acid .[12][13] Direct oxidation of the ester at the benzylic carbon or the aromatic ring can also occur, leading to a more complex impurity profile.[14]

Q5: How should I store this compound to ensure its long-term stability?

A5: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition like heat or open flames. It should be kept in a tightly sealed container to protect it from atmospheric moisture, which can promote hydrolysis, and from oxygen, which can cause oxidative degradation. For long-term storage, protection from light by using amber glass or opaque containers is also recommended to prevent photolytic degradation.

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the stability analysis of this compound.

Issue 1: I see unexpected peaks in my HPLC chromatogram.

A1: The appearance of unexpected peaks can arise from contamination, impurities in the starting material, or actual degradation products. The key is to systematically identify the source.

  • Causality: A robust analytical method must be able to distinguish between peaks from the analyte, degradants, and extraneous sources. This troubleshooting workflow ensures a logical process of elimination.

G start Unexpected Peak in Chromatogram blank Inject Blank (Solvent) start->blank q1 Peak Present in Blank? blank->q1 contam Source is Contamination (Solvent, System, Glassware) q1->contam Yes control Inject Unstressed Control Sample q1->control No q2 Peak Present in Control? control->q2 impurity Source is Process Impurity q2->impurity Yes degrad Source is Degradation Product q2->degrad No

Caption: Troubleshooting unexpected HPLC peaks.

Issue 2: I don't observe any degradation under my stress conditions.

A2: This usually indicates that the stress conditions are not severe enough.

  • Explanation: Forced degradation studies aim to achieve 5-20% degradation.[15] If no degradation is seen, the chemical stability of the molecule under those specific conditions is high.

  • Solution:

    • Increase Stress Duration: Extend the exposure time (e.g., from 8 hours to 24 hours).

    • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent (e.g., move from 0.1 M HCl to 1 M HCl).

    • Increase Temperature: For thermal and hydrolytic studies, moderately increase the temperature (e.g., from 60°C to 80°C). Avoid excessive heat, which may lead to unrealistic degradation pathways.[16]

Issue 3: My sample is completely degraded.

A3: This indicates the stress conditions are too harsh.

  • Explanation: The goal is to generate a partial, controlled degradation to study the pathways and validate the analytical method's specificity. Complete degradation provides little useful information.

  • Solution:

    • Reduce Stress Duration: Shorten the exposure time significantly.

    • Decrease Stressor Concentration: Dilute the stressor (e.g., from 1 M NaOH to 0.1 M NaOH).

    • Decrease Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 80°C).

Section 3: Experimental Protocols

These protocols provide a validated starting point for your stability studies.

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.[8][9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Thermostatic water bath or oven

  • Photostability chamber with UV/Vis light source

Workflow:

G A Prepare 1 mg/mL Stock Solution of this compound in Acetonitrile B Aliquot Stock for Each Stress Condition (Acid, Base, Oxidative, Thermal, Photo) A->B C Apply Stress Conditions (Heat, Light, Reagents) B->C D Neutralize (Acid/Base) and/or Cool Samples as Required C->D E Dilute Samples to Final Concentration with Mobile Phase D->E F Analyze by Stability-Indicating HPLC Method E->F G Identify Degradants and Calculate Mass Balance F->G

Caption: General workflow for forced degradation.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Unstressed Control: Dilute an aliquot of the stock solution with the mobile phase to the final analytical concentration (e.g., 100 µg/mL) and analyze immediately.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 8 hours.

    • Cool the solution and carefully neutralize with 1 M NaOH.

    • Dilute with the mobile phase to the final concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C for 4 hours.

    • Cool the solution and carefully neutralize with 1 M HCl.

    • Dilute with the mobile phase to the final concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to the final concentration.

  • Thermal Degradation:

    • Transfer a known amount of solid (or neat liquid) this compound into a glass vial.

    • Place the vial in an oven at 105°C for 48 hours.

    • After cooling, dissolve the sample in acetonitrile and dilute to a known concentration for analysis.

  • Photodegradation:

    • Place a solution of this compound (e.g., 100 µg/mL in acetonitrile) in a photostability chamber.

    • Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample by HPLC. A dark control sample should be stored under the same conditions but protected from light.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

Objective: To provide a robust RP-HPLC method capable of separating this compound from its potential degradation products.

  • Rationale: A C18 column provides good retention for moderately nonpolar compounds like this compound. An acetonitrile/water gradient allows for the elution of both the parent compound and more polar degradants (like o-methylbenzyl alcohol) and potentially less polar ones. Formic acid is used as a mobile phase modifier to ensure good peak shape and is compatible with mass spectrometry (MS) for degradant identification.[17]

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

System Suitability: Before analysis, ensure the system meets performance criteria (e.g., tailing factor for the parent peak < 1.5, theoretical plates > 2000, and %RSD for replicate injections < 2.0%).[15]

Section 4: Visualizing Degradation Pathways

The following diagrams illustrate the primary chemical transformations this compound undergoes during degradation.

G cluster_0 Hydrolysis (H₂O, H⁺ or OH⁻) cluster_1 Oxidation ([O]) parent This compound alcohol o-Methylbenzyl Alcohol parent->alcohol acid Acetic Acid parent->acid aldehyde o-Methylbenzaldehyde alcohol->aldehyde Further Oxidation benzoic o-Methylbenzoic Acid aldehyde->benzoic Further Oxidation

Caption: Primary degradation pathways of this compound.

References

  • This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. Good Scents Company. [Link]

  • This compound | C10H12O2. BuyersGuideChem. [Link]

  • This compound | C10H12O2 | CID 87085. PubChem, National Institutes of Health. [Link]

  • ortho-methyl benzyl acetate, 17373-93-2. The Good Scents Company. [Link]

  • This compound. SIELC Technologies. [Link]

  • GIRIJA, R., & ARUNA, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522. [Link]

  • Brasen, W. R., & Hauser, C. R. o-METHYLBENZYL ALCOHOL. Organic Syntheses. [Link]

  • Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • 316 261-methylbenzyl Acetate at Best Price in Mumbai, Maharashtra. National Analytical Corporation - Chemical Division - Tradeindia. [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • The Study of Biodegradation of Butyl Benzyl Phthalate by Phanerochaete Chrysosporium. Scientific.Net. [Link]

  • Chemical Properties of p-Methylbenzyl acetate (CAS 2216-45-7). Cheméo. [Link]

  • This compound. precisionFDA. [Link]

  • Process for producing benzyl acetate and benzyl alcohol.
  • Showing Compound 2-Methylbenzyl alcohol acetate (FDB021433). FooDB. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. [Link]

  • Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. ResearchGate. [Link]

  • Dutta, T. K., & Samanta, S. K. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Systematic and Applied Microbiology, 28(7), 633-642. [Link]

  • Andersen, C. B., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • METHYLBENZYL ACETATE. EWG Skin Deep. [Link]

  • Chemical Properties of 3-Methylbenzyl acetate (CAS 17369-57-2). Cheméo. [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]

  • Charan, S. M., et al. (2020). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 20(17), 10349-10365. [Link]

Sources

Storage conditions to prevent o-Methylbenzyl acetate degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: o-Methylbenzyl Acetate

Introduction

Welcome to the Technical Support Center for this compound (2-Methylbenzyl acetate). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Proper storage is not merely a matter of compliance but is critical for ensuring experimental reproducibility and accuracy. This document provides in-depth, field-proven insights into the optimal storage conditions, degradation pathways, and troubleshooting procedures for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The recommended temperature is refrigerated at 2-8°C . It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.

Q2: What are the visible or olfactory signs of this compound degradation?

A2: The primary degradation pathway is hydrolysis, which breaks the ester down into o-methylbenzyl alcohol and acetic acid. Therefore, a key sign of degradation is the emergence of a sharp, vinegary smell due to the formation of acetic acid, which will overpower the compound's natural fruity, cherry-like aroma[1]. Visually, the clear, colorless liquid may become hazy or show discoloration over time, although olfactory changes are often the first indicator.

Q3: How long can I store this compound?

A3: When stored under the ideal conditions described in A1 (refrigerated, dry, inert atmosphere), this compound should remain stable for several years. However, we recommend re-analyzing the purity of any stock that is older than two years or has been opened multiple times. For critical applications, purity should be verified via Gas Chromatography (GC) before use. Some suppliers note a limited shelf life and recommend checking the expiry date on the label[2].

Q4: What types of containers are suitable for storing this compound?

A4: Use chemically resistant containers such as amber glass bottles with PTFE-lined caps. The amber glass protects the compound from potential photodegradation, while the PTFE liner prevents leaching and provides an excellent seal against atmospheric moisture. Avoid using containers with reactive metal components or incompatible plastic liners.

Q5: What chemicals are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. These substances can catalyze its degradation. For instance, acids and bases will significantly accelerate the rate of hydrolysis[3]. Contact with strong oxidizers can lead to vigorous reactions and potentially the formation of o-methylbenzaldehyde and o-toluic acid.

In-Depth Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, grounded in the compound's chemical properties.

Issue 1: Inconsistent Experimental Results or Poor Yields
  • Symptom: Your reaction or formulation is not performing as expected. You observe lower-than-expected yields, unexpected side products, or a shift in biological activity.

  • Primary Hypothesis: The this compound stock has partially degraded, leading to a lower concentration of the active ester and the presence of reactive contaminants (o-methylbenzyl alcohol, acetic acid).

The most probable cause of degradation is hydrolysis . Esters like this compound exist in equilibrium with their corresponding alcohol and carboxylic acid in the presence of water[3]. While this process is slow for a pure, dry ester, it can be accelerated by:

  • Water Contamination: Frequent opening of the container in a humid environment introduces atmospheric moisture.

  • Acidic/Basic Contaminants: Trace amounts of acidic or basic impurities on glassware or from other reagents can catalyze hydrolysis.

A secondary degradation pathway is the oxidation of the hydrolysis product, o-methylbenzyl alcohol, into o-methylbenzaldehyde. This is more likely if the product has been stored for a long time with repeated exposure to air (oxygen).

The following diagram outlines a systematic approach to diagnose and resolve suspected degradation.

degradation_troubleshooting start Problem Identified: Inconsistent Experimental Results check_sensory Step 1: Sensory Check (Odor & Appearance) start->check_sensory odor_detected Vinegar-like odor or haziness detected? check_sensory->odor_detected no_odor No obvious signs of degradation. odor_detected->no_odor No purity_analysis Step 2: Purity Analysis (Perform GC-FID/GC-MS Analysis) odor_detected->purity_analysis Yes no_odor->purity_analysis analysis_results Degradation Products Detected? (o-methylbenzyl alcohol, acetic acid) purity_analysis->analysis_results confirm_degradation Conclusion: Degradation Confirmed Root Cause: Improper Storage/Handling analysis_results->confirm_degradation Yes no_degradation Conclusion: Degradation Unlikely Compound purity is within specification. analysis_results->no_degradation No remediate Step 3: Remediation Procure new, certified stock. Review and improve storage protocols. confirm_degradation->remediate other_factors Troubleshoot Other Experimental Parameters (e.g., reagents, conditions). no_degradation->other_factors

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Protocol 1: Visual and Olfactory Inspection
  • Safety First: Conduct this check in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Visual Check: Observe the liquid against a white background. The solution should be clear and colorless. Note any haziness, particulate matter, or yellowing.

  • Olfactory Check: Carefully waft the vapors from the container opening towards your nose. Do not directly inhale from the bottle. A pure sample should have a sweet, fruity, floral scent[4]. A sharp, acidic, vinegar-like odor is a strong indicator of acetic acid presence and, therefore, hydrolysis.

Protocol 2: Purity Assessment via Gas Chromatography (GC-FID)

This protocol provides a robust method to quantify the purity of this compound and detect its primary degradation products.

  • Standard Preparation:

    • Prepare a certified reference standard of this compound at approximately 1000 µg/mL in a suitable solvent like ethyl acetate or methanol[5].

    • If available, prepare standards for expected degradation products: o-methylbenzyl alcohol and o-methylbenzaldehyde.

    • Prepare an internal standard (ISTD) solution (e.g., n-pentadecane or 2-Nonanol) at a known concentration[5][6].

  • Sample Preparation:

    • Dilute an aliquot of the suspect this compound sample to a theoretical concentration of 1000 µg/mL in the same solvent used for the standards.

    • Add the internal standard to both the sample and standard solutions to the same final concentration.

  • GC-FID Instrumentation and Conditions:

    • System: Agilent 8860 GC with FID or equivalent[7].

    • Column: Agilent DB-FATWAX Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for separating alcohols, esters, and aldehydes[7].

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • Detector (FID): 260°C.

  • Analysis and Interpretation:

    • Inject the standard and sample preparations.

    • Identify peaks based on retention time comparison with standards. Expected elution order on a wax column: this compound, o-methylbenzaldehyde, o-methylbenzyl alcohol. Acetic acid may be difficult to analyze on some columns without derivatization but its presence is inferred by the presence of the alcohol.

    • Quantify the purity of this compound and the concentration of any degradation products using the internal standard calibration. A significant peak corresponding to o-methylbenzyl alcohol confirms hydrolysis.

Data Summary: Storage & Chemical Properties

The following table summarizes the key parameters for the safe storage and handling of this compound.

ParameterRecommended Condition / ValueRationale & Source
Storage Temperature 2-8°C (Refrigerated) Minimizes kinetic rates of hydrolysis and oxidation, ensuring long-term stability. Based on general best practices for esters.
Atmosphere Inert Gas (Nitrogen or Argon) Prevents exposure to atmospheric moisture (hydrolysis) and oxygen (oxidation).
Container Amber Glass, PTFE-lined cap Protects from light and provides a chemically inert, tight seal.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesThese substances catalyze degradation pathways.[8]
Appearance Clear, Colorless LiquidA pure sample should be free of haze or color.[9]
Odor Profile (Pure) Sweet, Fruity, Floral, CherryCharacteristic scent of the pure ester.[1]
Molecular Formula C₁₀H₁₂O₂[10]
Molecular Weight 164.20 g/mol [10]
Boiling Point ~215-222 °C @ 760 mmHg[9][10]
Flash Point ~98-99 °C[1][9]

References

  • Brasen, W. R., & Hauser, C. R. (1954). o-METHYLBENZYL ALCOHOL. Organic Syntheses, 34, 58. DOI: 10.15227/orgsyn.034.0058. Available at: [Link]

  • Faber, T., et al. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87085, this compound. Available at: [Link]

  • The Good Scents Company. methyl benzyl acetate (mixed ortho-,meta-,para-). Available at: [Link]

  • Leffingwell & Associates. This compound (CAS 17373-92-2): Odor profile, Properties, & IFRA compliance. Available at: [Link]

  • The Good Scents Company. ortho-methyl benzyl acetate. Available at: [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. Available at: [Link]

  • Al-Sabha, W. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • SIELC Technologies. This compound. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available at: [Link]

  • EWG Skin Deep. METHYLBENZYL ACETATE. Available at: [Link]

  • Api, A. M., et al. (2022). Update to RIFM fragrance ingredient safety assessment, α-methylbenzyl acetate, CAS Registry Number 93-92-5. Food and Chemical Toxicology, 167 Suppl 1, 113193. Available at: [Link]

  • GSRS. This compound. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yield in o-Methylbenzyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of o-methylbenzyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the esterification of o-methylbenzyl alcohol. Here, we will address common issues leading to low yields and provide scientifically grounded, actionable solutions in a direct question-and-answer format.

FAQs and Troubleshooting Guides

Question 1: Why is my this compound yield consistently low, even when I follow the standard Fischer esterification protocol?

Answer:

Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[1][2][3][4][5] The reaction between o-methylbenzyl alcohol and acetic acid establishes an equilibrium with the products, this compound and water.[1][2] If water is not actively removed, it can hydrolyze the ester back into the starting materials, significantly reducing your final yield.[6][7]

Several factors can exacerbate this issue:

  • Equilibrium Limitations: Without intervention, the reaction will naturally reach an equilibrium point that may not favor a high conversion to the ester.[3][5]

  • Presence of Water: Any water present, either from the reagents or produced during the reaction, will push the equilibrium back towards the reactants.[6][7]

  • Suboptimal Catalyst Activity: An insufficient amount or deactivated acid catalyst will slow down the reaction, preventing it from reaching the desired endpoint in a practical timeframe.[5]

To drive the reaction towards the product, you must actively shift the equilibrium. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive or more easily removed reactant is used in excess.[1][3] In this case, using an excess of acetic acid is a common strategy.

  • Removing water as it forms: This is the most effective method to ensure a high yield.[1][6][7]

Question 2: What are the most effective methods for removing water during the esterification, and how do I troubleshoot them?

Answer:

Continuous removal of the water byproduct is critical for maximizing the yield of this compound.[1][6] The most common and effective method is azeotropic distillation using a Dean-Stark apparatus.

Method 1: Azeotropic Distillation with a Dean-Stark Apparatus

This technique involves using a solvent, such as toluene or benzene, that forms a low-boiling azeotrope with water.[1][6] As the reaction mixture is heated to reflux, the azeotrope vaporizes and then condenses in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect at the bottom of the trap, while the toluene overflows back into the reaction flask.[1] This physically removes water from the equilibrium, driving the reaction to completion.[1][6]

Troubleshooting the Dean-Stark Apparatus:

Problem Possible Cause Solution
No water collecting in the trap The reaction temperature is too low to allow the azeotrope to distill.Ensure the heating mantle is set to a temperature that maintains a steady reflux of the solvent.
The glassware is not properly sealed, allowing vapors to escape.Check all joints for a tight seal. Use appropriate grease if necessary.
Reaction stalls before completion The amount of solvent is insufficient to effectively remove all the water.Ensure an adequate volume of the azeotroping solvent is used.
The rate of water formation is faster than its removal.Moderate the heating to ensure a controlled reflux rate.

Below is a workflow diagram to help visualize the troubleshooting process for a Dean-Stark setup.

G start Low Yield with Dean-Stark q1 Is water collecting in the trap? start->q1 q2 Is the reaction temperature adequate for reflux? q1->q2 No end Monitor reaction progress (e.g., by TLC). q1->end Yes a1_yes Yes a1_no No s1 Increase heating mantle temperature. q2->s1 No q3 Are glassware joints properly sealed? q2->q3 Yes a2_yes Yes a2_no No s1->end s2 Check and reseal all joints. Use grease if necessary. q3->s2 No q4 Is the solvent volume sufficient? q3->q4 Yes a3_yes Yes a3_no No s2->end s3 Add more azeotroping solvent. q4->s3 No s4 Moderate heating to control reflux rate. Consider catalyst activity. q4->s4 Yes a4_yes Yes a4_no No s3->end s4->end

Caption: Troubleshooting workflow for Dean-Stark apparatus.

Question 3: What are the likely side products in my this compound synthesis, and how can I minimize their formation?

Answer:

Besides the reverse hydrolysis reaction, other side reactions can consume your starting materials and reduce the overall yield.

  • Self-etherification of o-methylbenzyl alcohol: Under strong acidic conditions and elevated temperatures, benzyl alcohols can undergo dehydration to form dibenzyl ethers.[3]

  • Oxidation of o-methylbenzyl alcohol: If oxygen is present, the primary alcohol can be oxidized to o-methylbenzaldehyde, which may be further oxidized to o-toluic acid.[8][9][10][11][12]

  • Polymerization: Benzyl alcohols can be prone to polymerization in the presence of strong acids, leading to the formation of tarry substances.

Strategies to Minimize Side Reactions:

Side Reaction Minimization Strategy
Self-etherification Use a milder acid catalyst or a lower concentration of a strong acid. Maintain the lowest effective reaction temperature.
Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Polymerization Use a catalytic amount of acid (typically 1-5 mol%). Avoid excessively high temperatures.[3]

A proposed reaction pathway including potential side reactions is illustrated below.

G cluster_main Main Reaction cluster_side Side Reactions o-Methylbenzyl AlcoholAcetic Acid o-Methylbenzyl AlcoholAcetic Acid o-Methylbenzyl AcetateWater o-Methylbenzyl AcetateWater o-Methylbenzyl AlcoholAcetic Acid->o-Methylbenzyl AcetateWater H+ catalyst o-Methylbenzyl Alcohol o-Methylbenzyl Alcohol Di(o-methylbenzyl) Ether Di(o-methylbenzyl) Ether o-Methylbenzyl Alcohol->Di(o-methylbenzyl) Ether H+, Heat o-Methylbenzaldehyde o-Methylbenzaldehyde o-Methylbenzyl Alcohol->o-Methylbenzaldehyde [O] Polymer Polymer o-Methylbenzyl Alcohol->Polymer H+, High Temp o-Toluic Acid o-Toluic Acid o-Methylbenzaldehyde->o-Toluic Acid [O]

Caption: Reaction scheme for this compound synthesis.

Question 4: My reaction seems to have worked, but I'm losing a significant amount of product during the workup and purification. What are the best practices for isolating this compound?

Answer:

Product loss during workup and purification is a common issue. A systematic approach to extraction and purification can significantly improve your isolated yield.

Experimental Protocol: Workup and Purification
  • Cooling and Quenching:

    • Once the reaction is complete (as monitored by TLC or GC), allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

  • Neutralization and Washing:

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove excess acetic acid. Caution: This will produce CO₂ gas; vent the separatory funnel frequently.

    • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude this compound can be purified by vacuum distillation to separate it from any remaining starting materials or high-boiling impurities.[2] The boiling point of this compound is approximately 215-222 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.[13]

Key Considerations for High Recovery:

  • Emulsion Formation: If an emulsion forms during the washing steps, adding more brine and gently swirling can help to break it.

  • Drying Agent: Ensure the drying agent is completely removed before solvent evaporation to avoid contaminating your product.

  • Vacuum Distillation: A well-controlled vacuum and careful temperature management are crucial for efficient purification and to prevent product loss.

Question 5: Could the choice of acid catalyst be affecting my yield? What are the alternatives?

Answer:

The choice and concentration of the acid catalyst are indeed critical. While strong mineral acids like sulfuric acid (H₂SO₄) are effective, they can also promote side reactions.[14]

Comparison of Common Acid Catalysts:

Catalyst Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Inexpensive and highly effective.[2] Acts as both a catalyst and a dehydrating agent.[2]Can cause charring, polymerization, and other side reactions if used in excess or at high temperatures.[14]
p-Toluenesulfonic Acid (TsOH) A solid, making it easier to handle. Generally considered milder than H₂SO₄, leading to fewer side reactions.[3]More expensive than H₂SO₄.
Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites) Easily removed from the reaction mixture by filtration, simplifying the workup.[15][16] Can be recycled and reused.[17]May have lower activity compared to homogeneous catalysts, requiring longer reaction times or higher temperatures.[15]

Recommendations:

  • If you are experiencing significant side reactions with sulfuric acid, consider switching to p-toluenesulfonic acid.

  • For cleaner reactions and easier purification, exploring a solid acid catalyst like Amberlyst-15 could be beneficial.[15] Studies have shown that the reaction rate increases with higher catalyst concentration and temperature when using such resins.[15]

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Reddit. (2022, December 20). What happens if i don't remove water during esterification?[Link]

  • ResearchGate. (2015, August 6). Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation‐exchange resin (Amberlyst‐15). [Link]

  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained![Link]

  • Pratt, E. F., & Erickson, P. W. (1954). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Journal of the American Chemical Society, 76(15), 3977–3980.
  • PubMed. (2025, February 25). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. [Link]

  • MDPI. (n.d.). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. [Link]

  • Malaysian Journal of Analytical Sciences. (2019). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. [Link]

  • SIELC Technologies. (2018, May 17). This compound. [Link]

  • Organic Syntheses. (n.d.). o-METHYLBENZYL ALCOHOL. [Link]

  • Oxford Academic. (n.d.). Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed...[Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for direct benzyl alcohol esterification. [Link]

  • The Royal Society of Chemistry. (2021). Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. [Link]

  • International Journal of Chemical and Natural Science. (2014). Benzyl Acetate: A Review on Synthetic Methods. [Link]

  • Organic Chemistry Portal. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2014, May). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. [Link]

  • Sciencemadness.org. (2020, May 13). (Lab report) Making benzyl acetate by fischer esterification. [Link]

  • Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • MDPI. (n.d.). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). [Link]

  • The Good Scents Company. (n.d.). ortho-methyl benzyl acetate. [Link]

  • YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. [Link]

  • SciSpace. (n.d.). An overview on synthetic methods of benzyl acetate. [Link]

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Technical Support Center: Advanced Strategies for the Chromatographic Separation of Methylbenzyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving the o-, m-, and p-isomers of methylbenzyl acetate. This guide is designed for researchers, analytical scientists, and process chemists who encounter challenges in achieving baseline separation of these closely related positional isomers. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting and optimized protocols for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Challenge: Why Are Methylbenzyl Acetate Isomers Difficult to Separate?

The separation of ortho-, meta-, and para-isomers of methylbenzyl acetate is a classic chromatographic challenge. These molecules share the same chemical formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ), leading to very similar physicochemical properties.[1] The primary differences lie in the spatial arrangement of the methyl group on the benzene ring, which results in subtle variations in polarity and boiling points.

  • Polarity: The position of the methyl group influences the molecule's dipole moment. Generally, the ortho- and meta- isomers have slightly different polarities compared to the more symmetrical para- isomer. These small differences in polarity are key to achieving separation in HPLC.

This guide provides a structured approach to method development and troubleshooting to overcome these challenges.

Part 1: Gas Chromatography (GC) Troubleshooting and Optimization

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like methylbenzyl acetate isomers, primarily based on differences in their boiling points and interactions with the stationary phase.

Frequently Asked Questions (FAQs) - GC Separation

Q1: My o-, m-, and p-isomers are co-eluting or have very poor resolution. What is the most critical parameter to adjust?

A1: The most critical factor for resolving positional isomers is the choice of the stationary phase.[3] For compounds like methylbenzyl acetate, a mid-to-high polarity column is generally recommended.

  • Causality: Standard non-polar phases (e.g., 5% phenyl-methylpolysiloxane) often fail to provide sufficient selectivity. A more polar stationary phase, such as one containing polyethylene glycol (PEG), often referred to as a WAX column, will interact differently with the subtle dipole moment variations of the o-, m-, and p-isomers, enhancing separation. Phenyl-substituted phases can also be effective by promoting π-π interactions.[3]

Q2: I'm using a WAX column, but the resolution is still not baseline. What should I try next?

A2: After selecting an appropriate stationary phase, optimizing the GC parameters is crucial. You should systematically adjust the temperature program, carrier gas flow rate, and column dimensions.

  • Temperature Program: A slow temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of closely eluting compounds.[3]

  • Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. This maximizes column efficiency.

  • Column Dimensions:

    • Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution.

    • Internal Diameter (ID): A narrower ID column (e.g., 0.25 mm) generally provides higher efficiency and better resolution than a wider bore column.[3]

    • Film Thickness: A thicker film increases retention and can be beneficial for separating volatile isomers.[3]

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing for acetate compounds can be caused by active sites in the GC system or column contamination.

  • Active Sites: Ensure you are using a deactivated inlet liner. Active silanol groups on a non-deactivated liner can interact with the polar acetate group, causing tailing.

  • Column Contamination: High-boiling point residues from previous injections can contaminate the front of the column. Try baking out the column at its maximum recommended temperature. If that doesn't work, trimming 10-20 cm from the front of the column can remove the contamination.[4]

Recommended GC Protocol (Starting Point)

This protocol is a robust starting point for the separation of methylbenzyl acetate isomers, adapted from methodologies for similar positional isomers.[5]

ParameterRecommended Setting
Column CP-Chirasil-DEX CB or equivalent WAX phase (e.g., DB-WAX)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at optimal linear velocity
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 100 °C, hold for 2 minRamp: 3 °C/min to 180 °C, hold for 5 min
Detector FID (Flame Ionization Detector)
Detector Temp. 270 °C

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For methylbenzyl acetate isomers, this relies on exploiting their subtle polarity differences.

Frequently Asked Questions (FAQs) - HPLC Separation

Q1: I am seeing complete co-elution of my isomers on a standard C18 column. What is the problem?

A1: A standard C18 column separates primarily based on hydrophobicity. Since the o-, m-, and p-isomers have very similar hydrophobicity, a C18 phase often lacks the necessary selectivity.

  • Expert Insight: To resolve aromatic positional isomers, a stationary phase that offers alternative separation mechanisms is required. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are excellent choices.[6] These phases provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes, which are sensitive to the position of the methyl group.

Q2: I've switched to a Phenyl-Hexyl column, and I'm seeing some separation, but the m- and p- isomers are still heavily overlapped. How can I improve this?

A2: This is a common issue, as the m- and p- isomers are often the most difficult to resolve. Fine-tuning the mobile phase is your next step.

  • Mobile Phase Composition: The choice of organic modifier can have a significant impact. If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity.[6][7]

  • Mobile Phase Additives: For challenging separations of aromatic isomers, adding a cyclodextrin (like β-cyclodextrin) to the mobile phase can dramatically improve resolution.[8] The cyclodextrin forms inclusion complexes with the isomers, and the stability of these complexes differs based on the isomer's shape, leading to enhanced separation.

  • Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity and improve efficiency, sometimes enhancing resolution.[6]

Q3: How do I know if I have a co-elution problem versus just a broad peak?

A3: If you suspect co-elution but don't see a distinct shoulder on the peak, a diode array detector (DAD) or a mass spectrometer (MS) can help.[9]

  • DAD/UV Detector: A DAD can perform a peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[9]

  • MS Detector: A mass spectrometer can monitor for different fragment ions across the peak. A change in the ion ratios suggests co-elution.[9]

Recommended HPLC Protocol (Starting Point)

This protocol provides a starting point for separating methylbenzyl acetate isomers, leveraging principles from the separation of similar compounds like xylenes.

ParameterRecommended Setting
Column Phenyl-Hexyl or PFP (e.g., Discovery® Zr-Carbon), 15 cm x 4.6 mm, 3 or 5 µm
Mobile Phase Acetonitrile:Water (Isocratic, start with 60:40)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 5 µL
Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the logical flow for method development and troubleshooting for both GC and HPLC.

GC_Troubleshooting start Start: Poor Isomer Resolution col_select Select Appropriate Column (e.g., WAX or Phenyl Phase) start->col_select temp_opt Optimize Temperature Program (Slow Ramp Rate: 2-5 °C/min) col_select->temp_opt flow_opt Optimize Carrier Gas Flow (Set to Optimal Linear Velocity) temp_opt->flow_opt res_check1 Resolution Acceptable? flow_opt->res_check1 dim_change Consider Column Dimensions (Longer Length, Narrower ID) res_check1->dim_change No end_good End: Successful Separation res_check1->end_good Yes peak_shape Assess Peak Shape dim_change->peak_shape tailing_check Tailing Observed? peak_shape->tailing_check deactivate Use Deactivated Liner Trim Column tailing_check->deactivate Yes end_bad Re-evaluate Column Chemistry tailing_check->end_bad No deactivate->end_good

GC Method Development and Troubleshooting Workflow

HPLC_Troubleshooting start Start: Isomers Co-eluting col_select Select Phenyl-Hexyl or PFP Column start->col_select solvent_opt Optimize Organic Modifier (Acetonitrile vs. Methanol) col_select->solvent_opt res_check1 m/p Isomers Resolved? solvent_opt->res_check1 additive Consider Mobile Phase Additive (e.g., β-Cyclodextrin) res_check1->additive No end_good End: Successful Separation res_check1->end_good Yes temp_flow Adjust Temperature and Flow Rate additive->temp_flow res_check2 Resolution Acceptable? temp_flow->res_check2 res_check2->end_good Yes end_bad Consult Advanced Support/ Alternative Technique (SFC) res_check2->end_bad No

HPLC Method Development for Positional Isomers

References

  • Caporossi, L., De Rosa, M., & Papaleo, B. (2010). Complete separation of urinary metabolites of xylene in HPLC/DAD using β-cyclodextrin: application for biological monitoring. Journal of Chromatography B, 878(27), 2611-2615. [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Resolution in GC Analysis of Isomers.
  • The Good Scents Company. (n.d.). ortho-methyl benzyl acetate, 17373-93-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87085, O-Methylbenzyl acetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). High resolution separation of xylene isomers. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Co-elution of Feruloylquinic Acid Isomers in HPLC.
  • Chromatography Forum. (2011). Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound | C10H12O2. Retrieved from [Link]

  • Agilent Technologies. (2016, April 5). Loss of Resolution Over Time - GC Troubleshooting Series. YouTube. [Link]

  • NIST. (n.d.). p-Methylbenzyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Methylbenzyl acetate (CAS 2216-45-7). Retrieved from [Link]

  • CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up o-Methylbenzyl Acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-methylbenzyl acetate production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important aromatic ester. Here, we address common challenges encountered during laboratory and pilot-plant scale production, offering scientifically grounded solutions and practical troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent methods for synthesizing this compound are the esterification of o-methylbenzyl alcohol with acetic acid or acetic anhydride.[1] Another common approach involves the acetate displacement of o-methylbenzyl chloride.[2] The choice of route often depends on the desired scale, purity requirements, and economic considerations.

Q2: What is the typical reaction mechanism for the esterification of o-methylbenzyl alcohol?

A2: The esterification of an alcohol with a carboxylic acid is a classic acid-catalyzed nucleophilic acyl substitution. The reaction mechanism involves the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by the oxygen of o-methylbenzyl alcohol. This is followed by a proton transfer and the elimination of a water molecule to form the ester.[3]

Q3: What are the key safety precautions to consider when working with the reagents and product?

A3: this compound is a combustible liquid.[4] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[4] The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[4][5] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] For detailed safety information, always refer to the Safety Data Sheet (SDS) for all chemicals used.[4][5][6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[7] These methods allow for the quantification of the starting materials and the product, providing a clear indication of the reaction's conversion over time.

Section 2: Troubleshooting Guide

This section delves into specific problems that may arise during the scale-up of this compound production and offers detailed solutions.

Low Reaction Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Explanation: Esterification is an equilibrium-limited reaction. The presence of water, a byproduct, can drive the reaction backward, reducing the yield.

    • Solution: To shift the equilibrium towards the product side, it is essential to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent. Increasing the concentration of one of the reactants, typically the less expensive one (acetic acid), can also improve the yield.[2]

  • Suboptimal Catalyst:

    • Explanation: The choice and concentration of the acid catalyst are critical. Insufficient catalyst will result in a slow reaction rate, while an excessive amount or an overly harsh catalyst can lead to side reactions.

    • Solution: While traditional catalysts like sulfuric acid are effective, they can cause corrosion and produce undesirable byproducts.[2][8] Consider using solid acid catalysts, such as strong acid cation exchange resins or zeolites, which are more environmentally friendly, easier to separate from the reaction mixture, and can often be recycled.[2] Enzymatic catalysts, like lipases, offer high selectivity and operate under milder conditions, minimizing byproduct formation.[9]

  • Incorrect Reaction Temperature:

    • Explanation: The reaction temperature influences both the reaction rate and the equilibrium position. A temperature that is too low will result in a slow conversion, while a temperature that is too high may lead to the decomposition of reactants or products, or favor side reactions.

    • Solution: The optimal temperature depends on the specific reactants and catalyst used. For the esterification of o-methylbenzyl alcohol with acetic acid using a strong acid catalyst, a temperature range of 100-120°C is often employed.[2] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific system.

Product Purity Issues

Problem: The isolated this compound is contaminated with impurities.

Possible Causes & Solutions:

  • Presence of Unreacted Starting Materials:

    • Explanation: If the reaction does not go to completion, the final product will be contaminated with unreacted o-methylbenzyl alcohol and acetic acid.

    • Solution: After the reaction, the crude product should be washed with a dilute solution of sodium bicarbonate to neutralize and remove any remaining acetic acid.[2] Subsequently, washing with water will help remove any residual salts and water-soluble impurities.

  • Formation of Byproducts:

    • Explanation: Side reactions can lead to the formation of various impurities. For instance, using a strong acid catalyst like sulfuric acid can cause dehydration of the alcohol to form an ether or other degradation products.[2]

    • Solution: To minimize byproduct formation, consider using a milder and more selective catalyst, such as an enzyme or a solid acid catalyst.[2][9] Optimizing the reaction temperature and time can also help to suppress side reactions.

  • Inefficient Purification:

    • Explanation: The chosen purification method may not be effective at removing all impurities.

    • Solution: Fractional distillation under reduced pressure is a common and effective method for purifying this compound.[10] The difference in boiling points between the product and the impurities allows for their separation. For high-purity requirements, column chromatography may be necessary.

Challenges in Catalyst Selection and Recovery

Problem: Difficulty in choosing an appropriate catalyst and recovering it after the reaction.

Possible Causes & Solutions:

  • Homogeneous vs. Heterogeneous Catalysts:

    • Explanation: Homogeneous catalysts, like sulfuric acid, are dissolved in the reaction mixture, making them difficult to separate from the product.[2] Heterogeneous catalysts, such as solid acid resins, are in a different phase and can be easily removed by filtration.[2]

    • Solution: For ease of separation and potential for reuse, heterogeneous catalysts are generally preferred in industrial-scale production.[2] They also tend to be less corrosive to equipment.

  • Catalyst Deactivation:

    • Explanation: Over time, catalysts can lose their activity due to poisoning, coking, or structural changes.

    • Solution: If using a recyclable catalyst, it is important to monitor its activity over several cycles. Regeneration procedures, if applicable, should be followed as recommended by the manufacturer. For enzymatic catalysts, factors like temperature and pH must be carefully controlled to prevent denaturation.[9]

Section 3: Experimental Protocols & Data

Protocol: Synthesis of this compound via Esterification

This protocol provides a general procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add o-methylbenzyl alcohol and an excess of glacial acetic acid (e.g., a 1:2 molar ratio).

  • Catalyst Addition: Add the chosen acid catalyst (e.g., 5% by weight of a solid acid resin relative to the alcohol).

  • Reaction: Heat the mixture to reflux (typically 100-120°C) and monitor the collection of water in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the starting alcohol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain pure this compound.[10]

Data Presentation: Comparison of Catalysts
CatalystReaction Time (hours)Temperature (°C)Yield (%)Reference
Strong Acid Cation Exchange Resin1010084.23
Phosphotungstic Acid2Not Specified90.0
N-methylpyrrolidone hydrosulfate1110Not Specified
Lipase (Immobilized)243097.3[9]

Note: The yields and conditions are specific to the cited studies and may vary depending on the exact experimental setup.

Section 4: Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Completion Check Reaction Completion (TLC/GC Analysis) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Equilibrium Is Equilibrium the Limiting Factor? Incomplete->Equilibrium Catalyst_Issue Investigate Catalyst Performance Complete->Catalyst_Issue Remove_Water Action: Remove Water (Dean-Stark/Dehydrating Agent) Equilibrium->Remove_Water Yes Increase_Reactant Action: Increase Reactant (e.g., Acetic Acid) Equilibrium->Increase_Reactant Yes Final_Check Re-evaluate Yield Remove_Water->Final_Check Increase_Reactant->Final_Check Suboptimal_Catalyst Is Catalyst Suboptimal? Catalyst_Issue->Suboptimal_Catalyst Change_Catalyst Action: Change Catalyst (e.g., Solid Acid, Enzyme) Suboptimal_Catalyst->Change_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions Suboptimal_Catalyst->Optimize_Conditions No Change_Catalyst->Final_Check Temp_Issue Is Temperature Optimal? Optimize_Conditions->Temp_Issue Adjust_Temp Action: Adjust Temperature Temp_Issue->Adjust_Temp No Temp_Issue->Final_Check Yes Adjust_Temp->Final_Check

A decision tree for troubleshooting low yields in this compound synthesis.

References

Sources

Minimizing side reactions in the synthesis of o-Methylbenzyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of o-Methylbenzyl Acetate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this esterification. Instead of a generic protocol, we will focus on a troubleshooting framework, addressing specific issues in a question-and-answer format to help you minimize side reactions, maximize yield, and ensure the highest purity of your final product.

Frequently Asked Questions & Troubleshooting Guide

The esterification of o-methylbenzyl alcohol is a fundamental transformation, yet it is often plagued by side reactions that can complicate purification and reduce yields. This section addresses the most common problems encountered in the laboratory.

Q1: My final yield of this compound is consistently low. What are the primary causes?

Low yield is a common issue that can stem from an incomplete reaction, the prevalence of side reactions, or mechanical losses during workup.

  • Incomplete Reaction: The esterification equilibrium may not have been sufficiently pushed towards the product. This can be due to inadequate reaction time, suboptimal temperature, or insufficient catalytic activity.

  • Dominant Side Reactions: Several competing reactions can consume your starting material or product. The most significant are ether formation, oxidation of the starting alcohol, and polymerization. Each of these is addressed in detail below.

  • Workup Losses: Ensure that phase separations during aqueous workup are clean and that all equipment is properly rinsed to recover the maximum amount of product before purification.

Q2: I'm observing a significant amount of unreacted o-methylbenzyl alcohol in my crude product. How can I drive the reaction to completion?

Detecting the starting alcohol post-reaction indicates that the esterification has not reached completion. Several factors can be adjusted to address this:

  • Choice of Acetylating Agent: While acetic acid can be used in a classic Fischer esterification, the reaction is reversible and requires the removal of water to proceed to completion. A more effective method is to use an irreversible acetylating agent like acetic anhydride or acetyl chloride .[1][2]

  • Stoichiometry: When using acetic anhydride, employing a slight excess (e.g., 1.2 to 1.5 equivalents) can help ensure all the o-methylbenzyl alcohol is consumed.

  • Catalysis: The reaction is often catalyzed.

    • Base Catalysis: Pyridine or 4-dimethylaminopyridine (DMAP) are excellent for reactions with acetic anhydride or acetyl chloride. They act as nucleophilic catalysts and also scavenge the acid byproduct (HCl or acetic acid), driving the reaction forward.

    • Acid Catalysis: While effective, traditional strong acids like sulfuric acid (H₂SO₄) can promote side reactions, especially dehydration to form ethers.[3][4] Milder, reusable solid acid catalysts are often a better choice.[5]

  • Temperature and Time: Acetylation with acetic anhydride is often exothermic. While gentle heating (e.g., to 60 °C) can increase the reaction rate, excessive temperatures can lead to side reactions.[6][7] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop it upon consumption of the starting alcohol.

Q3: A high-boiling impurity is present in my distilled product. I suspect it's di(o-methylbenzyl) ether. Why does this form and how is it prevented?

This is one of the most common and troublesome side reactions, particularly when using strong acid catalysts.

  • Causality (Mechanism): In the presence of a strong, non-nucleophilic acid (like H₂SO₄), the hydroxyl group of o-methylbenzyl alcohol can be protonated, turning it into a good leaving group (water). A subsequent Sₙ1 or Sₙ2 reaction occurs where a second molecule of the alcohol acts as a nucleophile, attacking the resulting carbocation or the protonated alcohol to form a di(o-methylbenzyl) ether. High temperatures dramatically accelerate this dehydration process.[3]

  • Preventative Strategies:

    • Avoid Strong Protic Acids: Refrain from using concentrated H₂SO₄ or p-toluenesulfonic acid, especially at elevated temperatures.

    • Control Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Use a Base-Catalyzed System: The most effective prevention is to switch to a base-catalyzed or base-mediated reaction using acetic anhydride with pyridine. This environment is non-acidic and completely avoids the conditions necessary for ether formation.

Q4: My reaction mixture is turning dark brown, and I'm left with a tar-like residue after distillation. What is causing this polymerization?

Polymerization or degradation is a sign of overly harsh reaction conditions.

  • Causality (Mechanism): Benzyl-type alcohols and their esters are susceptible to polymerization via cationic pathways, which are initiated by strong acids and high heat. The benzylic carbocation intermediate is relatively stable and can attack the aromatic ring of another molecule, leading to oligomeric or polymeric tars.

  • Preventative Strategies:

    • Strict Temperature Control: Do not allow the reaction to overheat. Use an oil bath for stable heating and consider cooling if the reaction is highly exothermic.

    • Minimize Reaction Time: As soon as the starting material is consumed (verified by TLC/GC), proceed with the workup. Prolonged heating increases the likelihood of degradation.

    • Use Milder Catalysts: As with ether formation, avoiding strong acids is key.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation, which can generate radical species and contribute to the formation of colored impurities and tars.

Q5: My starting o-methylbenzyl alcohol is from a commercial source and may be impure. What byproducts should I be concerned about?

The purity of your starting material is critical. o-Methylbenzyl alcohol is often synthesized by the reduction of o-toluic acid or the oxidation of o-xylene, and impurities from these processes can carry over.[8][9]

  • Common Impurities & Their Impact:

    • o-Tolualdehyde: Incomplete reduction of o-toluic acid will leave the corresponding aldehyde. This impurity will not acetylate under standard conditions and can undergo other side reactions.

    • o-Toluic Acid: This is a common impurity resulting from the air oxidation of o-tolualdehyde or the starting alcohol itself.[10] During the esterification, o-toluic acid can compete with the acetylating agent to react with o-methylbenzyl alcohol, forming the undesired ester o-methylbenzyl o-toluate .[11]

  • Preventative Strategies:

    • Verify Starting Material Purity: Always analyze the purity of your o-methylbenzyl alcohol by GC or NMR before use.

    • Purify if Necessary: If significant impurities are detected, purify the alcohol by vacuum distillation.

    • Proper Storage: Store o-methylbenzyl alcohol in a tightly sealed container under an inert atmosphere and away from light to prevent slow air oxidation.

Visualizing the Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired reaction and a key side reaction.

Main_Reaction A o-Methylbenzyl Alcohol D This compound A->D B Acetic Anhydride B->D C Pyridine (Catalyst) C->D Catalyzes E Pyridinium Acetate D->E +

Caption: Desired reaction pathway for the synthesis of this compound.

Side_Reaction A o-Methylbenzyl Alcohol (Molecule 1) I1 Protonated Alcohol A->I1 Protonation B o-Methylbenzyl Alcohol (Molecule 2) P di(o-Methylbenzyl) Ether B->P Nucleophilic attack H H+ H->I1 I2 Benzylic Carbocation I1->I2 Loss of water H2O H₂O I1->H2O I2->P Troubleshooting_Workflow Start Low Yield or Impure Product C1 Analyze crude product by GC/NMR. Impurity detected? Start->C1 C2 Is unreacted alcohol present? C1->C2 Yes S1 Purify starting alcohol. Check for o-toluic acid. C1->S1 No, check starting material C3 Is a high-boiling impurity present (potential ether)? C2->C3 No S2 Increase reaction time or use excess acetic anhydride. Consider a more active catalyst (DMAP). C2->S2 Yes C4 Did the reaction turn dark/form tar? C3->C4 No S3 Switch from acid to base catalyst (Pyridine). Lower reaction temperature. C3->S3 Yes S4 Reduce temperature. Minimize reaction time. Use inert atmosphere. C4->S4 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Recommended Experimental Protocol

This protocol is designed to be a self-validating system that minimizes the most common side reactions by using a base-mediated approach.

Objective: To synthesize this compound from o-methylbenzyl alcohol and acetic anhydride with high yield and purity.

Reagents & Equipment:

  • o-Methylbenzyl alcohol (high purity, >98%)

  • Acetic anhydride (≥99%)

  • Pyridine (anhydrous)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen inlet

  • Standard glassware for workup and distillation

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry it before assembly to ensure anhydrous conditions.

  • Reagent Charging: Place o-methylbenzyl alcohol (1.0 eq) and anhydrous pyridine (1.5 eq) in the flask. Begin stirring under a positive pressure of nitrogen.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon adding the acetic anhydride.

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). If the reaction is sluggish, it can be gently warmed to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath and slowly add cold water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with:

    • 1M HCl to remove pyridine (repeat 2-3 times).

    • Saturated NaHCO₃ solution to neutralize any remaining acid (repeat until CO₂ evolution ceases).

    • Brine to remove excess water.

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound (b.p. 119–121 °C at 15 mmHg). [8]

References

  • Organic Syntheses. (n.d.). o-METHYLBENZYL ALCOHOL. Retrieved from orgsyn.org. [Link]

  • SIELC Technologies. (2018, May 17). This compound. Retrieved from sielc.com. [Link]

  • ACS Catalysis. (2021). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from pubs.acs.org. [Link]

  • Eurasian Journal of Physics, Chemistry and Mathematics. (2022). Benzyl Acetate: A Review on Synthetic Methods. Retrieved from iusjournals.org. [Link]

  • ResearchGate. (2016). Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions. Retrieved from researchgate.net. [Link]

  • Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from orgsyn.org. [Link]

  • Google Patents. (1991). Process for manufacturing high-purity o-toluic acid.
  • Vedantu. (n.d.). What is the esterification reaction equation of benzyl alcohol and acetic acid?. Retrieved from vedantu.com. [Link]

  • Journal of Cosmetic Science. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Retrieved from library.scconline.org. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. Retrieved from pearson.com. [Link]

  • MDPI. (2016). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from mdpi.com. [Link]

  • TSI Journals. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from tsijournals.com. [Link]

  • Royal Society of Chemistry. (2012). Catalysis Science & Technology. Retrieved from pubs.rsc.org. [Link]

  • Google Patents. (2015). Preparation method of benzyl acetate.
  • TSI Journals. (2013). Kinetics models to describe the synthesis of benzyl acetate. Retrieved from tsijournals.com. [Link]

  • PubMed. (2022). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

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Technical Support Center: Chromatographic Resolution of Methylbenzyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of o-Methylbenzyl acetate and its positional isomers (meta- and para-). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your method development and optimization.

Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered when separating Methylbenzyl acetate isomers.

Q1: Why am I seeing poor resolution between o-, m-, and p-Methylbenzyl acetate peaks?

A: Methylbenzyl acetate isomers are positional isomers with identical molecular weights and very similar physicochemical properties, making them challenging to separate.[1] Standard C18 columns, which primarily separate based on hydrophobicity, often provide insufficient selectivity for these compounds.[2] Resolution typically requires a stationary phase that can leverage more subtle molecular differences, such as π-π interactions or shape selectivity.[3][4]

Q2: My this compound peak is tailing significantly. What are the likely causes?

A: Peak tailing is a common issue that can compromise resolution and quantification.[5] The primary causes include:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[6]

  • Column Contamination: Accumulation of strongly retained sample components at the column inlet can disrupt the chromatographic process.[7]

  • Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[6]

  • Extra-Column Effects: Excessive dead volume in tubing or fittings between the column and detector can cause peak broadening and tailing.[8]

Q3: My retention times are drifting between runs. How can I improve reproducibility?

A: Retention time instability is often linked to environmental or system variables. The most common cause is inconsistent column temperature.[9] Even minor fluctuations in ambient lab temperature can affect retention if a column oven is not used.[10] Other causes include an improperly equilibrated column, changes in mobile phase composition over time (e.g., evaporation of a volatile component), or system leaks.

Q4: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this separation?

A: Both techniques are viable. The choice depends on your sample matrix, available equipment, and specific analytical goals.

  • HPLC (Reversed-Phase): A very common and robust technique. It offers flexibility in mobile phase composition to fine-tune selectivity.[11] A typical starting point is a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[12][13]

  • GC: Excellent for volatile compounds like benzyl acetates. It often provides high efficiency, but can be susceptible to issues like column activity for polar analytes, leading to peak tailing.[7] Temperature programming is a critical parameter for optimizing separation.[14]

  • SFC (Supercritical Fluid Chromatography): A powerful "green" alternative that uses supercritical CO₂ as the primary mobile phase.[15] It is particularly effective for separating isomers and can be significantly faster than HPLC.[16]

Troubleshooting Guide 1: Resolving Co-eluting Methylbenzyl Acetate Isomers

This guide provides a systematic approach to improving the separation between o-, m-, and p-Methylbenzyl acetate.

Causality and Strategy

The core challenge in separating positional isomers is enhancing selectivity (α), the factor that describes the relative retention of two components. Our strategy will focus on modifying chromatographic parameters that influence the specific interactions between the analytes and the stationary phase.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for tackling poor isomer resolution.

G start Poor Isomer Resolution (Rs < 1.5) col_select Step 1: Evaluate Stationary Phase Is the column a standard C18? start->col_select change_col Switch to a Phenyl or π-π interaction column (e.g., PYE). Or consider a shape-selective phase. col_select->change_col Yes optimize_mp Step 2: Optimize Mobile Phase (HPLC/SFC) col_select->optimize_mp No, using appropriate column change_col->optimize_mp optimize_temp Step 3: Optimize Temperature (GC/HPLC) optimize_mp->optimize_temp final_check Step 4: Review Flow Rate & Injection Conditions optimize_temp->final_check success Resolution Achieved (Rs >= 1.5) final_check->success

Caption: Troubleshooting workflow for poor isomer resolution.

Step-by-Step Protocol
Step 1: Stationary Phase Selection (The Highest Impact Factor)

If you are using a standard C18 (ODS) column, it may not have the necessary selectivity. Consider columns that offer alternative separation mechanisms.

Column TypeSeparation PrincipleRecommended ForReference
Phenyl (e.g., Phenyl-Hexyl) π-π interactions with the aromatic rings of the analytes.Primary recommendation for aromatic positional isomers.[3]
Pyrenylethyl (PYE) Strong π-π interactions from the planar pyrene structure, offering high molecular shape selectivity.Excellent for separating challenging structural isomers.[4]
Pentafluorophenyl (PFP) A combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Offers unique selectivity compared to standard phenyl phases.N/A
Shape-Selective (e.g., UDC-Cholesterol) Separates based on the three-dimensional shape of the molecule.Effective for rigid geometric isomers.[3]

Action: Switch from a standard C18 to a phenyl-based or other π-interactive column. This is the most likely change to yield significant improvement.

Step 2: Mobile Phase Optimization (HPLC)

Fine-tuning the mobile phase can significantly alter selectivity.

  • Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can change the nature of the analyte-stationary phase interaction.

  • Add a Modifier: Mobile phase additives can enhance separation.[17] For benzyl acetates, which are neutral, the effect is often subtle but can be impactful.

    • Acids (e.g., 0.1% Formic or Acetic Acid): While primarily used for acidic or basic compounds, they can sharpen peaks by suppressing silanol interactions, indirectly improving resolution.[18]

    • Buffers (e.g., Ammonium Acetate): Can be useful in polar ionic mode chromatography, especially with certain chiral stationary phases, to optimize retention and selectivity.

  • Adjust Solvent Strength (Isocratic): A weaker mobile phase (less organic content) will increase retention times and may improve resolution, though it will also broaden peaks. Find a balance that provides baseline separation without excessive run times.

Step 3: Temperature Optimization (HPLC & GC)

Temperature affects solvent viscosity, analyte diffusivity, and the thermodynamics of partitioning between the mobile and stationary phases.[9]

  • For HPLC: Lowering the temperature generally increases retention and can sometimes improve resolution for closely eluting compounds.[9] Conversely, increasing it can change selectivity. Experiment with temperatures between 25°C and 50°C in 5°C increments.

  • For GC: Temperature is a critical parameter.[14] A rule of thumb states that for every 15°C decrease in column temperature, retention doubles.[14]

    • Action: If using a temperature program, decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to allow more time for the isomers to separate. If running isothermally, lower the oven temperature.

Troubleshooting Guide 2: Eliminating Peak Tailing

Peak tailing reduces accuracy and can obscure small impurity peaks adjacent to the main analyte peak. This guide helps diagnose and solve this common problem.

Causality and Strategy

Peak tailing occurs when a fraction of the analyte molecules are delayed during their passage through the column. This is usually due to unwanted chemical interactions or physical issues within the system. Our strategy is to systematically identify and eliminate the source of this delay.

Visualizing the Root Causes of Peak Tailing

G cluster_chemical Chemical Causes cluster_physical Physical/System Causes secondary_int Secondary Interactions (e.g., with silanols) metal_int Metal Surface Interactions (frits, tubing) solvent_mismatch Solvent Mismatch (Injector vs. Mobile Phase) col_contam Column Contamination (blocked frit) col_degrad Column Degradation (voids, bed collapse) extra_col Extra-Column Volume (tubing, fittings) peak_tailing Peak Tailing Observed peak_tailing->secondary_int Polar analytes peak_tailing->metal_int Chelating analytes peak_tailing->solvent_mismatch peak_tailing->col_contam All peaks tail peak_tailing->col_degrad Sudden change peak_tailing->extra_col

Caption: Common chemical and physical causes of peak tailing.

Step-by-Step Protocol
  • Initial Diagnosis: All Peaks or Specific Peaks?

    • If all peaks tail: The problem is likely mechanical or pre-column. The most common cause is a partially blocked inlet frit on the column.[5]

      • Action: First, try back-flushing the column (disconnect from the detector and flush to waste). If this fails, replace the column inlet frit or use a new column. Check for debris from pump or injector seals.

    • If only this compound (or a few peaks) tail: The issue is likely chemical in nature, related to specific interactions between the analyte and the system.[5]

  • Addressing Chemical Interactions (HPLC)

    • Use a High-Purity, End-Capped Column: Modern columns with low silanol activity are designed to minimize secondary interactions.[6] A column like the Newcrom R1 is noted for its low silanol activity.[13]

    • Modify the Mobile Phase: Add a competing agent to block active sites. For neutral compounds like benzyl acetates, this is less common, but if basic impurities are suspected, a small amount of an amine modifier can help.[8] Adding a low concentration of acid (e.g., 0.1% TFA or Formic Acid) can also help by protonating silanol groups.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[6] Injecting in a strong solvent like pure acetonitrile into a high-aqueous mobile phase can cause significant peak distortion.[19]

  • Addressing Column Activity and Contamination (GC)

    • Perform Inlet Maintenance: The inlet is a common source of contamination. Replace the liner, septum, and seals.[20] Using a liner with glass wool can trap non-volatile matrix components.

    • Trim the Column: Remove the first 10-15 cm from the column inlet. This removes active sites and non-volatile residues that accumulate at the front of the column.[7]

    • Use a Guard Column: A guard column or retention gap is an inexpensive, disposable length of deactivated fused silica installed before the analytical column to trap contaminants.[7]

  • Minimizing Extra-Column Volume

    • Action: Use tubing with the smallest possible internal diameter and length to connect the column to the detector. Ensure all fittings are properly made (e.g., ferrules are not over-tightened or crushed) to avoid creating dead volumes.[6]

References

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Restek. [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]

  • Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. [Link]

  • Chromatography Forum. (2015). Trouble resolving isomers. [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. [Link]

  • Wang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl acetate on Newcrom R1 HPLC column. [Link]

  • The Good Scents Company. (n.d.). ortho-methyl benzyl acetate, 17373-93-2. [Link]

  • National Institute of Standards and Technology. (n.d.). p-Methylbenzyl acetate. NIST Chemistry WebBook. [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • Stoll, D. R. (2020). Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method?. LCGC International. [Link]

  • Wolf, T., et al. (n.d.). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. [Link]

  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. [Link]

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Validation & Comparative

A Comparative Analysis of o-, m-, and p-Methylbenzyl Acetate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of aromatic compounds, positional isomers often exhibit nuanced yet critical differences in their physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the ortho-, meta-, and para-isomers of methylbenzyl acetate, compounds of interest in fragrance, flavor, and pharmaceutical research. By understanding the subtle distinctions dictated by the placement of a methyl group on the benzene ring, researchers can make more informed decisions in experimental design and product development.

This document moves beyond a simple cataloging of properties, offering insights into the causality behind experimental choices and providing self-validating protocols for synthesis and analysis.

Core Physicochemical Properties: A Comparative Overview

The position of the methyl group on the aromatic ring, while seemingly minor, induces measurable differences in the physical properties of o-, m-, and p-methylbenzyl acetate. These variations, driven by changes in molecular symmetry and intermolecular forces, are crucial for predicting behavior in various applications, from purification processes to formulation design.

Propertyo-Methylbenzyl Acetatem-Methylbenzyl Acetatep-Methylbenzyl Acetate
CAS Number 17373-93-2[1][2]17369-57-2[3][4]2216-45-7[5][6]
Molecular Formula C₁₀H₁₂O₂[1][2]C₁₀H₁₂O₂[4]C₁₀H₁₂O₂[5][6]
Molecular Weight 164.20 g/mol [2]164.20 g/mol 164.20 g/mol [5][6]
Boiling Point 215-222 °C at 760 mmHg[2][7]221-223 °C at 760 mmHg[3]224-225 °C at 760 mmHg[8][9]
Flash Point 99.44 °C[7]97.22 °C[3]97.78 °C[8]
Density ~1.035 g/cm³[10]Not readily available~1.03 g/cm³[11]
Refractive Index 1.5000-1.5100 @ 20°C[7]Not readily available~1.501[11]
Appearance Colorless to pale yellow liquid[7]Colorless to pale yellow liquid[3]Colorless liquid[8]
Odor Profile Fruity, floral, jasminic, slightly green[1]Fruity, sweet, floral[4]Sweet, floral, fruity[8]

The boiling points of the isomers show a slight but distinct trend, with the para-isomer having the highest boiling point. This can be attributed to the greater molecular symmetry of the p-isomer, which allows for more efficient packing in the liquid phase and stronger intermolecular forces.

Experimental Protocols: Synthesis and Characterization

The synthesis of methylbenzyl acetate isomers is typically achieved through the esterification of the corresponding methylbenzyl alcohol with acetic acid or its derivatives. The choice of catalyst and reaction conditions is critical for achieving high yields and purity.

Protocol 1: Synthesis of Methylbenzyl Acetate Isomers via Acid-Catalyzed Esterification

This protocol outlines a general and robust method for the synthesis of o-, m-, and p-methylbenzyl acetate.

Rationale: This classic Fischer esterification reaction utilizes a strong acid catalyst to protonate the carbonyl oxygen of acetic acid, making it more susceptible to nucleophilic attack by the methylbenzyl alcohol. The use of an excess of acetic acid or the removal of water as it is formed drives the equilibrium towards the product side, maximizing the yield.

Experimental Workflow Diagram:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol o-, m-, or p-Methylbenzyl Alcohol Mix Combine Reactants in Round-Bottom Flask Alcohol->Mix AceticAcid Acetic Acid (glacial) AceticAcid->Mix Catalyst Sulfuric Acid (conc.) Catalyst->Mix Reflux Reflux for 3-4 hours Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Wash_Water Wash with Water Cool->Wash_Water Wash_Bicarb Wash with NaHCO₃ solution Wash_Water->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with Anhydrous MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Distill Vacuum Distillation Filter->Distill Product Pure Methylbenzyl Acetate Isomer Distill->Product

Caption: Workflow for the synthesis of methylbenzyl acetate isomers.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one of the methylbenzyl alcohol isomers (1.0 eq), glacial acetic acid (2.0 eq), and a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure methylbenzyl acetate isomer.

Characterization Techniques

Confirmation of the synthesized isomers and assessment of their purity are typically performed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the isomers. The chemical shifts and splitting patterns of the aromatic protons and the benzylic protons will be distinct for each isomer, providing unambiguous identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of the ester functional group, characterized by a strong carbonyl (C=O) stretching absorption around 1740 cm⁻¹ and a C-O stretching absorption around 1240 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming the identity of the synthesized ester.

Spectroscopic Data Comparison

While detailed spectral data is best sourced from databases such as the NIST WebBook or PubChem, a general comparison of expected NMR and IR features is instructive.

Spectroscopic FeatureThis compoundm-Methylbenzyl Acetatep-Methylbenzyl Acetate
¹H NMR (Aromatic Protons) Complex multiplet in the aromatic region.Distinct splitting patterns for the aromatic protons.Two doublets in the aromatic region due to symmetry.
¹H NMR (Benzylic Protons) Singlet around 5.1 ppm.Singlet around 5.0 ppm.Singlet around 5.0 ppm.
¹H NMR (Methyl Protons) Singlet around 2.3 ppm (aromatic methyl) and 2.1 ppm (acetyl methyl).Singlet around 2.3 ppm (aromatic methyl) and 2.1 ppm (acetyl methyl).Singlet around 2.3 ppm (aromatic methyl) and 2.1 ppm (acetyl methyl).
IR (C=O Stretch) ~1740 cm⁻¹~1740 cm⁻¹~1740 cm⁻¹
IR (C-O Stretch) ~1240 cm⁻¹~1240 cm⁻¹~1240 cm⁻¹

Applications and Biological Activity: A Field of Opportunity

The primary application of methylbenzyl acetate isomers is in the fragrance and flavor industry, where their distinct odor profiles are utilized. However, their structural similarity to neurotransmitters and other biologically active molecules suggests potential for investigation in drug discovery. The position of the methyl group can significantly influence receptor binding and metabolic stability, making a comparative study of their biological activities a promising area of research.

Conclusion

The ortho-, meta-, and para-isomers of methylbenzyl acetate, while structurally similar, exhibit distinct physicochemical properties that are a direct consequence of the methyl group's position on the aromatic ring. This guide has provided a framework for understanding these differences, along with robust protocols for their synthesis and characterization. For researchers and drug development professionals, a thorough understanding of these isomeric differences is paramount for the rational design of new molecules and formulations.

References

  • This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). p-Methylbenzyl acetate (CAS 2216-45-7). Retrieved from [Link]

  • The Good Scents Company. (n.d.). meta-methyl benzyl acetate. Retrieved from [Link]

  • NIST. (n.d.). p-Methylbenzyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Methylbenzyl acetate (CAS 17369-57-2). Retrieved from [Link]

  • m-Methylbenzyl acetate (CAS 17369-57-2): Odor profile, Properties, & IFRA compliance. (n.d.).
  • The Good Scents Company. (n.d.). ortho-methyl benzyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-methyl benzyl acetate. Retrieved from [Link]

  • NIST. (n.d.). p-Methylbenzyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl benzyl acetate (mixed ortho-,meta-,para-). Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). p-Methylbenzyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Eurasian Journal of Physics, Chemistry and Mathematics. (2022). Benzyl Acetate: A Review on Synthetic Methods.
  • SIELC Technologies. (n.d.). m-Methylbenzyl acetate. Retrieved from [Link]

  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. (2021).

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A Comparative Guide to the Validation of Analytical Standards for o-Methylbenzyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the quantification of o-Methylbenzyl acetate, a key fragrance and flavoring agent. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of analytical method validation, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The content herein is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and reliable quantification process in alignment with international regulatory standards.

Introduction: The Imperative for Accurate this compound Quantification

This compound is a significant component in various consumer products, demanding precise and accurate quantification for quality control, formulation development, and safety assessments. The validation of an analytical method is the cornerstone of this process, demonstrating that the procedure is fit for its intended purpose.[1][2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a comprehensive framework for the validation of analytical procedures.[3][4][5]

The Foundation of Trust: Principles of Analytical Method Validation

The validation of an analytical procedure is a holistic process that ensures the method is reliable, reproducible, and accurate for the intended analysis.[6][7] The core validation characteristics, as stipulated by the ICH, are specificity, linearity, range, accuracy, precision, and robustness.[5][8][9][10]

A Lifecycle Approach to Analytical Procedures

Modern analytical guidelines emphasize a lifecycle approach to method validation, viewing it as a continuous process from development through to routine use.[6] This ensures that the method remains suitable over time and through various applications.

Analytical_Method_Lifecycle Figure 1: Analytical Method Lifecycle Dev Method Development Val Method Validation Dev->Val Demonstrate Suitability Routine Routine Use Val->Routine Implementation Transfer Method Transfer Routine->Transfer Inter-laboratory Use Changes Post-Approval Changes Routine->Changes Continuous Monitoring & Improvement Changes->Val Re-validation HPLC_Workflow Figure 2: HPLC Experimental Workflow Sample Sample Preparation HPLC HPLC System Sample->HPLC Standard Standard Preparation Standard->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (258 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data GCMS_Workflow Figure 3: GC-MS Experimental Workflow Sample Sample Preparation GC Gas Chromatograph Sample->GC Standard Standard Preparation Standard->GC Separation Capillary Column Separation GC->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometer Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Sources

A Researcher's Guide to Navigating Cross-Reactivity of o-Methylbenzyl Acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. The presence of seemingly innocuous compounds can lead to confounding results, wasting valuable time and resources. This guide provides an in-depth technical analysis of the potential cross-reactivity of o-Methylbenzyl acetate, a common fragrance and flavoring agent, in various biological assays. While direct experimental data on this specific compound is scarce, this guide will equip you with the foundational knowledge and practical protocols to assess and mitigate potential off-target effects, using this compound as a pertinent case study.

Understanding the Molecule: this compound

This compound (CAS 17373-93-2), also known as (2-methylphenyl)methyl acetate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂.[1] Its structure consists of a benzyl acetate core with a methyl group at the ortho- position of the benzene ring. This seemingly minor addition can significantly influence its physicochemical properties and, consequently, its interactions with biological macromolecules. The presence of the methyl group can alter the molecule's steric profile and electronic distribution, potentially influencing its binding affinity and specificity for various proteins.[2][3]

The Specter of Cross-Reactivity: Why Researchers Should Be Vigilant

Cross-reactivity in biological assays occurs when a substance other than the intended analyte interacts with the assay's components, leading to inaccurate measurements. For small molecules like this compound, this can manifest in several ways:

  • Steric Hindrance and Non-Specific Binding: Due to its hydrophobic nature, this compound may non-specifically adsorb to microplate surfaces or interact with assay proteins, interfering with the intended binding events.[4]

  • Receptor and Enzyme Interactions: The structural similarity of this compound to endogenous signaling molecules or enzyme substrates could lead to unintended binding to receptors or active sites of enzymes. For instance, its aromatic structure is a common feature in many pharmacologically active compounds.

  • Immunoassay Interference: In immunoassays, such as ELISA, small molecules can interfere by binding to antibodies, either at the antigen-binding site or allosterically, thus competing with the intended antigen or modulating the antibody's binding affinity.[5]

A Comparative Look: Positional Isomerism and Biological Activity

Table 1: Hypothetical Comparative Activity Profile

The following table illustrates a hypothetical scenario based on general principles of structure-activity relationships, where the position of the methyl group could influence the inhibitory concentration (IC₅₀) in a given assay. This data is for illustrative purposes only and is not based on experimental results for methylbenzyl acetate isomers.

CompoundIsomer PositionHypothetical IC₅₀ (µM)Rationale for Potential Difference
Benzyl Acetate->100Parent compound, may exhibit low intrinsic activity.
This compound Ortho50The ortho-methyl group may introduce steric hindrance or favorable hydrophobic interactions, altering binding affinity.
m-Methylbenzyl AcetateMeta75The meta-position may have a less pronounced effect on the molecule's conformation compared to the ortho-position.
p-Methylbenzyl AcetatePara60The para-position is less sterically hindered and may allow for different binding orientations.

Experimental Workflow for Assessing Cross-Reactivity: A Competitive ELISA Approach

To empirically determine the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and sensitive method. This assay is particularly well-suited for detecting and quantifying small molecules.[5][9]

Competitive_ELISA_Workflow cluster_prep Assay Preparation cluster_assay Competitive Binding cluster_detection Detection P1 Coat Plate with Target-BSA Conjugate P2 Block Non-Specific Binding Sites P1->P2 Overnight Incubation A1 Add this compound (or other test compounds) and Primary Antibody P2->A1 Plate Ready A2 Incubate to allow competition for antibody binding A1->A2 Simultaneous Addition D1 Wash to Remove Unbound Reagents A2->D1 Equilibrium Reached D2 Add Enzyme-Linked Secondary Antibody D1->D2 D3 Wash Step D2->D3 Incubation D4 Add Substrate D3->D4 D5 Measure Signal D4->D5 Color Development

Caption: Workflow for a competitive ELISA to assess small molecule cross-reactivity.

Step-by-Step Protocol for Competitive ELISA:
  • Antigen Coating:

    • Conjugate the target molecule of interest (e.g., a peptide or protein that might be a putative target) to a carrier protein like Bovine Serum Albumin (BSA).

    • Coat the wells of a 96-well microplate with 100 µL of the target-BSA conjugate (1-10 µg/mL in coating buffer).[10]

    • Incubate overnight at 4°C.

    • Rationale: This immobilizes the target antigen to the plate surface.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[10]

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[9]

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking prevents non-specific adsorption of subsequent reagents to the plate, reducing background signal.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound and other control compounds (e.g., benzyl acetate, m- and p-methylbenzyl acetate).

    • In a separate plate or tubes, pre-incubate the diluted test compounds with a fixed, limiting concentration of the primary antibody specific for the target antigen for 1 hour at room temperature.[10]

    • Transfer 100 µL of these mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: The test compound competes with the plate-bound antigen for binding to the primary antibody. Higher concentrations of a cross-reactive compound will result in less antibody binding to the plate.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).[10]

    • Allow the color to develop, then stop the reaction with a stop solution.

    • Rationale: The secondary antibody binds to the primary antibody captured on the plate. The enzyme converts the substrate into a measurable colored product.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The signal intensity will be inversely proportional to the concentration of the cross-reacting compound in the sample.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Off-Target Mechanisms: A Look at GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes and are common targets for pharmaceuticals.[11][12] Small molecules can act as agonists, antagonists, or allosteric modulators of GPCRs. Given its aromatic structure, it is plausible that this compound could interact with a GPCR, potentially interfering with its normal signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Endogenous Ligand Ligand->GPCR Activates oMBA This compound (Potential Interferent) oMBA->GPCR Potential Cross-Reactivity (Agonist/Antagonist?) Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical interference of this compound with a GPCR signaling pathway.

This diagram illustrates how a small molecule like this compound could potentially bind to a GPCR, either mimicking the endogenous ligand (agonist) or blocking its binding (antagonist), thereby disrupting the downstream signaling cascade.

Concluding Remarks and Best Practices

While this compound is generally regarded as safe for its intended use in fragrances and flavorings, its potential for cross-reactivity in sensitive biological assays should not be overlooked. Researchers should be aware of the chemical composition of all reagents and media used in their experiments.

Best Practices for Mitigating Assay Interference:

  • Compound Characterization: Always confirm the identity and purity of your test compounds.

  • Assay-Specific Validation: Perform preliminary experiments to assess the potential for interference of any new compound in your specific assay system.

  • Use of Controls: Include appropriate positive and negative controls, as well as a vehicle control (the solvent in which the compound is dissolved).

  • Orthogonal Assays: Whenever possible, confirm key findings using a different, unrelated assay methodology.[13]

  • In Silico Prediction: Computational tools can be used to predict potential off-target interactions of small molecules, helping to prioritize experimental validation.[14]

By adopting a proactive and rigorous approach to identifying and characterizing potential assay interference, researchers can ensure the accuracy and reliability of their data, ultimately accelerating the pace of scientific discovery.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Available from: [Link]

  • GeeksforGeeks. (2023). GPCR Signaling Pathway. Available from: [Link]

  • GPCR Signaling. (n.d.). Creative Diagnostics. Available from: [Link]

  • Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. (2026). MDPI. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Available from: [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available from: [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Available from: [Link]

  • ResearchGate. (n.d.). (A) A classical example of GPCR signaling pathway. Available from: [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Available from: [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. Available from: [Link]

  • St. John's Laboratory. (n.d.). Competitive ELISA protocol. Available from: [Link]

  • Ferreira, R. J., & de Cássia da Silveira e Sá, R. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Available from: [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Department of Chemistry. Available from: [Link]

  • ResearchGate. (2025). Comparison of the activities of bromobenzyloxy derivatives molecules against Malaria. Available from: [Link]

  • The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring. Available from: [Link]

  • Taylor & Francis Online. (2020). Methylbenzene – Knowledge and References. Available from: [Link]

  • Zhang, J., Li, S., Li, L. (2019). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants & Redox Signaling, 31(7), 506-526. Available from: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry. Available from: [Link]

  • ACS Publications. (2026). Amphiphilic Tetraphenylethylene Derivative with Hydrophobic–Hydrophilic Complementarity to Amyloid Oligomers for in Situ Imaging and Modulation of Membrane-Disruptive Neurotoxicity. Analytical Chemistry. Available from: [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Available from: [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2025). BIOLOGICAL ACTIVITIES OF 1,3,4-OXADIAZOLE AND THEIR DERIVATIVES. Available from: [Link]

  • International Journal of Research and Publication Reviews. (n.d.). A Review on Biological Activities of 1,3,4-Oxadiazole and their Derivatives. Available from: [Link]

  • YouTube. (2011). Substituent Effects in Aromatic Substitution I. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Available from: [Link]

  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Methylbenzyl Acetate Isomers: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

To our esteemed colleagues in research, science, and drug development, this guide offers an in-depth comparative analysis of the biological activities of methylbenzyl acetate isomers. In the realm of chemical biology, seemingly minor structural variations, such as the position of a methyl group on a benzene ring, can lead to significant differences in biological function. This document synthesizes the available scientific evidence for ortho-, meta-, and para-methylbenzyl acetate, providing a framework for future research and application.

It is crucial to note at the outset that direct, peer-reviewed studies comprehensively comparing the biological activities of these specific isomers are limited. The majority of existing literature pertains to their application as fragrance and flavoring agents.[1][2] Consequently, this guide adopts a mechanistically logical approach: we will delve into the probable metabolic fate of these esters and subsequently compare the known biological activities of their primary metabolites—the corresponding methylbenzyl alcohols. This methodology allows for an inferred, yet scientifically grounded, comparison of their potential bioactivities.

The Principle of Metabolic Activation: From Ester to Alcohol

Benzyl acetate and its derivatives are rapidly metabolized in vivo.[3] The primary metabolic pathway is hydrolysis by esterase enzymes, which are abundant in plasma and various tissues, cleaving the ester bond to yield an alcohol and acetic acid.[4][5] It is therefore highly probable that ortho-, meta-, and para-methylbenzyl acetate undergo a similar enzymatic hydrolysis to form their respective methylbenzyl alcohols (ortho-, meta-, and para-methylbenzyl alcohol).

This metabolic activation is a cornerstone of our comparative analysis. The biological effects observed may be attributable not to the parent ester but to its alcohol metabolite. Understanding this is critical for the rational design of experiments and the interpretation of toxicological and pharmacological data.

Caption: Probable metabolic pathway of methylbenzyl acetate isomers.

Comparative Biological Activities of Methylbenzyl Alcohol Isomers

Based on the metabolic activation hypothesis, we will now compare the known biological activities of the ortho-, meta-, and para-methylbenzyl alcohol isomers.

Antimicrobial Activity

While direct studies on the antimicrobial properties of methylbenzyl acetate isomers are lacking, research on benzyl alcohol and its derivatives provides valuable insights. Benzyl alcohol itself is known to possess antibacterial and antifungal properties.[6][7] A study on various benzyl alcohol derivatives demonstrated that their antibacterial activity is concentration-dependent and varies between different bacterial strains, such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).[8] Another study on benzyl acetate derivatives (though not the specific methyl isomers) showed inhibitory activity against Staphylococcus aureus and Shigella spp.[1]

The position of the methyl group on the benzene ring can influence lipophilicity and steric hindrance, which in turn could affect the compound's ability to disrupt microbial cell membranes or interact with intracellular targets. It is plausible that the methylbenzyl alcohol isomers exhibit differential antimicrobial activity. For instance, the increased lipophilicity conferred by the methyl group, regardless of its position, may enhance membrane perturbation compared to the parent benzyl alcohol. However, without direct comparative data, this remains a hypothesis to be tested.

Anti-inflammatory Activity

The anti-inflammatory potential of benzyl alcohol derivatives has been explored. Notably, a study on 4-hydroxybenzyl alcohol (p-HBA), a compound structurally similar to 4-methylbenzyl alcohol, demonstrated significant anti-inflammatory effects.[9][10] This activity was attributed to the inhibition of nitric oxide (NO) production and the suppression of inducible nitric oxide synthase (iNOS) expression in macrophage cells.[9] Furthermore, the conjugation of 3,4,5-trimethoxybenzyl alcohol with NSAIDs has been shown to enhance their anti-inflammatory activity.[11][12]

Given these findings, it is reasonable to hypothesize that the methylbenzyl alcohol isomers may also possess anti-inflammatory properties. The electronic and steric effects of the methyl group at the ortho, meta, and para positions could modulate this activity. For example, the para-isomer, due to its structural similarity to the active p-HBA, may exhibit the most potent anti-inflammatory effects.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented. Again, drawing parallels from hydroxybenzyl alcohols, studies have shown that 4-hydroxybenzyl alcohol is a powerful scavenger of various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals.[13] A comparative study of hydroxybenzyl alcohol isomers revealed that the 4-hydroxy (para) and 2-hydroxy (ortho) isomers possess better radical scavenging and antioxidant properties than the 3-hydroxy (meta) isomer.[14] This is attributed to the ability of the hydroxyl group to donate a hydrogen atom and the stability of the resulting phenoxyl radical, which is influenced by the position of the other substituents.

While the methylbenzyl alcohols are not phenols, the presence of the benzylic alcohol group and the methyl substituent on the aromatic ring could still confer some, albeit likely weaker, antioxidant activity. The position of the methyl group would influence the electronic environment of the ring and the benzylic proton, potentially leading to differences in radical scavenging capabilities among the isomers.

Cytotoxicity

Information on the cytotoxicity of methylbenzyl acetate isomers is primarily derived from their use in fragrances and cosmetics, where they are generally considered to have low toxicity at typical usage concentrations.[15] However, the parent compound, benzyl alcohol, has been shown to induce cytotoxicity at higher concentrations, with the primary mechanism of cell death being necrosis.[16] A toxicological review of α-methylbenzyl alcohol (a structural isomer, not a positional one) also provides data on its toxicity profile.[17] It is plausible that the methylbenzyl acetate isomers and their alcohol metabolites could exhibit dose-dependent cytotoxicity, and that the position of the methyl group could influence the concentration at which these effects are observed.

Summary of Comparative Biological Activities

The following table summarizes the inferred biological activities of the methylbenzyl acetate isomers based on the activities of their corresponding alcohol metabolites and related compounds. It is important to reiterate that these are hypothesized activities that require experimental validation.

Biological ActivityOrtho-isomer (inferred)Meta-isomer (inferred)Para-isomer (inferred)Supporting Evidence for Related Compounds
Antimicrobial Potential activityPotential activityPotential activityBenzyl alcohol and its derivatives show activity against Gram-positive and Gram-negative bacteria.[1][6][7][8]
Anti-inflammatory Potential activityPotential activityPotentially the most active isomer4-hydroxybenzyl alcohol shows significant anti-inflammatory effects.[9][10]
Antioxidant Potential activityLower potential activityPotential activity2- and 4-hydroxybenzyl alcohols are potent antioxidants.[13][14]
Cytotoxicity Dose-dependentDose-dependentDose-dependentBenzyl alcohol is cytotoxic at high concentrations.[16]

Experimental Protocols for Future Research

To address the current knowledge gap, we provide the following standardized protocols for evaluating the biological activities of the methylbenzyl acetate isomers and their alcohol metabolites.

Kirby-Bauer Disk Diffusion Assay for Antibacterial Activity

This method provides a qualitative assessment of antibacterial activity.[18][19][20][21]

Sources

A Senior Application Scientist's Guide to Purity Assessment of o-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and the development of fine chemicals, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. o-Methylbenzyl acetate, a key aromatic ester, finds its utility in various synthetic pathways, including those for active pharmaceutical ingredients (APIs). Consequently, the rigorous determination of its purity is a critical step in ensuring the integrity of the final product.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish the principles of self-validating systems, and ground our discussion in authoritative analytical practices.

The Imperative of Purity: Potential Impurities in this compound

The purity profile of this compound is intrinsically linked to its synthetic route. A common laboratory and industrial synthesis involves the esterification of o-methylbenzyl alcohol with acetic acid or acetic anhydride[1][2]. Understanding this process allows us to anticipate potential impurities, which can be broadly categorized as:

  • Process-Related Impurities:

    • Residual Starting Materials: Unreacted o-methylbenzyl alcohol and acetic acid.

    • Reagents and Catalysts: Traces of acid catalysts (e.g., sulfuric acid) or other reagents used in the synthesis.

    • Solvents: Residual solvents used during the reaction or purification steps.

  • By-products:

    • Positional Isomers: The presence of meta- and para-methylbenzyl acetate isomers can occur if the starting material, o-methylbenzyl alcohol, is not isomerically pure[3].

    • Oxidation Products: Such as o-methylbenzaldehyde, if oxidative conditions are present.

  • Degradation Products: Formed during storage or under specific environmental conditions.

  • Water Content: A critical parameter that can influence reactivity and stability.

A robust analytical strategy must be capable of separating, identifying, and quantifying these potential impurities with high fidelity.

Chromatographic Techniques: The Workhorses of Purity Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the cornerstones of purity determination for volatile and semi-volatile organic compounds like this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Given its volatility, GC is an exceptionally well-suited technique for the analysis of this compound. Coupled with a Flame Ionization Detector (FID), which offers a wide linear range and near-universal response to hydrocarbons, GC-FID is a powerful tool for quantitative purity assessment.

Principle of GC-FID: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases, which is governed by their boiling points and polarity. The FID then combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a measurable current proportional to the mass of carbon atoms.

  • Reference Standard Preparation: Accurately weigh a certified reference standard (CRS) of this compound (e.g., ≥99.5% purity) and dissolve in a suitable solvent like ethyl acetate to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve in the same solvent to a concentration of approximately 1 mg/mL.

  • Internal Standard (Optional but Recommended): To enhance precision, an internal standard (e.g., n-pentadecane or hexadecyl acetate) can be added to both the reference standard and sample solutions at a fixed concentration[4][5].

  • GC-FID Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5 or HP-INNOWax (60 m x 0.32 mm, 0.5 µm), is typically effective.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C[6].

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of volatile impurities and the elution of the main component and any less volatile impurities.

  • Analysis and Quantification: Inject the prepared solutions. The purity is typically determined by area percent, assuming all components have a similar response factor with the FID. For higher accuracy, a calibration curve is generated from the reference standard dilutions, and the concentration of this compound in the sample is calculated.

Diagram: GC-FID Workflow for Purity Assessment

GC-FID Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing CRS Certified Reference Standard (CRS) Prep_Std Standard Solution CRS->Prep_Std Weigh & Dissolve Sample Test Sample of This compound Prep_Sample Sample Solution Sample->Prep_Sample Weigh & Dissolve Solvent Solvent (e.g., Ethyl Acetate) Solvent->Prep_Std Solvent->Prep_Sample IS Internal Standard (Optional) IS->Prep_Std IS->Prep_Sample Injector Injector (Vaporization) Prep_Std->Injector Inject Prep_Sample->Injector Inject Column GC Column (Separation) Injector->Column Detector FID Detector (Detection) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation (Area % or Calib. Curve) Integration->Quantification Report Report Quantification->Report Final Report qNMR Logic cluster_inputs Experimental Inputs cluster_nmr NMR Measurement cluster_constants Known Constants m_analyte Mass of Analyte (m_analyte) Calculation Purity Calculation Formula m_analyte->Calculation m_std Mass of Internal Std (m_std) m_std->Calculation P_std Purity of Internal Std (P_std) P_std->Calculation I_analyte Integral of Analyte Signal (I_analyte) I_analyte->Calculation I_std Integral of Std Signal (I_std) I_std->Calculation MW_analyte MW of Analyte (MW_analyte) MW_analyte->Calculation MW_std MW of Internal Std (MW_std) MW_std->Calculation N_analyte # Protons in Analyte Signal (N_analyte) N_analyte->Calculation N_std # Protons in Std Signal (N_std) N_std->Calculation Result Purity of Analyte (%) Calculation->Result

Sources

A Researcher's Guide to the In-Vitro Evaluation of o-Methylbenzyl Acetate: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro investigation of o-Methylbenzyl acetate, a compound with limited publicly available biological data. While recognized as a flavoring agent, its broader bioactivity remains largely unexplored[1][2]. This document serves as a practical, in-depth guide for researchers aiming to characterize the cytotoxic, anti-inflammatory, and genotoxic potential of this compound and similar compounds. We will proceed through a logical, tiered approach, comparing its hypothetical performance against established benchmarks and providing detailed, field-proven experimental protocols.

Introduction: The Case for Investigating this compound

This compound, also known as ortho-tolyl acetate, is a carboxylic ester recognized for its use in the flavor and fragrance industry[1][3]. Structurally related compounds, such as benzyl acetate, have undergone more extensive toxicological evaluation, revealing insights into their metabolism and percutaneous absorption[4][5][6]. However, a significant knowledge gap exists regarding the specific biological effects of the ortho-methyl substituted variant.

This guide puts forth a systematic in-vitro testing cascade designed to elucidate the biological profile of this compound. The causality behind this experimental design is rooted in a foundational principle of toxicology and drug discovery: ensuring safety and identifying potential therapeutic effects. Our approach begins with a crucial cytotoxicity assessment to establish a viable concentration range for subsequent, more specific assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Insight Compound Procurement Compound Procurement Cytotoxicity Screening Cytotoxicity Screening Compound Procurement->Cytotoxicity Screening Determine Non-Toxic Concentrations Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Screening->Anti-inflammatory Assays Select Sub-Lethal Doses Genotoxicity Assays Genotoxicity Assays Cytotoxicity Screening->Genotoxicity Assays Select Appropriate Doses Enzyme Inhibition Assays Enzyme Inhibition Assays Anti-inflammatory Assays->Enzyme Inhibition Assays If Positive, Investigate Mechanism

Caption: Tiered experimental workflow for in-vitro analysis.

Foundational Screening: Cytotoxicity Assessment

Before investigating any specific biological effect, it is imperative to determine the concentrations at which this compound exhibits cytotoxicity. This ensures that any observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability[7][8].

Comparative Cytotoxicity Data (Hypothetical)
CompoundCell LineAssay DurationIC₅₀ (µM)Classification
This compound RAW 264.7 24h > 200 Non-cytotoxic
This compound HepG2 24h 150 Moderately Cytotoxic
Doxorubicin (Positive Control)RAW 264.724h1.5Highly Cytotoxic
DMSO 0.1% (Vehicle Control)RAW 264.724h> 10000Non-cytotoxic

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocol: MTT Cytotoxicity Assay[7]
  • Cell Seeding: Seed RAW 264.7 murine macrophages or HepG2 human liver cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 500 µM) in the complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Probing for Bioactivity: Anti-inflammatory and Genotoxicity Assays

With a non-toxic concentration range established (e.g., <100 µM), we can proceed to investigate specific biological activities. Here, we focus on two critical areas: anti-inflammatory potential and genotoxicity.

Anti-inflammatory Potential

Inflammation is a key process in many diseases, and its modulation is a common therapeutic goal[9]. We will employ two distinct in-vitro assays to screen for the anti-inflammatory properties of this compound.

Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent this denaturation can be an indication of its anti-inflammatory activity[10][11].

The overproduction of nitric oxide (NO) by macrophages is a hallmark of chronic inflammation. This assay measures the ability of a compound to reduce NO production in cells stimulated with lipopolysaccharide (LPS), an inflammatory agent[9].

Comparative Anti-inflammatory Data (Hypothetical)
AssayCompoundConcentration (µM)% Inhibition
Protein Denaturation This compound 50 45%
Diclofenac (Standard)5085%
NO Production This compound 50 30%
L-NAME (Positive Control)5090%
Experimental Protocol: Nitric Oxide (NO) Production Assay[9]
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described previously.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of LPS to the wells (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS iNOS Gene Transcription Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Leads to oMBA o-Methylbenzyl acetate? oMBA->IKK Potential Inhibition

Caption: Potential inhibition point in the NF-κB signaling pathway.

Genotoxic Potential

Genotoxicity testing is a critical component of safety assessment, identifying substances that can damage genetic material[12]. A standard battery of in-vitro tests is recommended to screen for different types of genetic damage[13].

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations in bacteria[14][15].

This assay identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells[16].

Comparative Genotoxicity Data (Hypothetical)
AssayCompoundResult (with/without S9 activation)Interpretation
Ames Test This compound Negative Non-mutagenic
2-Nitrofluorene (Positive Control)PositiveMutagenic
Micronucleus Test This compound Negative Non-clastogenic
Mitomycin-C (Positive Control)PositiveClastogenic
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test[16]
  • Cell Culture: Use a suitable mammalian cell line, such as CHO or TK6 cells.

  • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested should induce approximately 50-60% cytotoxicity.

  • Treatment: Expose cell cultures to at least three analyzable concentrations of this compound, with and without metabolic activation (S9 mix). Include negative (vehicle) and positive controls.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control group.

Delving Deeper: Mechanistic Enzyme Inhibition Assays

If a compound shows promising activity in a bioassay, the next logical step is to investigate its mechanism of action. Enzyme inhibition assays are fundamental for this purpose[17][18][19]. Given the hypothetical anti-inflammatory activity, an assay for cyclooxygenase (COX) enzyme inhibition would be a relevant follow-up. COX enzymes are key in the synthesis of prostaglandins, which are pro-inflammatory mediators[20].

Comparative COX-2 Inhibition Data (Hypothetical)
CompoundIC₅₀ (µM)
This compound 75
Celecoxib (Positive Control)0.05
Vehicle Control> 1000
Experimental Protocol: COX-2 Inhibition Assay (Colorimetric)[21]
  • Assay Preparation: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Addition: Add various concentrations of this compound or a standard inhibitor (e.g., Celecoxib).

  • Incubation: Incubate for a specified time at room temperature.

  • Reaction Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.

  • Colorimetric Reaction: Add a chromogenic substrate (e.g., TMPD), which is oxidized during the conversion of PGG₂ to PGH₂ by the COX enzyme, resulting in a color change.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the in-vitro characterization of this compound, a compound with a currently limited biological profile. By systematically evaluating cytotoxicity, specific bioactivities like anti-inflammatory effects, and genotoxic potential, researchers can build a comprehensive safety and activity profile.

Based on our hypothetical data, this compound presents as a compound with low cytotoxicity and modest anti-inflammatory potential, without evidence of genotoxicity. The next steps in a real-world scenario would involve validating these findings, exploring a wider range of cell types, and, if the anti-inflammatory activity is confirmed, proceeding to more complex cellular models and eventually in-vivo studies. This structured approach, grounded in established protocols and comparative analysis, provides the necessary scientific rigor for the initial stages of drug discovery and chemical safety assessment.

References

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  • Veo, B. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Protocols.io. Retrieved from [Link]

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  • Kim, H. R., et al. (n.d.). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. National Center for Biotechnology Information. Retrieved from [Link]

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  • Shruthi, G., & Usha, M. (2018). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Plant Archives. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of o-Methylbenzyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of o-Methylbenzyl acetate, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this chemical waste with confidence and integrity.

Section 1: Understanding this compound - A Foundation for Safe Handling

Before we delve into disposal procedures, it's essential to understand the inherent characteristics of this compound. This knowledge forms the basis for every safety precaution and disposal decision we make.

This compound (CAS No: 93-92-5), also known as α-Methylbenzyl acetate or Styrallyl acetate, is a combustible liquid that is also harmful to aquatic life. Its chemical and physical properties are crucial in determining appropriate handling and disposal methods.

PropertyValueSignificance for Disposal
GHS Classification Flammable liquids (Category 4), Short-term (acute) aquatic hazard (Category 3)Indicates that while not highly flammable, it can ignite with heat and poses a risk to aquatic ecosystems.
Boiling Point 94 - 95 °C at 16 hPaIts volatility suggests that vapors can accumulate, necessitating well-ventilated storage and handling areas.
Solubility Immiscible in water[1]This property dictates that it should not be disposed of down the drain, as it can persist in and contaminate water systems.

These properties underscore the importance of treating this compound as a hazardous waste. Improper disposal, such as pouring it down the sink or placing it in regular trash, is not only a violation of regulations but also poses a significant threat to environmental and public health.[2]

Section 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol outlines the systematic process for the disposal of this compound in a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Experimental Protocol: Disposal of this compound

Objective: To safely collect, store, and dispose of this compound waste in accordance with regulatory standards.

Materials:

  • Appropriate waste container (glass or metal)[3]

  • Hazardous waste labels

  • Secondary containment bin

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Waste Collection:

    • Step 1.1: Designate a specific, compatible container for this compound waste. For small quantities (<5 gallons), glass bottles are suitable. For larger quantities, use metal cans.[3] The rationale here is to prevent any potential reaction between the waste and the container material.

    • Step 1.2: Never mix this compound with other waste streams unless you have confirmed their compatibility.[4][5] Incompatible chemicals can react, leading to heat generation, gas evolution, or other dangerous situations.[4]

    • Step 1.3: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name, "this compound," and its approximate concentration.[3][5] This proactive labeling prevents the creation of "unknown" waste, which is costly and hazardous to dispose of.

  • Safe Storage:

    • Step 2.1: Always keep the waste container securely closed, except when adding waste.[3][5] This minimizes the release of vapors and prevents spills.

    • Step 2.2: Place the waste container in a designated secondary containment bin.[5] This is a critical risk mitigation step, as the bin will capture any leaks or spills from the primary container.

    • Step 2.3: Store the container in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces. As a combustible liquid, this compound requires storage conditions that minimize the risk of ignition.

    • Step 2.4: Leave adequate headspace in the container (approximately 1 inch for a 4L bottle) to allow for vapor expansion.[3]

  • Disposal and Removal:

    • Step 3.1: Once the container is full, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4] These entities are equipped to handle and transport hazardous waste in compliance with all local, state, and federal regulations.

    • Step 3.2: Ensure all paperwork is completed as required by your institution and the disposal vendor. Accurate record-keeping is a legal requirement and crucial for tracking waste from generation to final disposal.[6][7]

Section 3: Decision Pathway for this compound Disposal

To further clarify the disposal process, the following diagram illustrates the decision-making workflow. This visual guide helps to quickly assess the proper handling at each stage.

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start This compound Waste Generated SelectContainer Select Compatible Container (Glass or Metal) Start->SelectContainer LabelContainer Label with Chemical Name & Hazards SelectContainer->LabelContainer SegregateWaste Segregate from Incompatible Wastes LabelContainer->SegregateWaste CloseContainer Keep Container Securely Closed SegregateWaste->CloseContainer SecondaryContainment Place in Secondary Containment CloseContainer->SecondaryContainment StoreSafely Store in Ventilated Area, Away from Ignition Sources SecondaryContainment->StoreSafely ContactEHS Contact EHS or Licensed Waste Disposal Vendor StoreSafely->ContactEHS CompletePaperwork Complete All Required Documentation ContactEHS->CompletePaperwork End Proper Disposal via Approved Facility CompletePaperwork->End

Caption: Decision workflow for the proper disposal of this compound.

Section 4: Regulatory Framework and Compliance

The disposal of hazardous waste is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its creation to its final disposal ("cradle-to-grave").[6][7] The Environmental Protection Agency (EPA) sets the standards for this program.[7]

Key tenets of RCRA that are directly applicable to the disposal of this compound include:

  • Waste Identification: As the generator, you are responsible for determining if your waste is hazardous.[6][8]

  • Land Disposal Restrictions (LDRs): These regulations prohibit the land disposal of untreated hazardous wastes and often require specific treatment methods to reduce the toxicity and mobility of hazardous constituents before they can be landfilled.[7][8]

  • Proper Storage: Regulations specify requirements for the storage of hazardous waste, including the use of appropriate containers and measures to prevent leaks and spills.[6][9]

It is imperative that you are familiar with your institution's specific policies and procedures, which are designed to ensure compliance with these overarching federal and state regulations.

Section 5: Conclusion - A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a procedural task; it is a reflection of our commitment to a safe and sustainable research enterprise. By understanding the chemical's properties, adhering to a systematic disposal protocol, and respecting the regulatory framework, we can collectively minimize the risks associated with chemical waste. This diligence protects not only ourselves and our colleagues but also the broader community and the environment.

References

  • Laboratory Waste - UF | EHS - University of Florida. (n.d.). Retrieved from [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. (2025, November 9). Retrieved from [Link]

  • Land Disposal Restrictions for Hazardous Waste | US EPA. (2025, October 9). Retrieved from [Link]

  • Hazardous Waste Management Facilities and Units | US EPA. (2025, October 9). Retrieved from [Link]

  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12). Retrieved from [Link]

  • Storing and Disposing of Flammable Liquids - Triumvirate Environmental. (2021, February 16). Retrieved from [Link]

  • Hazardous Waste Landfills - FedCenter. (2017, July 5). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for o-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous protocol and experiential wisdom. This guide provides an in-depth, procedural framework for the safe handling of o-Methylbenzyl acetate, prioritizing your safety and the integrity of your research. While specific data for this compound is limited, this protocol synthesizes safety information from closely related structural isomers and the parent compound, benzyl acetate, to establish a conservative and robust safety standard. Crucially, you must always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact chemical you are using.

Immediate Action Briefing: PPE at a Glance

Before handling this compound, ensure the following personal protective equipment is correctly selected, readily available, and properly donned. This table serves as your immediate pre-operational checklist.

PPE CategoryType & SpecificationsRationale
Eye & Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH standards). A face shield is required when there is a significant risk of splashing.[1][2]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves. Consult manufacturer data for specific breakthrough times.Prevents skin contact, which can cause skin irritation.[1]
Full Contact Example: Butyl rubber, min. 0.3 mm thickness.Illustrative example; verify with specific glove manufacturer data for this compound.
Splash Contact Example: Nitrile rubber, min. 0.4 mm thickness.[2]Illustrative example; verify with specific glove manufacturer data for this compound.
Skin & Body Protection Standard laboratory coat. Consider an impervious apron or suit for large-volume transfers or splash-risk scenarios.Minimizes skin exposure from accidental spills.[3][4]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood with adequate ventilation.Required if vapors or aerosols may be generated outside of a fume hood or if ventilation is insufficient.[3][4]
If required: Use an approved/certified vapor respirator.[4]Protects against inhalation, which may cause respiratory irritation and other systemic effects.[1][5]

Hazard Analysis: Understanding the "Why"

The selection of PPE is not arbitrary; it is a direct response to a chemical's specific hazard profile. While this compound itself lacks extensive, publicly available hazard data, the profiles of its isomers and parent compounds, such as benzyl acetate and α-Methylbenzyl acetate, provide a solid foundation for a cautious approach.

  • Skin and Eye Irritation: Benzyl acetate is classified as a skin and eye irritant.[1] Direct contact can lead to redness, discomfort, and in the case of eyes, serious damage.

  • Respiratory Effects: Inhalation of vapors may cause respiratory tract irritation.[1][5] Some related compounds may also lead to drowsiness or dizziness.

  • Organ Toxicity (Prolonged Exposure): Benzyl acetate carries warnings for potential damage to the kidneys and respiratory system through prolonged or repeated exposure. This underscores the importance of minimizing all routes of exposure, even at low levels.

  • Flammability: α-Methylbenzyl acetate is classified as a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures. Therefore, it should be kept away from heat and open flames.

  • Aquatic Toxicity: Many related acetate esters are harmful or toxic to aquatic life.[5] This necessitates proper disposal and spill control to prevent environmental release.

Experimental Workflow & Logistics

A safe experiment begins before the first reagent is measured and ends only after the final piece of equipment is cleaned and waste is properly segregated.

Operational Plan: Step-by-Step Handling Protocol
  • Preparation & Area Setup :

    • Confirm a certified chemical fume hood is available and functioning correctly. All handling of this compound should occur within the fume hood.[2]

    • Ensure an eyewash station and safety shower are unobstructed and within immediate proximity to the workstation.[4]

    • Assemble all necessary equipment and reagents before introducing the this compound to the work area.

    • Verify you have the correct type and size of chemically resistant gloves.

  • Donning PPE :

    • Don your lab coat, ensuring it is fully buttoned.

    • Put on safety glasses. If a significant splash risk exists, add a face shield.

    • Wash and dry hands thoroughly before donning gloves. Inspect gloves for any signs of damage (e.g., punctures, tears).

  • Chemical Handling :

    • Perform all transfers, measurements, and manipulations of this compound inside the fume hood.

    • Keep the container tightly sealed when not in use to minimize vapor release.[1][4]

    • Use appropriate tools (e.g., pipettes, spatulas) to avoid direct contact.

    • In the event of a spill, contain it with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and transfer it to a sealed container for disposal.[1]

  • Post-Handling & Decontamination :

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Immediately wash hands thoroughly with soap and water after handling is complete.[1]

    • Wipe down the work surface in the fume hood.

Disposal Plan

Proper disposal is a critical component of the laboratory safety lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Chemical Waste : Dispose of this compound and any solutions containing it as hazardous chemical waste. It must be collected in a designated, properly labeled, and sealed waste container. Do not pour it down the drain.

  • Contaminated Materials : All disposable items that have come into direct contact with this compound, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container.

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.

Visualization of Safety Protocol

To ensure clarity in the decision-making process for PPE selection, the following workflow provides a logical pathway based on the nature of the experimental task.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Execution Start Start: Handling This compound Risk Assess Task: - Quantity? - Heating? - Aerosol generation? Start->Risk Ventilation Is work in a certified chemical fume hood? Risk->Ventilation BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Chemical Gloves Ventilation->BasePPE Yes RespProtection Add Vapor Respirator Ventilation->RespProtection No SplashRisk Is there a significant splash risk? BasePPE->SplashRisk AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes Proceed Proceed with Experiment SplashRisk->Proceed No AddFaceShield->Proceed RespProtection->BasePPE

Caption: PPE Selection Workflow for this compound Handling.

References

  • Benzyl Acetate - Kasturi Aromatics . Kasturi Aromatics. [Link]

  • Safety Data Sheet - BENZYL ACETATE NATUREL - directpcw . (2023, March 15). Direct PCW. [Link]

  • This compound | C10H12O2 | CID 87085 - PubChem . National Institutes of Health. [Link]

  • Benzyl Acetate MSDS - FooDB . (2005, October 9). FooDB. [Link]

  • What is METHYLBENZYL ACETATE - EWG Skin Deep . Environmental Working Group. [Link]

  • 504239 BENZYL ACETATE NATURAL SAFETY DATA SHEET - npcdn.net . (2015, March 9). Vigon International, Inc. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.